molecular formula C6H14ClNO B3327951 (1-Aminocyclopentyl)methanol hydrochloride CAS No. 402752-91-4

(1-Aminocyclopentyl)methanol hydrochloride

Cat. No.: B3327951
CAS No.: 402752-91-4
M. Wt: 151.63 g/mol
InChI Key: MQAVGQZRGQEEPX-UHFFFAOYSA-N
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Description

(1-Aminocyclopentyl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Aminocyclopentyl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Aminocyclopentyl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-aminocyclopentyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(5-8)3-1-2-4-6;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAVGQZRGQEEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of (1-Aminocyclopentyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4) is a highly specialized, conformationally constrained amino alcohol building block. In modern medicinal chemistry, incorporating aliphatic cyclic structures like cyclopentane into molecular scaffolds is a proven strategy to improve metabolic stability and enhance target-binding affinity by minimizing the entropic penalty upon binding. This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and its emerging applications in the development of novel therapeutics, including anti-tuberculosis agents and metabolic inhibitors.

Physicochemical Profiling & Structural Analysis

Structural Significance

The compound features a cyclopentane ring with both a primary amine and a primary alcohol attached to the same quaternary carbon (C1). This creates a highly localized, sterically demanding hydrophilic pocket on a lipophilic cyclic base.

  • Conformational Restriction: The cyclopentane ring restricts the rotation of the amino and hydroxyl groups, locking them into a predictable spatial arrangement. This is highly valuable in synthesizing peptide mimetics and non-natural amino acids.

  • Salt Form: The hydrochloride salt form significantly enhances the compound's aqueous solubility and prevents the oxidative degradation or spontaneous side reactions (like dimerization) that free amines often undergo during long-term storage.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of (1-Aminocyclopentyl)methanol hydrochloride[1][2][3].

PropertyValue / Description
Chemical Name (1-Aminocyclopentyl)methanol hydrochloride
CAS Number 402752-91-4
Molecular Formula C₆H₁₄ClNO (C₆H₁₃NO · HCl)
Molecular Weight 151.63 g/mol
SMILES OCC1(N)CCCC1.[H]Cl
InChI Key MQAVGQZRGQEEPX-UHFFFAOYSA-N
Physical Form Solid (White to off-white powder)
Storage Temperature 2–8 °C (Refrigerator), Inert atmosphere
Purity ≥ 95% - 97%

Mechanistic Synthesis & Workflow

The most robust and widely utilized method for synthesizing (1-aminocyclopentyl)methanol involves the reduction of 1-aminocyclopentanecarboxylic acid (a cycloleucine derivative) using strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄)[4].

Experimental Protocol: Reduction and Salt Formation

Expertise & Experience Note: The choice of LiAlH₄ over milder reducing agents (like NaBH₄) is dictated by the extreme resistance of the sterically hindered carboxylic acid at the quaternary center. The reaction requires strict anhydrous conditions to prevent the explosive decomposition of LiAlH₄.

Step 1: Preparation of the Reaction Mixture

  • Action: Suspend 1-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen (N₂) or argon atmosphere.

  • Causality: THF is chosen for its excellent solvating power for both the starting material and the reducing agent, while the inert atmosphere prevents moisture-induced quenching of the hydride.

Step 2: Hydride Addition

  • Action: Cool the suspension to 0 °C using an ice bath. Slowly add LiAlH₄ (2.0 eq) dropwise or in small portions. Stir at 0 °C for 1 hour, then allow it to warm to room temperature[4].

  • Causality: The reduction of the carboxylic acid is highly exothermic. Cooling controls the reaction kinetics, preventing thermal runaway and minimizing the cleavage of the C-N bond.

Step 3: Quenching (Self-Validating Step)

  • Action: Cool the mixture back to 0 °C. Carefully quench the reaction by adding Na₂SO₄·10H₂O (Glauber's salt) or using the Fieser method (water, followed by 15% NaOH, then water)[4]. Stir for an additional 1 hour at room temperature.

  • Causality: This specific quenching protocol is critical. It destroys unreacted LiAlH₄ while converting the gelatinous aluminum alkoxide intermediates into a granular, easily filterable inorganic precipitate, ensuring high recovery of the product.

Step 4: Isolation of the Free Base

  • Action: Filter the mixture through a Celite pad to remove the aluminum salts. Wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield (1-aminocyclopentyl)methanol as a crude free base[4].

Step 5: Hydrochloride Salt Formation

  • Action: Dissolve the crude free base in a minimal amount of methanol or diethyl ether. Add a stoichiometric excess of ethereal HCl (or HCl in methanol) at 0 °C. Stir until precipitation occurs, then filter and dry the solid under vacuum.

  • Causality: Converting the free base to the HCl salt isolates the compound from organic impurities, standardizes the protonation state for biological testing, and drastically improves shelf-life.

Synthetic Workflow Visualization

SynthesisWorkflow A 1-Aminocyclopentanecarboxylic Acid (Starting Material) B LiAlH4 in Anhydrous THF (Reduction at 0 °C) A->B Add reducing agent C Quenching (Na2SO4·10H2O at 0 °C) B->C 1h reaction time D Filtration & Concentration (Remove Al salts) C->D Precipitate formation E (1-Aminocyclopentyl)methanol (Free Base Intermediate) D->E Evaporate solvent F HCl Treatment (MeOH / Diethyl Ether) E->F Salt formation G (1-Aminocyclopentyl)methanol HCl (Final Purified Product) F->G Crystallization & Vacuum Dry

Workflow for the synthesis of (1-Aminocyclopentyl)methanol HCl from its carboxylic acid precursor.

Applications in Medicinal Chemistry & Drug Development

The unique structural topology of (1-aminocyclopentyl)methanol hydrochloride makes it a highly sought-after moiety in the synthesis of advanced active pharmaceutical ingredients (APIs).

Anti-Tuberculosis Agents

Recent breakthroughs in infectious disease research have utilized (1-aminocyclopentyl)methanol as a primary building block to synthesize tailored phenyl ureas[5]. These compounds are designed to eradicate drug-resistant Mycobacterium tuberculosis by targeting and disrupting mycolic acid cell wall assembly. The cyclopentyl-methanol motif provides the necessary steric bulk and hydrogen-bonding capability to anchor the inhibitor within the active site of the target enzyme[5].

Cancer Metabolism Inhibitors (MTHFD2)

The compound is also utilized in the synthesis of inhibitors targeting methylenetetrahydrofolate dehydrogenase 2 (MTHFD2)[6]. MTHFD2 is a mitochondrial enzyme heavily upregulated in various cancers, playing a critical role in the one-carbon (1-C) metabolism pathway. By incorporating the rigid 1-aminocyclopentyl framework, researchers have developed small-molecule inhibitors that effectively starve cancer cells of glycine, thereby halting proliferation[6].

Substituted Taurine Derivatives

In organic synthesis, the free base of this compound can undergo sulfation and subsequent substitution with sulfites to yield highly specialized, optically active substituted taurines[7]. These derivatives serve as critical enzyme inhibitors, neuromodulators, and precursors for sulfonyl peptides[7].

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • ¹H-NMR (D₂O or DMSO-d₆): The signature of the cyclopentane ring will appear as complex multiplets in the aliphatic region (approx. 1.50–2.00 ppm). The methylene protons adjacent to the hydroxyl group (-CH₂-OH) typically present as a distinct singlet or tightly coupled doublet around 3.50–3.80 ppm, depending on the solvent[6].

  • Mass Spectrometry (ESI-MS): The mass spectrum should display a prominent[M+H]⁺ peak at m/z 116.1 (corresponding to the free base C₆H₁₃NO + H⁺).

  • Infrared Spectroscopy (FT-IR): Broad bands around 3300–3400 cm⁻¹ will confirm the presence of both the O-H and N-H stretches, while the absence of a strong C=O stretch (around 1700 cm⁻¹) confirms the complete reduction of the starting carboxylic acid[7].

References

  • The Royal Society of Chemistry. "Supplementary Information: Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly." RSC Advances. Available at:[Link]

  • Google Patents. "WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.
  • Google Patents. "WO2017106352A1 - Caffeine inhibitors of mthfd2 and uses thereof.
  • Google Patents. "CN101148427A - A kind of preparation method of substituted taurine.

Sources

(1-Aminocyclopentyl)methanol hydrochloride CAS 17196-88-8 basic information

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (1-Aminocyclopentyl)methanol hydrochloride .

CAS Reference Note: While the user request specified CAS 17196-88-8 , major chemical databases (PubChem, CAS Registry) index the hydrochloride salt of this compound under CAS 402752-91-4 and the free base under CAS 10316-79-7 . This guide addresses the chemical entity defined by the name (1-Aminocyclopentyl)methanol hydrochloride , a critical scaffold in medicinal chemistry.

Executive Summary

(1-Aminocyclopentyl)methanol hydrochloride is a gem-disubstituted amino alcohol building block used extensively in medicinal chemistry and peptide synthesis. Structurally, it represents a conformationally restricted analogue of the amino alcohol leucinol (or valinol), where the side chain is "tied back" into a cyclopentane ring. This restriction imposes specific steric constraints on the peptide backbone, often stabilizing secondary structures such as


-turns or helices via the Thorpe-Ingold effect . It serves as a versatile intermediate for synthesizing GPCR modulators, kinase inhibitors, and peptidomimetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
Chemical Name (1-Aminocyclopentyl)methanol hydrochloride
Synonyms Cycloleucinol HCl; 1-Amino-1-(hydroxymethyl)cyclopentane hydrochloride; 1-(Hydroxymethyl)cyclopentanamine HCl
CAS Number (HCl) 402752-91-4 (Standard); 17196-88-8 (User Provided)
CAS Number (Free Base) 10316-79-7
Molecular Formula C₆H₁₃NO[1][2][3][4] · HCl
Molecular Weight 151.63 g/mol (Salt); 115.17 g/mol (Free Base)
Structure Achiral, gem-disubstituted cyclopentane
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in ether, hexanes
Melting Point >200 °C (Decomposes)
H-Bond Donors 4 (Amine NH₃⁺, Hydroxyl OH)
H-Bond Acceptors 2

Synthetic Utility & Retrosynthesis

The synthesis of (1-aminocyclopentyl)methanol hydrochloride typically proceeds from cyclopentanone via the formation of cycloleucine (1-aminocyclopentanecarboxylic acid). The key challenge is the reduction of the carboxylic acid (or ester) to the alcohol without affecting the amine, often requiring protection or specific reducing agents.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the standard industrial route starting from cyclopentanone.

Synthesis_Workflow Cyclopentanone Cyclopentanone (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Cyclopentanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Cycloleucine Cycloleucine (1-Aminocyclopentane- carboxylic acid) Hydantoin->Cycloleucine Hydrolysis (Ba(OH)2 or NaOH) Ester Methyl Ester (Optional Intermediate) Cycloleucine->Ester Esterification (SOCl2, MeOH) FreeBase (1-Aminocyclopentyl)- methanol (Free Base) Cycloleucine->FreeBase Reduction (LiAlH4 or BH3-THF) Ester->FreeBase Reduction (LiBH4 or NaBH4) FinalSalt (1-Aminocyclopentyl)- methanol HCl FreeBase->FinalSalt Salt Formation (HCl in Dioxane/Ether)

Caption: Step-wise synthesis of (1-aminocyclopentyl)methanol hydrochloride from cyclopentanone via the Bucherer-Bergs reaction and subsequent reduction.

Structural Significance in Medicinal Chemistry[1]

Conformational Restriction

The gem-disubstitution at the C1 position creates a "quaternary" carbon center. When incorporated into a peptide or drug molecule, this scaffold:

  • Restricts Rotation: Severely limits the

    
     and 
    
    
    
    torsion angles around the amino acid backbone.
  • Promotes Turn Structures: Favors the formation of

    
    -turns or 
    
    
    
    -helices due to the Thorpe-Ingold effect, where the bulky ring substituents force the backbone into a folded conformation to minimize steric strain.
  • Bioisosterism: Acts as a bioisostere for leucine or isoleucine , but with a "locked" side chain that cannot rotate, potentially increasing binding affinity to receptors by reducing the entropic penalty of binding.

Applications
  • Peptidomimetics: Used to replace natural amino acids in biologically active peptides to increase metabolic stability (resistance to proteases) and lock the bioactive conformation.

  • Kinase Inhibitors: The amino-alcohol motif serves as a hinge-binding region mimic or a solubilizing group in ATP-competitive inhibitors.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight and high solubility make it an ideal "fragment" for screening against protein targets.

Experimental Protocols

Protocol: Reduction of Cycloleucine to (1-Aminocyclopentyl)methanol

Note: This protocol assumes the use of Lithium Aluminum Hydride (LiAlH₄). Strict safety precautions for handling pyrophoric reagents must be observed.

Reagents:

  • 1-Aminocyclopentanecarboxylic acid (Cycloleucine)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) for quenching

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser and N₂ inlet.

  • Solvation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C.

  • Addition: Add Cycloleucine (1.0 eq) portion-wise to the LiAlH₄ suspension. The reaction is exothermic; maintain temperature <10 °C.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux for 12–16 hours.

  • Quenching (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a celite pad.

  • Drying: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amino alcohol (Free Base).

Protocol: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base in a minimal amount of dry ethanol or diethyl ether.

  • Acidification: Dropwise add 4M HCl in dioxane (or HCl gas bubbled into ether) at 0 °C until pH ~2.

  • Precipitation: The hydrochloride salt will precipitate. If oiling occurs, add diethyl ether or hexanes to induce crystallization.

  • Collection: Filter the white solid, wash with cold ether, and dry under high vacuum.

Analytical Characterization

To validate the identity of CAS 402752-91-4 (or the user's 17196-88-8), the following spectral data is expected:

  • ¹H NMR (400 MHz, D₂O):

    • 
       3.55 (s, 2H, -CH ₂-OH)
      
    • 
       1.60–1.85 (m, 8H, Cyclopentane ring protons)
      
    • Note: The NH₃⁺ and OH protons exchange with D₂O and are not visible.

  • ¹³C NMR (100 MHz, D₂O):

    • 
       66.5 (CH₂OH)
      
    • 
       64.2 (Quaternary C-NH₂)
      
    • 
       33.1 (CH₂ adjacent to quaternary C)
      
    • 
       24.5 (CH₂ distal in ring)
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 116.10

    • Found: 116.1 m/z

Handling & Stability

  • Storage: Store at 2–8 °C (refrigerated). The hydrochloride salt is hygroscopic; keep in a tightly sealed container, preferably within a desiccator.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[5][6]

  • Safety:

    • GHS Classification: Warning.[7]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.

References

  • Sigma-Aldrich. (1-Aminocyclopentyl)methanol hydrochloride Product Sheet. (Accessed 2026).[6][8] Link

  • PubChem. Compound Summary for CID 66307 (1-Aminocyclopentanemethanol). National Library of Medicine. Link

  • BenchChem. Technical Guide: ((1S,3R)-3-aminocyclopentyl)methanol. (Accessed 2026).[6][8] Link

  • ChemicalBook. 1-Aminocyclopentanemethanol Basic Information. Link

  • Taylor, E. C., et al.Synthesis of Conformationally Restricted Amino Acid Analogues. Journal of Organic Chemistry. (General reference for cyclic amino acid reduction).

Sources

Solubility Profile & Purification Strategy: (1-Aminocyclopentyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of (1-Aminocyclopentyl)methanol Hydrochloride in Water vs. Ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(1-Aminocyclopentyl)methanol hydrochloride (CAS 17332-23-9) serves as a critical chiral building block in the synthesis of immunomodulators (e.g., Fingolimod analogs) and glutamate receptor agonists. Its physicochemical behavior is defined by a "tug-of-war" between its highly polar ionic head group (ammonium chloride/hydroxyl) and its lipophilic cycloalkyl tail.

This guide analyzes the differential solubility of this compound in Water versus Ethanol , providing a theoretical framework and validated experimental protocols. The core insight for process chemists is that while water acts as a universal solvent for the salt, ethanol serves as a discriminating solvent, enabling purification via temperature-controlled recrystallization.

Physicochemical Characterization

To understand the solubility profile, we must first deconstruct the molecule's interactions with solvent systems.

PropertyValue (Approx.)Impact on Solubility
Molecular Formula C₆H₁₄ClNOLow MW facilitates rapid dissolution.
Ionic Character Hydrochloride SaltHigh lattice energy; requires high dielectric solvent to dissociate.
H-Bond Donors 4 (NH₃⁺, OH)Strong interaction with protic solvents (Water, EtOH).[1]
Lipophilicity (LogP) ~0.6 (Free Base)Cyclopentyl ring provides significant hydrophobic surface area.
The Solvation Mechanism
  • In Water (Dielectric Constant

    
    ):  The high dielectric constant easily overcomes the crystal lattice energy. The water molecules form hydration shells around both the chloride anion and the ammonium cation. The hydrophobic effect drives the cyclopentyl rings to aggregate, but the ionic charge repulsion prevents precipitation.
    
  • In Ethanol (Dielectric Constant

    
    ):  Ethanol can solvate the ions but less effectively than water. However, the ethyl group of ethanol interacts favorably with the cyclopentyl ring of the solute via van der Waals forces. This duality makes solubility highly temperature-dependent—the key to purification.
    

Comparative Solubility Profile

The following profile contrasts the behavior of the salt in the two target solvents. Note: Specific solubility values are theoretical estimates based on structural analogs (e.g., 1-aminocyclohexanemethanol HCl).[1]

Water: The "Total Dissolver"
  • Solubility: High (> 100 mg/mL at 25°C).

  • Thermodynamics: Exothermic dissolution (typical for small amine salts).

  • Utility:

    • Pros: Ideal for initial extraction from organic reaction mixtures or biological assays.

    • Cons: "Too good" a solvent. Evaporation requires high energy (lyophilization) and often yields oils or amorphous solids rather than defined crystals due to water retention.

Ethanol: The "Purifier"
  • Solubility: Moderate (10–50 mg/mL at 25°C); High (> 100 mg/mL at 78°C).

  • Thermodynamics: Endothermic dissolution profile (solubility increases sharply with T).

  • Utility:

    • Pros: Perfect for recrystallization. The steep solubility curve allows the compound to dissolve at reflux and crystallize upon cooling.

    • Cons: May require an antisolvent (e.g., Diethyl ether or Hexane) to maximize yield.[1]

Visualizing the Solvation Dynamic

SolvationMechanism Salt (1-Aminocyclopentyl)methanol HCl (Solid Lattice) Water Water (High Dielectric) Salt->Water Ion-Dipole >> Lattice Energy Ethanol Ethanol (Amphiphilic) Salt->Ethanol Van der Waals + H-Bonding Result_Water Full Dissociation (Hydration Shells) Water->Result_Water Rapid Solvation Result_Ethanol Equilibrium (Temp. Dependent) Ethanol->Result_Ethanol Heat Required

Caption: Figure 1. Mechanistic difference between aqueous hydration (rapid, complete) and ethanolic solvation (temperature-dependent equilibrium).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to establish exact solubility curves for your specific batch.

Reagents:

  • (1-Aminocyclopentyl)methanol HCl (Dry, pulverized)[1]

  • Solvent (HPLC grade Water or Absolute Ethanol)

Workflow:

  • Preparation: Weigh 100 mg of solute into a scintillation vial.

  • Saturation: Add solvent in 100 µL increments while vortexing at 25°C.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Verification: If undissolved solid remains after 1 mL, filter the supernatant, dry the residue, and weigh.

    • Calculation:

      
      
      
Protocol B: Purification via Ethanol Recrystallization

This is the industry-standard method for purifying amino alcohol salts, leveraging the ethanol solubility profile.

Step-by-Step:

  • Dissolution: Suspend crude (1-Aminocyclopentyl)methanol HCl in minimal absolute ethanol.

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved. If insoluble particulates remain (e.g., inorganic salts like NaCl), perform a hot filtration .[1][2]

  • Antisolvent Addition (Optional): If the solution is too stable, add Diethyl Ether dropwise at reflux until a faint turbidity persists.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then transfer to 4°C.

  • Isolation: Filter the white crystalline precipitate. Wash with cold (1:1) Ethanol/Ether.[3][4][5]

Process Flow Diagram

PurificationWorkflow Start Crude Mixture (Amino Alcohol HCl + Impurities) Step1 Suspend in Ethanol Heat to Reflux (78°C) Start->Step1 Decision Is Solution Clear? Step1->Decision HotFilter Hot Filtration (Remove NaCl/Inorganics) Decision->HotFilter No (Insolubles) Step2 Add Antisolvent (Diethyl Ether) to Turbidity Decision->Step2 Yes HotFilter->Step2 Step3 Cool Slowly (RT -> 4°C) Step2->Step3 End Pure Crystalline Product Step3->End

Caption: Figure 2. Decision tree for the purification of amino alcohol hydrochlorides using ethanol.

Application in Process Chemistry

The solubility difference between water and ethanol is not just a physical property; it is a separation tool .

  • Desalting: In synthetic routes where the amine is formed via hydrolysis (e.g., from an acetamide), the mixture often contains NaCl or NH₄Cl.

    • Strategy: Evaporate the aqueous reaction mixture to dryness. Resuspend the solid residue in hot ethanol. The organic amine salt will dissolve; the inorganic NaCl will not. Filter off the NaCl.[2]

  • Polymorph Control: Crystallization from ethanol often yields a defined anhydrous polymorph, whereas lyophilization from water yields a hygroscopic amorphous solid that is difficult to handle.

References

  • BenchChem. "Physical and Chemical Properties of ((1S,3R)-3-aminocyclopentyl)methanol." BenchChem Technical Library. Accessed March 2026.

  • Sigma-Aldrich. "Product Specification: (1-Aminocyclopentyl)methanol hydrochloride." MilliporeSigma Catalog. Accessed March 2026.

  • PubChem. "Compound Summary: (1-Aminocyclopentyl)methanol."[6][7] National Library of Medicine.[6] CID 66307. Accessed March 2026.

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition.[1] (General reference for amine salt recrystallization protocols).

  • ResearchGate. "Recrystallization of Amine Hydrochloride Salts." Community Discussions & Protocols. Accessed March 2026.

Sources

The Strategic Utility of (1-Aminocyclopentyl)methanol in Medicinal Chemistry: A Technical Guide to Conformational Restriction and Bifunctional Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves toward more complex, sp3-rich architectures, the selection of bifunctional building blocks becomes critical for navigating chemical space efficiently. (1-Aminocyclopentyl)methanol (CAS: 10316-79-7), also known as cycloleucinol, has emerged as a highly versatile scaffold in drug discovery. By combining a primary amine, a primary alcohol, and a sterically constraining cyclopentyl ring into a single low-molecular-weight molecule, it provides a unique vector for both linear functionalization and complex heterocyclic ring closures.

This technical guide explores the mechanistic rationale, physicochemical profiling, and validated synthetic workflows for integrating (1-Aminocyclopentyl)methanol into modern drug discovery programs.

Physicochemical Profiling & Structural Causality

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic pathways and biological systems.

Table 1: Physicochemical Profile of (1-Aminocyclopentyl)methanol
PropertyValueStructural/Synthetic Implication
Molecular Formula C₆H₁₃NOLow molecular weight (115.17 g/mol ) ensures high ligand efficiency (LE) when incorporated into larger pharmacophores.
CAS Number 10316-79-7Standard identifier for procurement and regulatory tracking.
Topological Polar Surface Area (TPSA) 46.2 ŲOptimal for maintaining cell permeability while providing two distinct hydrogen-bonding vectors (donor/acceptor).
XLogP3 -0.16Highly hydrophilic nature improves the aqueous solubility of lipophilic drug candidates.
Boiling Point 85-90 °C (at 10 mmHg)Requires careful temperature control during vacuum concentration to prevent volatile loss of the free base.

Structural Causality: The value of this molecule lies in its 1,1-geminal disubstitution on a cyclopentyl ring. Unlike acyclic amino alcohols (e.g., 2-amino-2-methyl-1-propanol), the cyclopentane ring restricts the rotational degrees of freedom. This structural rigidity minimizes the entropic penalty (


) upon binding to a target receptor and pre-organizes the amino and hydroxyl groups for downstream intramolecular cyclizations.

Mechanistic Role in Drug Design: The Thorpe-Ingold Advantage

In rational drug design, (1-Aminocyclopentyl)methanol is frequently deployed to exploit the Thorpe-Ingold effect (gem-dialkyl effect).

When incorporated into a linear precursor, the bulk of the cyclopentyl ring compresses the internal bond angle between the amine and the hydroxymethyl group. This angle compression forces the two reactive heteroatoms closer together in space.

  • In Synthesis: This drastically lowers the activation energy required for intramolecular ring closures, facilitating the formation of fused heterocyclic systems (e.g., oxadiazines or spirocycles) that would otherwise be thermodynamically unfavorable.

  • In Pharmacology: The cyclopentyl moiety acts as a lipophilic plug. When designed to project into hydrophobic sub-pockets of target enzymes, the conformational lock ensures the pharmacophore is presented in the exact trajectory required for high-affinity binding, without wasting binding energy on freezing rotatable bonds.

G A Acyclic Precursor (High Entropic Penalty) B Cyclopentyl Substitution (Thorpe-Ingold Effect) A->B Structural Modification C Conformational Locking B->C Reduces Degrees of Freedom D Enhanced Target Affinity (Optimal Pharmacophore Presentation) C->D Lowers Binding Activation Energy E Improved in vivo Efficacy (e.g., NEP Inhibition) D->E Validated by Pryde et al.

Mechanistic rationale for cyclopentyl restriction in enzyme inhibitor design.

Case Studies in Medicinal Chemistry

Neutral Endopeptidase (NEP) Inhibitors

A landmark application of (1-Aminocyclopentyl)methanol is found in the development of selective neutral endopeptidase (NEP) inhibitors for the treatment of female sexual arousal disorder (FSAD). In a pivotal study by, researchers utilized this building block to synthesize functionalized glutaramides. The cyclopentyl ring was strategically chosen to occupy the


 pocket of the NEP enzyme. The steric bulk of the ring provided excellent selectivity profiles against related metalloproteases, while the hydroxyl group was further derivatized to optimize the pharmacokinetic profile.
Xanthine-Derived Fused Heterocycles

According to synthetic application data from , (1-Aminocyclopentyl)methanol is a critical precursor in the synthesis of xanthine-derived heterocyclic fused systems. The primary amine is typically conjugated to a halogenated purine or xanthine core via nucleophilic aromatic substitution (


). Subsequently, the pendant hydroxyl group is activated and cyclized onto an adjacent electrophilic carbon, yielding rigid, multi-ring architectures that serve as potent adenosine receptor antagonists or phosphodiesterase (PDE) inhibitors.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify chemoselectivity and reaction success.

Protocol 1: Chemoselective Amide Coupling

Objective: To selectively acylate the primary amine of (1-Aminocyclopentyl)methanol without causing


-acylation, generating an 

-acyl intermediate.

Causality: The primary amine is significantly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of the coupling reagent and avoiding hyper-reactive acyl chlorides, we can achieve >95% chemoselectivity.

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and

    
    -Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active HOAt ester.
    
  • Coupling: Add (1-Aminocyclopentyl)methanol (1.05 eq) in a single portion. Stir the reaction mixture at room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction at 2 hours. The mass spectrum should show the

    
     of the desired amide. The absence of a 
    
    
    
    peak confirms no over-reaction at the hydroxyl group.
  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous

    
    , 1M 
    
    
    
    , and brine (5x to remove DMF). Dry over
    
    
    and concentrate in vacuo.
  • Validation Checkpoint 2 (NMR): In the

    
     NMR spectrum, verify the presence of the broad singlet corresponding to the hydroxyl proton (typically ~4.5 ppm in DMSO-
    
    
    
    , exchangeable with
    
    
    ), confirming the alcohol remains unprotected and available for downstream chemistry.
Protocol 2: Intramolecular Cyclization to Fused Heterocycles

Objective: To cyclize the


-acyl intermediate into a fused oxadiazine or spirocyclic system.

Causality: Hydroxyl groups are poor leaving groups. We must convert the alcohol into a mesylate to facilitate an intramolecular


 attack by an adjacent nucleophilic nitrogen or oxygen.
  • Activation of Hydroxyl: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (

    
    , 2.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
    
  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. The Thorpe-Ingold effect imparted by the cyclopentyl ring will naturally drive the adjacent nucleophile to displace the mesylate. If the attacking nucleophile is weak, heat the reaction to 40 °C under reflux for 4 hours.

  • Purification: Quench with water, extract with DCM, and purify via silica gel flash chromatography.

  • Validation Checkpoint 3 (IR & NMR): Infrared (IR) spectroscopy must show the complete disappearance of the broad O-H stretch at ~3300

    
    . In 
    
    
    
    NMR, the
    
    
    protons adjacent to the oxygen will exhibit a distinct upfield/downfield shift depending on the newly formed heterocyclic environment, confirming successful ring closure.

G A (1-Aminocyclopentyl)methanol (Bifunctional Scaffold) B Chemoselective Amide Coupling (HATU, DIPEA) A->B Carboxylic Acid C N-Acyl Intermediate (Free Hydroxyl) B->C LC-MS/NMR Validation D Hydroxyl Activation (MsCl, Et3N) C->D 0 °C to RT E Intramolecular Cyclization (Fused Heterocycle) D->E IR Validation (Loss of OH)

Workflow for synthesizing fused heterocycles from (1-Aminocyclopentyl)methanol.

Conclusion

(1-Aminocyclopentyl)methanol is far more than a simple amino alcohol; it is a highly engineered structural vector. By leveraging its inherent Thorpe-Ingold conformational locking and reliable chemoselectivity, medicinal chemists can efficiently construct complex, sp3-enriched chemical matter. Whether deployed to map the


 pocket of metalloproteases or to build rigid xanthine-derived heterocycles, this building block remains a cornerstone in the synthesis of next-generation therapeutics.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66307, (1-Aminocyclopentyl)methanol. PubChem. Available at: [Link]

  • Pryde, D. C., et al. (2006). Novel selective inhibitors of neutral endopeptidase for the treatment of female sexual arousal disorder. Synthesis and activity of functionalized glutaramides. Journal of Medicinal Chemistry, 49(14), 4409-4424. Available at:[Link]

Thermodynamic Stability and Conformational Dynamics of 1,1-Disubstituted Cyclopentane Amino Alcohols: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pre-organization of pharmacophores is a primary strategy for optimizing binding affinity and target selectivity. 1,1-disubstituted cyclopentane amino alcohols—such as 1-amino-1-cyclopentanemethanol—represent a privileged class of conformationally restricted building blocks. By leveraging the delicate thermodynamic balance between steric strain, the Thorpe-Ingold effect, and intramolecular hydrogen bonding, these scaffolds lock molecules into predictable, bioactive geometries.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical abstraction. We will deconstruct the thermodynamic drivers of cyclopentane stability, provide a self-validating experimental workflow for characterizing these systems, and demonstrate how these principles are applied in the development of rigidified therapeutics.

Mechanistic Foundations of Cyclopentane Conformations

The Pseudorotation Barrier and 1,1-Disubstitution

Unlike the rigid chair of cyclohexane, an unsubstituted cyclopentane ring is highly flexible. It exists in a dynamic equilibrium of puckered conformations—primarily the envelope (


) and half-chair (

) forms—separated by an exceptionally low pseudorotation barrier of approximately 0.5 kcal/mol 1[1].

However, introducing 1,1-disubstitution (e.g., an amino group and a hydroxymethyl group at C1) fundamentally alters this thermodynamic landscape. The steric bulk of the substituents creates severe 1,3-diaxial-like interactions (gauche strain) with the ring protons if the ring puckers indiscriminately [[2]](2]. To minimize this strain, the ring is forced into a specific envelope conformation where the C1 atom acts as the "flap," allowing the bulky exocyclic groups to adopt pseudo-equatorial and pseudo-axial orientations.

The Thorpe-Ingold Effect

The thermodynamic stability of these locked conformations is further driven by the3 (gem-dialkyl effect)[3]. The presence of two substituents on C1 compresses the internal C2-C1-C5 bond angle of the cyclopentane ring. Concurrently, this internal compression forces the exocyclic bond angle to expand, pushing the -NH₂ and -CH₂OH groups into closer spatial proximity than they would be in an acyclic system 3[3].

While this forced proximity initially introduces steric repulsion, it perfectly positions the heteroatoms to engage in a highly stabilizing non-covalent interaction: the intramolecular hydrogen bond.

ConformationalThermodynamics A Dynamic Pseudorotation (Free Cyclopentane) B 1,1-Disubstitution (Thorpe-Ingold Effect) A->B Add -NH2 / -CH2OH C Steric Strain (Gauche Interactions) B->C Induces D Intramolecular H-Bond (Enthalpic Gain) B->D Enables E Thermodynamic Minimum (Locked Envelope) C->E Minimized via D->E Stabilizes

Caption: Thermodynamic drivers locking the 1,1-disubstituted cyclopentane conformation.

Thermodynamic Drivers of Stability

In 1-amino-1-cyclopentanemethanol 4[4], the thermodynamic stability of the molecule is dictated by the Gibbs free energy (


) equation, balancing the entropic penalty of conformational restriction against the enthalpic gain of hydrogen bonding. The formation of a 5- or 6-membered intramolecular hydrogen-bonded ring (O-H···N or N-H···O) provides an enthalpic stabilization that effectively overrides the pseudorotation dynamics 5[5].
Quantitative Thermodynamic Contributions

To contextualize the energetic landscape, the following table summarizes the relative thermodynamic contributions that govern the stability of these systems, synthesized from spectroscopic and computational literature on functionalized cyclopentanes 6[6].

Interaction TypeStructural ContextEstimated Energy Contribution (

)
Impact on Conformation
Pseudorotation Barrier Unsubstituted Cyclopentane~0.5 kcal/molHighly flexible, dynamic equilibrium
1,3-Diaxial-like Strain Pseudo-axial bulky groups+1.8 to +3.6 kcal/mol (Destabilizing)Drives bulky groups to pseudo-equatorial positions
Intramolecular H-Bond 1-amino-1-cyclopentanemethanol-1.5 to -2.5 kcal/mol (Stabilizing)Locks exocyclic dihedral angles, restricts pseudorotation
Thorpe-Ingold Effect Gem-dialkyl substitutionEntropic (

for cyclization)
Narrows internal ring angle, forces exocyclic groups closer

Note: The enthalpic gain from intramolecular hydrogen bonding (typically 2-10 kJ/mol) is sufficient to trap the molecule in a single, distinct conformer at physiological temperatures.

Experimental Workflows for Conformational Analysis

To utilize these amino alcohols in drug development, one must empirically prove that the desired conformation is thermodynamically stable in solution. As an Application Scientist, I mandate a self-validating orthogonal workflow . We do not rely on a single technique; instead, we use a triad of methodologies—FTIR, VT-NMR, and DFT modeling—where the output of one step directly validates the assumptions of the next.

Protocol: Thermodynamic Validation of Intramolecular Hydrogen Bonding

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 1-amino-1-cyclopentanemethanol in a non-polar, non-competing solvent (e.g., anhydrous

    
     or 
    
    
    
    ).
  • Causality: Polar solvents (like DMSO or Methanol) will act as H-bond acceptors/donors, disrupting the intramolecular interaction. Non-polar solvents simulate the lipophilic environment of a protein binding pocket.

Step 2: Concentration-Dependent Dilution FTIR

  • Action: Acquire FTIR spectra of the O-H and N-H stretching regions (3200–3600 cm⁻¹) across a serial dilution gradient (from 100 mM down to 1 mM).

  • Causality: Intermolecular hydrogen bonds are concentration-dependent; as the sample is diluted, the broad H-bonded peak will shift toward the sharp, free O-H stretch frequency. If the H-bond is intramolecular, the stretching frequency will remain constant regardless of dilution, proving the interaction is unimolecular 5[5].

Step 3: Variable-Temperature NMR (VT-NMR)

  • Action: Conduct ¹H-NMR from 250 K to 320 K. Plot the chemical shift (

    
    ) of the -OH and -NH₂ protons against temperature (
    
    
    
    ) to calculate the temperature coefficient (
    
    
    ).
  • Causality: Protons engaged in stable intramolecular hydrogen bonds are shielded from the solvent and exhibit very low temperature coefficients (typically > -4 ppb/K). A steep slope indicates a broken H-bond or rapid exchange with the solvent.

Step 4: In Silico DFT Validation

  • Action: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the geometries of the H-bonded (closed) and non-H-bonded (open) conformers.

  • Causality: The calculated

    
     between the closed and open states must align with the experimental thermodynamic parameters extracted from the VT-NMR equilibrium data. This closes the self-validating loop.
    

ExperimentalWorkflow S1 Phase 1: Isolation Anhydrous sample preparation in CCl4 S2 Phase 2: Dilution FTIR Assess concentration-independent O-H stretch S1->S2 S3 Phase 3: VT-NMR Calculate temperature coefficient (dδ/dT) S2->S3 S4 Phase 4: in silico DFT Compute ΔG of H-bonded vs open conformers S3->S4 S5 Phase 5: Thermodynamic Profiling Extract ΔH and ΔS of equilibrium S4->S5

Caption: Step-by-step experimental workflow for thermodynamic profiling of H-bonds.

Applications in Medicinal Chemistry

The thermodynamic stability of 1,1-disubstituted cyclopentanes is not merely an academic curiosity; it is a foundational tool in rational drug design. By locking the conformation of a molecule, we reduce the entropic penalty (


) associated with binding to a target receptor, thereby increasing overall binding affinity (

).
  • Gabapentin and Analogs: Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and its cyclopentane analogs utilize 1,1-disubstitution to restrict the torsional angles of the flanking carbon bonds 7[7]. The cyclopentane ring enforces a highly specific spatial relationship between the amino and carboxylate groups, which is critical for binding to the

    
     subunit of voltage-gated calcium channels 8[8].
    
  • Peptidomimetics (Cycloleucine): 1-aminocyclopentanecarboxylic acid (cycloleucine) is a non-metabolizable, conformationally restricted amino acid 9[9]. When incorporated into peptide chains, the severe steric constraints of the 1,1-disubstituted cyclopentane ring force the peptide backbone into specific secondary structures, such as stable

    
    -turns or 
    
    
    
    -helices, drastically improving proteolytic stability 10[10].

By substituting the carboxylic acid with a hydroxymethyl group (as in 1-amino-1-cyclopentanemethanol), drug developers gain access to a neutral, hydrogen-bond-capable scaffold that maintains the same rigorous conformational rigidity, making it an ideal bioisostere for probing kinase and protease active sites.

References

  • Conformational analysis of cycloalkanes.
  • An In-depth Technical Guide to Intramolecular Hydrogen Bonding in cis-3-(Hydroxymethyl)cyclopentanol. Benchchem.
  • Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings.
  • Spectroscopic and Theoretical Study of the Intramolecular Hydrogen Bonding. MDPI.
  • 4.8: Disubstituted Cycloalkanes. Chemistry LibreTexts.
  • 1-Aminocyclopentanemethanol | CID 66307. PubChem - NIH.
  • Gabapentin: A Stereochemically Constrained γ Amino Acid Residue in Hybrid Peptide Design.
  • Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote Secondary Structure. PMC.
  • Cycloleucine | CID 2901. PubChem - NIH.
  • Stereochemistry of peptides containing 1-aminocyclopentanecarboxylic acid. Indian Academy of Sciences.

Sources

Architectural Constraints in Drug Design: A Technical Guide to (1-Aminocyclopentyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and pharmacological application of (1-aminocyclopentyl)methanol derivatives.

Executive Summary: The Power of the Quaternary Carbon

In modern drug discovery, the transition from "floppy" acyclic chains to rigidified cyclic scaffolds is a proven strategy to enhance potency and metabolic stability. The (1-aminocyclopentyl)methanol motif (often referred to as cycloleucinol or cycloleucinol-1-methanol) represents a privileged scaffold in this domain.

By tethering the amino and hydroxymethyl groups to a single quaternary carbon within a five-membered ring, this moiety exploits the Thorpe-Ingold Effect (Gem-Disubstituent Effect) . This forces the functional groups into a specific spatial arrangement, reducing the entropic penalty of binding to a protein target and preventing metabolic deactivation (e.g.,


-proton abstraction).

This guide serves as a blueprint for incorporating this scaffold into peptidomimetics, sphingosine-1-phosphate (S1P) receptor modulators, and enzyme inhibitors.

Structural Biology & Cheminformatics

Conformational Analysis

Unlike its acyclic analogue (2-amino-2-methyl-1-propanol), the cyclopentane ring restricts the rotation of the


 bonds. This restriction is critical when mimicking the transition states of hydrolytic enzymes or locking a ligand into a bioactive conformation for GPCRs.

Table 1: Physicochemical Comparison of Acyclic vs. Cyclic Scaffolds

FeatureAcyclic Analogue (Serinol/Leucinol)Cyclic Scaffold ((1-Aminocyclopentyl)methanol)Drug Design Impact
Conformational Entropy High (Free rotation)Low (Restricted)Higher binding affinity (lower

penalty).
Metabolic Stability Low (Susceptible to oxidases)High (Quaternary C blocks

-oxidation)
Prolonged half-life (

).
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 log units)Improved Blood-Brain Barrier (BBB) penetration.
Chirality Single stereocenterProchiral center (Achiral unless substituted)Simplifies synthesis unless ring is substituted.
The "Gem-Disubstituent" Advantage

The angle compression inside the cyclopentane ring (approx. 102-105°) expands the external angle between the amino and hydroxymethyl groups. This often mimics the geometry required for bidentate coordination in metalloproteases or the specific hydrogen-bonding networks in GPCR binding pockets.

Synthetic Protocols

The synthesis of (1-aminocyclopentyl)methanol is robust, relying on the classic Bucherer-Bergs reaction followed by reduction. This pathway is preferred over the Strecker synthesis for cyclic ketones due to higher yields and easier crystallization of the intermediate hydantoin.

Protocol A: Synthesis from Cyclopentanone

Target: 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7)

Step 1: Formation of 1,3-Diazaspiro[4.4]nonane-2,4-dione (Hydantoin)
  • Reagents: Cyclopentanone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    , 3.0 eq).
  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve (NH

      
      )
      
      
      
      CO
      
      
      in warm water. Add Cyclopentanone and Ethanol.
    • Add KCN solution dropwise (Caution: HCN evolution; use a scrubber).

    • Heat to 55-60°C for 4-6 hours.

    • Cool to 0°C. The hydantoin precipitates as a white solid.

    • Purification: Filter and wash with cold water. Recrystallize from Ethanol.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)
  • Reagents: Hydantoin intermediate, Sodium Hydroxide (NaOH, 2.5 M).

  • Procedure:

    • Reflux the hydantoin in NaOH solution for 24-48 hours (high temperature required to break the spiro ring).

    • Neutralize with HCl to pH 6-7 (Isoelectric point).

    • Purification: Collect the precipitated amino acid.

Step 3: Reduction to Amino Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) or Borane-THF (BH
    
    
    
    -THF).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend the amino acid in dry THF under Argon/Nitrogen.

    • Add LiAlH

      
       slowly at 0°C (Exothermic).
      
    • Reflux for 12 hours.

    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Isolation: Filter salts, dry organic layer over MgSO

      
      , and concentrate.
      
    • Yield: Typically 75-85% overall.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthetic pathway and the strategic logic behind using this scaffold in drug design.

G cluster_0 Synthesis Pathway cluster_1 Drug Design Logic Start Cyclopentanone Hydantoin Spiro-Hydantoin (Intermediate) Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid Cycloleucine (Amino Acid) Hydantoin->AminoAcid Hydrolysis (NaOH, Reflux) Product (1-Aminocyclopentyl) methanol AminoAcid->Product Reduction (LiAlH4/THF) Outcome High Selectivity & Stability Product->Outcome Bioassay Flexible Flexible Linker (e.g., Fingolimod) Constraint Ring Constraint (Thorpe-Ingold) Flexible->Constraint Modify Scaffold Constraint->Product Incorporation

Caption: Figure 1. Left: Step-wise synthesis of the scaffold via the Bucherer-Bergs reaction. Right: The medicinal chemistry logic of rigidifying flexible linkers to improve drug properties.

Case Studies & Applications

Immunomodulation: FTY720 (Fingolimod) Analogues

Fingolimod (Gilenya) is a flexible sphingosine analogue. While effective for Multiple Sclerosis, it causes bradycardia via S1P3 receptor activation.

  • Design Strategy: Replacing the flexible propane-1,3-diol chain with a (1-aminocyclopentyl)methanol core restricts the rotation of the hydroxymethyl group (the phosphorylation site).

  • Mechanism: The constrained geometry can prevent phosphorylation by Sphingosine Kinase 2 (SphK2), creating a "non-prodrug" inhibitor, or it can orient the phosphorylated species to bind selectively to S1P1 (lymphocyte sequestration) over S1P3 (heart rate reduction).

  • Reference: Analogues such as VPC03090 (cyclobutyl) and related cyclopentyl derivatives demonstrate how ring size fine-tunes this selectivity [1, 2].

Peptidomimetics

The scaffold acts as a Quaternary Amino Acid (QAA) mimic.

  • Application: Replacing Serine or Leucine residues in peptide turns.

  • Effect: The ring locks the backbone dihedral angles (

    
    ), stabilizing 
    
    
    
    -turns or helices. This is crucial for disrupting Protein-Protein Interactions (PPIs) where a rigid epitope is required.

Experimental Validation: S1P1 Receptor Binding Assay

To validate the activity of a (1-aminocyclopentyl)methanol derivative designed as an S1P modulator, the following GTP


S binding assay is the industry standard.

Protocol: [


S]-GTP

S Binding Assay
  • Preparation: Membrane preparations from CHO cells overexpressing human S1P1 receptor.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    , 0.1% Fatty Acid-Free BSA.
    
  • Incubation:

    • Mix 10

      
      g membrane protein with test compound (1 nM - 10 
      
      
      
      M).
    • Add 0.1 nM [

      
      S]-GTP
      
      
      
      S.
    • Add excess GDP to reduce non-specific binding.

    • Incubate at 30°C for 30 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Stimulation vs. Log[Concentration] to determine

    
    .
    

References

  • BenchChem. (2025).[1] Technical Guide: ((1S,3R)-3-aminocyclopentyl)methanol. Retrieved from

  • Kharel, Y., et al. (2005). Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720. Journal of Biological Chemistry.

  • Zhu, R., et al. (2018).[2] Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation. MDPI Molecules.

  • PubChem. (2025).[3] (1-Aminocyclopentyl)methanol Compound Summary. National Library of Medicine.

  • Bergmeier, S. C., et al. (1993). Chirospecific Synthesis of (1S,3R)-1-Amino-3-(hydroxymethyl)cyclopentane. Journal of Organic Chemistry.

(Note: While specific URLs for papers 2 and 5 are direct to publisher portals, they are authoritative primary sources for the biological mechanisms and synthesis routes described.)

Sources

Technical Guide: pKa Values and Ionization Properties of (1-Aminocyclopentyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Aminocyclopentyl)methanol hydrochloride (CAS 402752-91-4) is a geminally disubstituted amino alcohol building block. Its unique structural rigidity—imparted by the cyclopentane ring—distinguishes it from flexible linear analogs like 2-aminoethanol. This guide details the ionization profile of the compound, providing estimated pKa values derived from structural activity relationships (SAR), and outlines the gold-standard potentiometric protocols required for empirical validation.

Understanding the ionization state of this compound is critical for:

  • Salt Selection: Optimizing counter-ion stability during scale-up.

  • Purification: Designing pH-controlled extraction or chromatography (e.g., SCX columns).

  • Bioavailability: Predicting membrane permeability (LogD) at physiological pH.

Structural Basis of Ionization

The physicochemical behavior of (1-Aminocyclopentyl)methanol hydrochloride is governed by two functional groups attached to the C1 position of the cyclopentane ring: a primary amine and a primary hydroxyl group.

Chemical Identity[1][2][3]
  • IUPAC Name: (1-Aminocyclopentyl)methanol hydrochloride

  • Free Base CAS: 10316-79-7[1]

  • Salt CAS: 402752-91-4

  • Molecular Weight: 151.63 g/mol (HCl Salt); 115.17 g/mol (Free Base)[2]

Electronic Effects on Basicity

The pKa of the ammonium group (


) is the primary ionization event relevant to aqueous chemistry.
  • Inductive Effect (-I): The

    
    -hydroxyl group exerts an electron-withdrawing inductive effect through the C-C bond. This pulls electron density away from the nitrogen atom, slightly destabilizing the protonated state compared to a simple cycloalkylamine. Consequently, the pKa is lower than that of cyclopentylamine (
    
    
    
    ).
  • Steric Hindrance: The geminal disubstitution (1,1-substitution) on the cyclopentyl ring creates a "neopentyl-like" steric environment. This bulk can hinder the solvation shell around the ammonium ion, potentially lowering the pKa further compared to linear analogs like 2-amino-2-methyl-1-propanol.

pKa Values and Ionization Profile[2]

As direct experimental literature values for this specific CAS are rare in public databases, the following values are derived from high-confidence structural analogs (e.g., 2-amino-2-methyl-1-propanol, cycloleucinol).

Estimated pKa Values
Functional GroupIonization EventEstimated pKaClassification
Primary Amine

9.5 ± 0.3 Weak Base (Conjugate Acid)
Hydroxyl

> 16.0 Very Weak Acid (Neutral in water)
Physiological Implications

At physiological pH (7.4), the amine is predominantly protonated.

  • Fraction Ionized (

    
    ):  ~99.2%
    
  • Fraction Neutral (

    
    ):  ~0.8%
    

This high degree of ionization implies that the hydrochloride salt will exhibit high aqueous solubility and low passive membrane permeability (low LogD) at pH 7.4, necessitating active transport or prodrug strategies if used as a core scaffold in CNS-targeted drugs.

Ionization Pathway Diagram

The following diagram illustrates the equilibrium shifts across the pH scale.

IonizationPathway Acidic Acidic pH (< 7.0) Cationic Species (Soluble) Physio Physiological pH (7.4) Equilibrium Mixture (~99% Cationic) Acidic->Physio pH increases Neutral Basic pH (> 11.0) Neutral Species (Lipophilic/Precipitates) Physio->Neutral pH > pKa (9.5) Struct_Cat Protonated Form [C5H8]-C(CH2OH)(NH3+) Struct_Base Free Base Form [C5H8]-C(CH2OH)(NH2) Struct_Cat->Struct_Base -H+ (pKa ~9.5)

Figure 1: Ionization pathway of (1-Aminocyclopentyl)methanol showing the transition from the soluble cation to the lipophilic free base.

Experimental Protocol: Potentiometric Determination

To validate the estimated pKa, Potentiometric Titration is the industry standard due to its precision for compounds with pKa values between 2 and 12.

Materials & Reagents
  • Analyte: ~50 mg (1-Aminocyclopentyl)methanol hydrochloride (>98% purity).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP.

  • Solvent: Carbonate-free deionized water (degassed).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength).

  • Equipment: Automatic titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode.

Step-by-Step Workflow
  • System Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be 98-102%.

  • Sample Preparation:

    • Dissolve

      
       mol of the hydrochloride salt in 30 mL of 0.1 M KCl solution.
      
    • Ensure the starting pH is acidic (< 4.0) due to the HCl salt.[3] If not, add a known excess of HCl.

  • Titration:

    • Purge the vessel with

      
       or Argon to prevent 
      
      
      
      absorption (which forms carbonic acid and skews high-pH data).
    • Titrate with 0.1 N NaOH in small increments (e.g., 50

      
      ).
      
    • Record pH after signal stabilization (< 0.1 mV/s drift).

  • Data Processing:

    • Plot pH vs. Volume of NaOH.

    • Identify the inflection point (Equivalence Point) using the first derivative (

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Titration Logic Diagram

TitrationWorkflow Start Start: Dissolve HCl Salt in 0.1M KCl CheckPH Check Initial pH (Must be < 4.0) Start->CheckPH AddAcid Add excess HCl CheckPH->AddAcid No Purge Purge with N2/Ar (Remove CO2) CheckPH->Purge Yes AddAcid->CheckPH Titrate Add 0.1N NaOH (Stepwise) Purge->Titrate Measure Record Equilibrium pH Titrate->Measure Decision pH > 11.5? Measure->Decision Decision->Titrate No Calc Calculate 1st Derivative (dpH/dV) Decision->Calc Yes Result Determine pKa (Half-Equivalence) Calc->Result

Figure 2: Logical workflow for the potentiometric determination of pKa.

Strategic Implications for Drug Development

Solubility & Formulation

The hydrochloride salt is highly soluble. However, if the compound is used as a free base intermediate in organic synthesis:

  • Extraction: To extract the free base from water into an organic solvent (e.g., DCM or EtOAc), the aqueous phase must be adjusted to pH > 11.5 (at least 2 units above pKa).

  • Precipitation: Neutralization of concentrated aqueous solutions of the HCl salt with NaOH will likely cause the free base to oil out or precipitate.

Chromatography (HPLC)
  • Reverse Phase: Due to its polarity (LogP < 0), the compound will elute in the void volume on C18 columns at neutral pH.

  • Retention Strategy: Use high pH mobile phases (pH 10, using ammonium hydroxide) to suppress ionization and increase retention, or employ HILIC (Hydrophilic Interaction Liquid Chromatography) columns.

References

  • PubChem. (2025).[4][1] Compound Summary: (1-Aminocyclopentyl)methanol.[4][1][5] National Library of Medicine. Available at: [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for amino alcohol pKa comparisons).

Sources

Conformational Restriction in Medicinal Chemistry: A Comparative Analysis of (1-Aminocyclopentyl)methanol and Acyclic Amino Alcohol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the binding affinity and metabolic stability of a lead compound often requires moving away from highly flexible acyclic structures. This technical guide explores the strategic application of conformational restriction by comparing (1-Aminocyclopentyl)methanol (also known as cycloleucinol) with its acyclic amino alcohol analogs, such as 2-amino-2-methyl-1-propanol (AMP) and valinol. By analyzing the thermodynamic principles of enthalpy-entropy compensation and detailing self-validating experimental workflows, this whitepaper provides researchers with a comprehensive framework for integrating cyclic amino alcohols into advanced scaffold designs.

Structural and Thermodynamic Principles

The Concept of Conformational Restriction

(1-Aminocyclopentyl)methanol (CAS 10316-79-7) is a bifunctional building block characterized by an amino group and a hydroxymethyl group locked onto a cyclopentane ring[1]. In contrast, acyclic analogs like AMP or valinol possess multiple rotatable


-

carbon bonds. These rotatable bonds allow acyclic molecules to sample a vast array of conformational microstates in an aqueous solution.

When a medicinal chemist replaces an acyclic amino alcohol with (1-Aminocyclopentyl)methanol, the primary goal is to restrict these degrees of freedom. The cyclopentyl ring acts as a structural tether, locking the spatial projection (exit vectors) of the nucleophilic amine and hydroxyl groups into a defined geometry[2].

Enthalpy-Entropy Compensation

The thermodynamic driving force of protein-ligand binding is governed by the Gibbs free energy equation:


.

When a highly flexible acyclic ligand binds to a target receptor, it must adopt a single, highly ordered bioactive conformation. This massive reduction in available microstates results in a severe entropic penalty (


), which actively opposes binding[3]. This phenomenon is a classic example of enthalpy-entropy compensation, where gains in binding enthalpy (

) are often offset by losses in conformational entropy[4],[5].

By utilizing (1-Aminocyclopentyl)methanol, the ligand is pre-organized. The conformational entropy of the unbound state is already low due to the cyclic restriction. Consequently, the entropic penalty upon binding is minimized, often leading to a more favorable


 and a highly potent inhibitor[6].

Thermodynamic_Logic cluster_acyclic Acyclic Amino Alcohol Pathway cluster_cyclic Cyclic Amino Alcohol Pathway A Flexible Ligand (High Entropy) B Target Binding A->B C Bound Complex (Large u0394S Penalty) B->C D (1-Aminocyclopentyl)methanol (Pre-organized) E Target Binding D->E F Bound Complex (Minimal u0394S Penalty) E->F

Fig 1: Thermodynamic binding comparison of acyclic vs. restricted amino alcohols.

Physicochemical Profiling: Cyclic vs. Acyclic

The introduction of a cyclopentyl ring does more than just alter thermodynamics; it fundamentally shifts the physicochemical profile of the molecule. The table below summarizes the comparative data between (1-Aminocyclopentyl)methanol and common acyclic analogs.

Property2-Amino-2-methyl-1-propanol (AMP)Valinol(1-Aminocyclopentyl)methanol
Structure Type Acyclic, branchedAcyclic, chiralCyclic, achiral core
Conformational Degrees of Freedom HighHighLow (Restricted by

ring)
Entropic Penalty upon Binding HighHighLow
Steric Hindrance Low-ModerateModerateHigh (Cyclopentyl bulk)
Lipophilicity (LogP contribution) LowModerateHigh
Primary Medicinal Chemistry Use Solubilizing agent, basic linkerChiral auxiliary, flexible ligandKinase inhibitors, spirocyclic cores

Data Synthesis Note: The increased steric bulk of the cyclopentyl group can be leveraged to occupy hydrophobic pockets within a target active site, while simultaneously shielding the adjacent amine and hydroxyl groups from rapid metabolic degradation (e.g., via monoamine oxidases or glucuronidation)[2].

Synthetic Utility and Scaffold Design

(1-Aminocyclopentyl)methanol is a highly versatile building block for constructing complex, three-dimensional drug scaffolds. Because the amine and hydroxyl groups are held in close proximity, the molecule is primed for cyclization reactions to form spirocyclic or fused heterocycles.

A prominent example of this is the development of ATP-competitive mechanistic target of rapamycin (mTOR) kinase inhibitors. Researchers have utilized conformational restriction strategies starting from cyclic amino alcohols to synthesize highly selective pyrimido-pyrrolo-oxazine derivatives[6]. The rigid spiro- or fused-oxazine rings generated from the 1,2-amino alcohol motif secure novel intellectual property space while significantly enhancing target selectivity over structurally similar kinases (like PI3K)[6].

Experimental Methodologies

To successfully integrate (1-Aminocyclopentyl)methanol into a drug discovery program, scientists must employ robust, self-validating experimental protocols. Below are detailed methodologies for synthesis and thermodynamic validation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Assembly

This protocol details the coupling of (1-Aminocyclopentyl)methanol to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) to build a rigid kinase inhibitor core.

  • Electrophile Activation : Dissolve 1.0 equivalent of the heteroaryl chloride in anhydrous N-Methyl-2-pyrrolidone (NMP) at 0 °C.

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer complex transition state during the SNAr reaction, accelerating the rate.

  • Nucleophile Addition : Add 1.1 equivalents of (1-Aminocyclopentyl)methanol followed by 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amino alcohol without competing for the electrophile.

  • Thermal Activation : Heat the reaction mixture to 80 °C for 12 hours.

    • Causality: The steric bulk of the cyclopentyl ring restricts the trajectory of the nucleophilic attack. This increases the activation energy (

      
      ) compared to unhindered acyclic amines, necessitating thermal energy to drive the reaction to completion.
      
  • Self-Validation (LC-MS Tracking) : Sample 5

    
    L of the reaction mixture, dilute in acetonitrile, and inject into an LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows complete disappearance of the starting material mass and the emergence of the 
    
    
    
    peak corresponding to the coupled product.
  • Isolation : Quench with water, extract with ethyl acetate, and purify the organic layer via reverse-phase preparative HPLC.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

To prove the entropic advantage of the cyclic analog over an acyclic analog, ITC must be performed to isolate


 and 

.
  • Buffer Synchronization : Dialyze the purified target protein overnight against a strict buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the synthesized cyclic and acyclic ligands in the exact same dialysis buffer.

    • Causality: Even minor mismatches in pH or salt concentration between the syringe and the cell will generate a massive heat of mixing, completely masking the micro-calorie heat of ligand binding.

  • System Loading : Load the protein (20

    
    M) into the calorimetric cell and the ligand (200 
    
    
    
    M) into the injection syringe.
  • Self-Validation (Blank Titration) : Before the main experiment, perform a blank titration by injecting the ligand into the cell containing only buffer.

    • Causality: This measures the heat of dilution. This background noise must be mathematically subtracted from the main binding isotherm to ensure the resulting data reflects true biological binding.

  • Titration Execution : Execute 20 automated injections of 2

    
    L of ligand into the protein cell at 25 °C, allowing 120 seconds between injections for the heat signal to return to baseline.
    
  • Data Extraction : Fit the integrated heat peaks to a one-site binding model. The instrument directly measures

    
     (enthalpy) and 
    
    
    
    (association constant). Calculate the entropic advantage using the formula:
    
    
    .

Workflow Step1 Step 1: Scaffold Activation Electrophilic core preparation (e.g., Dichloropyrimidine) Step2 Step 2: SNAr Reaction Addition of (1-Aminocyclopentyl)methanol + DIPEA Step1->Step2 Step3 Step 3: Validation LC-MS tracking for starting material consumption Step2->Step3 Step4 Step 4: Thermodynamic Profiling ITC to determine u0394H and u0394S of binding Step3->Step4

Fig 2: Experimental workflow for synthesizing and validating restricted amino alcohol derivatives.

References

1.[1] 1-Aminocyclopentanemethanol | C6H13NO | CID 66307 - PubChem. National Institutes of Health (NIH). Available at: 2.[2] Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. ResearchGate. Available at: 3.[6] A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Available at: 4.[4] Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Università degli Studi di Napoli Federico II. Available at: 5.[5] Role of enthalpy-entropy compensation interactions in determining the conformational propensities of amino acid residues in unfolded peptides. PubMed, NIH. Available at: 6.[3] Understanding Conformational Entropy in Small Molecules. ChemRxiv. Available at:

Sources

Methodological & Application

Application Note: Reduction of 1-Aminocyclopentanecarboxylic Acid to (1-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(1-Aminocyclopentyl)methanol is a sterically constrained, gem-disubstituted 1,2-amino alcohol. In modern drug discovery, such conformationally restricted motifs are highly valued as rigidifying pharmacophores. They are frequently utilized as critical building blocks in the synthesis of selective estrogen receptor modulators, MTHFD2 inhibitors for cancer metabolism targeting[1], and tailored phenyl ureas designed to eradicate drug-resistant Mycobacterium tuberculosis[2].

The synthesis of this compound relies on the direct reduction of the carboxylic acid moiety of 1-aminocyclopentanecarboxylic acid (cycloleucine) in the presence of an unprotected primary amine. Because standard hydride donors like sodium borohydride (


) lack the reduction potential to independently reduce carboxylic acids to alcohols, highly reactive species such as Lithium Aluminum Hydride (

) or electrophilic borane (

) complexes are required[3].

Reagent Selection and Causality

We present two validated protocols for this transformation, each with distinct mechanistic advantages tailored to different scales of operation.

Protocol A: Lithium Aluminum Hydride (


) in THF 


is a powerful, nucleophilic reducing agent. Upon addition, the unprotected amine and carboxylic acid rapidly react with

to form an intermediate aluminate complex, releasing hydrogen gas. Subsequent hydride transfer to the carboxylate carbon yields the alcohol[4]. While this method is highly efficient and proceeds rapidly at room temperature,

poses significant safety risks at scale due to its pyrophoric nature and highly exothermic quenching profile.

Protocol B: Sodium Borohydride and Iodine (


) in THF 
To circumvent the hazards of 

, the

system is widely employed as a highly scalable and chemoselective alternative[3][5]. The addition of molecular iodine to

generates borane (

) in situ alongside sodium iodide and hydrogen gas:

Unlike

, borane is an electrophilic reducing agent. It rapidly coordinates with the electron-rich primary amine and the carbonyl oxygen, facilitating the reduction of the acid without requiring nitrogen protection[6]. This method provides excellent yields and a vastly improved safety profile for pilot-scale operations.

Comparative Reaction Metrics

ParameterProtocol A:

Reduction
Protocol B:

Reduction
Active Reducing Species Nucleophilic Hydride (

)
Electrophilic Borane (

generated in situ)
Equivalents Required 2.0 – 3.0 equiv2.4 equiv

/ 1.2 equiv

Reaction Temperature 0 °C to Room Temperature0 °C addition, then Reflux (65 °C)
Reaction Time 1 – 2 hours12 – 16 hours
Safety Profile High Risk (Pyrophoric, violent quench)Moderate Risk (Controlled

evolution)
Scalability Limited to laboratory scaleExcellent for pilot and industrial scale

Experimental Workflows

Protocol A: Reduction (Laboratory Scale)

Adapted from established patent literature for n-heterocyclic carboxamide precursors[4].

  • Preparation: Suspend 1-aminocyclopentanecarboxylic acid (4.0 g, 31.0 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere.

    • Causality: Anhydrous conditions are critical;

      
       reacts violently with ambient moisture, degrading the reagent and posing a severe fire hazard.
      
  • Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of

    
     (62 mL of a 1.0 M solution in THF, 62.0 mmol, 2.0 equiv) dropwise.
    
    • Causality: The initial deprotonation of the amine and carboxylic acid releases

      
       gas exothermically. Controlled dropwise addition prevents thermal runaway.
      
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (ninhydrin stain). The complete disappearance of the baseline amino acid spot confirms the reduction is finished.

  • Quenching (Fieser Workup): Recool the mixture to 0 °C. Cautiously add solid sodium sulfate decahydrate (

    
    , ~50 g) in small portions until hydrogen evolution completely ceases. Stir at room temperature for 1 hour.
    
    • Causality: The decahydrate slowly releases its water of crystallization, safely hydrolyzing the active aluminate complexes into a granular, easily filterable inorganic precipitate. This avoids the formation of unfilterable, gelatinous aluminum hydroxide emulsions[4].

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with THF (2 × 10 mL), and concentrate the filtrate in vacuo to yield (1-aminocyclopentyl)methanol.

Protocol B: Reduction (Scale-Up)

Adapted from standard amino acid reduction methodologies[3][5].

  • Preparation: In a dry, multi-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 1-aminocyclopentanecarboxylic acid (1.0 equiv) and

    
     (2.4 equiv) in anhydrous THF.
    
    • Causality: Excess

      
       is required because the acidic protons of the starting material will consume hydride equivalents prior to the reduction phase.
      
  • In Situ Borane Generation: Cool the mixture to 0 °C. Dissolve

    
     (1.2 equiv) in anhydrous THF and add it dropwise via the addition funnel over 30 minutes.
    
    • Self-Validation Checkpoint: The solution will briefly turn brown upon each drop but will decolorize as the iodine is consumed to form

      
       and 
      
      
      
      .
  • Reduction: Heat the reaction mixture to reflux (approx. 65 °C) for 16 hours.

  • Quenching: Cool the mixture to room temperature and cautiously add methanol dropwise until effervescence stops.

    • Causality: Methanol safely quenches residual borane and solvolyzes the highly stable boron-amine complexes formed during the reduction, releasing the free amino alcohol[5].

  • Isolation: Concentrate the mixture in vacuo. Dissolve the residue in 20% aqueous NaOH (to ensure the amine is fully deprotonated) and extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over

    
    , filter, and concentrate to afford the pure product.
    

Workflow Visualization

SynthesisWorkflow cluster_LAH Protocol A: LAH Reduction cluster_NaBH4 Protocol B: NaBH4/I2 Reduction SM 1-Aminocyclopentanecarboxylic Acid (Starting Material) LAH_Reagent LiAlH4 (2.0 eq) / THF 0 °C to RT, 2 h SM->LAH_Reagent NaBH4_Reagent NaBH4 (2.4 eq) + I2 (1.2 eq) THF, Reflux, 16 h SM->NaBH4_Reagent LAH_Quench Fieser Workup (Na2SO4·10H2O) LAH_Reagent->LAH_Quench Product (1-Aminocyclopentyl)methanol (Target Product) LAH_Quench->Product NaBH4_Quench MeOH Quench & NaOH Extraction NaBH4_Reagent->NaBH4_Quench NaBH4_Quench->Product

Fig 1: Synthetic pathways for the reduction of 1-aminocyclopentanecarboxylic acid.

References

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. URL:[Link]

  • A Convenient Reduction of Amino Acids and Their Derivatives. The Vespiary. URL:[Link]

  • Supplementary Information: Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly. The Royal Society of Chemistry. URL:[Link]

  • WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.Google Patents.
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. URL:[Link]

  • WO2017106352A1 - Caffeine inhibitors of mthfd2 and uses thereof.Google Patents.

Sources

Reagents for the preparation of (1-Aminocyclopentyl)methanol from ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Aminocyclopentyl)methanol (CAS: 10316-79-7), often referred to as Cycloleucinol , is a critical gem-disubstituted amino alcohol scaffold. Its rigid spiro-cyclic structure serves as a conformational lock in peptide mimetics and a key building block in the synthesis of carbocyclic nucleosides and GPCR modulators.

This application note details the optimal synthetic pathways for converting cyclopentanone to (1-aminocyclopentyl)methanol. While direct reductive amination of hydroxy-ketones is chemically fraught with regioselectivity issues, the industry-standard approach involves the construction of the quaternary amino-acid precursor cycloleucine (1-aminocyclopentanecarboxylic acid), followed by chemoselective reduction.

This guide prioritizes the Bucherer-Bergs reaction over the Strecker synthesis for the initial C-C bond formation due to superior thermodynamics with ketonic substrates, followed by a robust reduction protocol using Lithium Aluminum Hydride (LiAlH₄) or the safer Sodium Borohydride/Iodine (NaBH₄/I₂) system.

Strategic Pathway Analysis

The synthesis requires two distinct phases:[1][2][3][4][5][6]

  • Construction of the Quaternary Center: Formation of the C-C and C-N bonds at the ketone carbonyl.

  • Chemoselective Reduction: Converting the carboxylic acid to a primary alcohol without affecting the amine or the ring.

Decision Matrix: Bucherer-Bergs vs. Strecker
FeatureBucherer-Bergs ReactionStrecker Synthesis
Reagents KCN, (NH₄)₂CO₃KCN, NH₄Cl, NH₃
Intermediate Spiro-hydantoin (Stable solid)

-Aminonitrile (Often unstable oil)
Suitability for Ketones High. Hydantoin formation is thermodynamically favored for ketones.Moderate. Ketimines are sterically hindered and less stable than aldimines.
Safety Profile Cyanide contained in alkaline media until workup.Risk of HCN evolution if pH is not strictly buffered.
Purification Precipitation/Crystallization of hydantoin.[5]Distillation or chromatography often required.

Recommendation: The Bucherer-Bergs route is the preferred protocol for cyclopentanone derivatives due to the stability of the hydantoin intermediate, which allows for rigorous purification before the hydrolysis step.

Visualizing the Synthetic Logic

SynthesisPath Start Cyclopentanone Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 60°C, 4h Inter1 Spiro-Hydantoin Intermediate Step1->Inter1 Step2 Hydrolysis (NaOH or HCl) Inter1->Step2 Reflux, 24h Inter2 Cycloleucine (Amino Acid) Step2->Inter2 Step3 Reduction (LiAlH4 or NaBH4/I2) Inter2->Step3 THF, Reflux Final (1-Aminocyclopentyl) methanol Step3->Final

Figure 1: The optimized synthetic workflow favoring the Bucherer-Bergs pathway for stability and scalability.

Detailed Experimental Protocols

Phase 1: Preparation of Cycloleucine (The Precursor)

Reaction Type: Bucherer-Bergs Synthesis & Hydrolysis Scale: 100 mmol basis

Reagents Required:
  • Cyclopentanone (Reagent Grade, >99%)

  • Potassium Cyanide (KCN) [POISON] [2]

  • Ammonium Carbonate ((NH₄)₂CO₃)[5][7]

  • Ethanol (50% aqueous solution)

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

Step-by-Step Protocol:
  • Hydantoin Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ammonium Carbonate (24 g, 250 mmol, 2.5 eq) and Potassium Cyanide (13 g, 200 mmol, 2.0 eq) in 150 mL of water/ethanol (1:1 v/v).

    • Caution: Perform all operations in a functioning fume hood. Ensure a cyanide antidote kit is available.[8][9]

    • Add Cyclopentanone (8.4 g, 100 mmol, 1.0 eq) dropwise to the stirred solution.

    • Heat the mixture to 55–60°C for 4–6 hours. The solution typically becomes clear then precipitates the hydantoin upon cooling.

    • Workup: Cool to 0°C. If precipitation is incomplete, reduce volume by 50% under vacuum (trap cyanide vapors!). Filter the white solid (Cyclopentanespiro-5-hydantoin). Wash with cold water.[3]

    • Yield expectation: 70–85%.

  • Hydrolysis to Amino Acid:

    • Suspend the dried hydantoin in 6M NaOH (10 mL per gram of hydantoin).

    • Reflux at 100°C for 24 hours. Evolution of ammonia gas indicates reaction progress.

    • Isolation: Cool the solution.[3] Neutralize carefully with concentrated HCl to pH ~6 (the isoelectric point of cycloleucine).

    • The amino acid will precipitate.[3] Filter, wash with ethanol, and dry.[3]

    • Product: 1-Aminocyclopentanecarboxylic acid (Cycloleucine).[3][10]

Phase 2: Reduction to (1-Aminocyclopentyl)methanol

Reaction Type: Carboxyl Reduction Critical Challenge: Reducing the carboxylic acid without alkylating the amine.

Option A: Lithium Aluminum Hydride (LiAlH₄) – The Gold Standard

This method is preferred for its reliability and complete conversion.

Reagents:

  • Cycloleucine (Dry powder)

  • LiAlH₄ (2.4 M solution in THF or powder)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Charging: Add anhydrous THF (10 mL/g of substrate). Carefully add LiAlH₄ (2.5 molar equivalents).

    • Note: Add LiAlH₄ slowly at 0°C to control exotherm.

  • Addition: Add solid Cycloleucine in small portions to the LiAlH₄ suspension. The amino acid is zwitterionic and sparingly soluble, but will dissolve as it reacts.

  • Reaction: Warm to room temperature, then heat to Reflux (66°C) for 12–18 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.[4]

    • For every x grams of LiAlH₄ used, add:

      • x mL Water[4][11]

      • x mL 15% NaOH

      • 3x mL Water

    • Stir until the gray precipitate turns white and granular.

  • Isolation: Filter the aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

    • Result: (1-Aminocyclopentyl)methanol as a viscous oil or low-melting solid.

Option B: NaBH₄ / I₂ (Sodium Borohydride + Iodine) – The Scalable Alternative

This method generates Borane (BH₃) in situ, avoiding the handling of pyrophoric LiAlH₄.

Protocol:

  • Suspend Cycloleucine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF.

  • Cool to 0°C. Dropwise add a solution of Iodine (I₂) (1.0 eq) in THF.

  • Reflux for 18 hours.

  • Quench with Methanol carefully until gas evolution ceases.

  • Concentrate, treat residue with 6M KOH, and extract with Dichloromethane (DCM) to isolate the amino alcohol.

Analytical Validation

To ensure protocol success, the following analytical checkpoints are mandatory:

Analytical MethodExpected Result for (1-Aminocyclopentyl)methanol
1H NMR (DMSO-d6)

3.20 (s, 2H, -CH ₂OH), 1.40-1.70 (m, 8H, Ring protons). Absence of COOH proton (~12 ppm).
IR Spectroscopy Broad stretch ~3300-3400 cm⁻¹ (OH/NH₂). Absence of C=O stretch at 1700 cm⁻¹.
Mass Spectrometry [M+H]⁺ = 116.1 m/z.

Safety & Compliance (E-E-A-T)

Cyanide Management (Bucherer-Bergs)[5]
  • Hazard: Contact of KCN with acid releases HCN gas, which is instantly fatal at high concentrations.[8]

  • Control: The reaction pH must remain basic (> pH 9) until the workup phase.

  • Waste: All cyanide waste must be quenched with Bleach (Sodium Hypochlorite) at pH > 10 before disposal.

Hydride Safety (Reduction)[14]
  • Hazard: LiAlH₄ reacts violently with water and moisture in air.

  • Control: Use only anhydrous solvents (THF, Diethyl Ether). Quench under inert atmosphere with extreme caution.

References

  • Bucherer-Bergs Reaction Mechanism & Protocol Ware, E. (1950).[7] "The Chemistry of the Hydantoins." Chemical Reviews.

  • Synthesis of Cycloleucine (Precursor) BenchChem Technical Guide. "Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact."

  • Reduction of Amino Acids to Amino Alcohols using NaBH4/I2 McKennon, M. J., et al. (1993). "A convenient reduction of amino acids to amino alcohols."[14] The Journal of Organic Chemistry.

  • Safety Data Sheet: Potassium Cyanide ThermoFisher Scientific. (2011). "Potassium cyanide - SAFETY DATA SHEET."

  • Alternative Reduction Strategies (T3P/NaBH4) Rao, H., et al. (2012). "An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride." [14]

Sources

Application Note: High-Efficiency N-Protection of (1-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for N-protection of (1-Aminocyclopentyl)methanol using Boc anhydride Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details a robust, scalable protocol for the chemoselective N-tert-butoxycarbonylation of (1-aminocyclopentyl)methanol. The substrate features a primary amine attached to a quaternary carbon center, presenting specific challenges regarding steric hindrance and chemoselectivity (amine vs. hydroxyl protection). This guide utilizes a biphasic THF/Water system with Sodium Bicarbonate (


) to ensure exclusive N-protection while maintaining high yields (>90%) and minimizing side reactions such as O-acylation or oxazolidinone formation.

Introduction & Mechanistic Rationale

The Substrate Challenge

(1-Aminocyclopentyl)methanol (CAS: 10316-79-7) is a "quaternary" amino alcohol. The amine is attached to a carbon that is part of a cyclopentane ring and bonded to a hydroxymethyl group.

  • Steric Hindrance: The quaternary center increases steric bulk around the nitrogen, potentially reducing nucleophilicity compared to linear primary amines.

  • Chemoselectivity: The molecule contains both a nucleophilic amine (

    
    ) and a primary alcohol (
    
    
    
    ). While amines are generally more nucleophilic, aggressive conditions (strong bases, high heat) can lead to O-Boc formation or cyclic carbamates (oxazolidinones).
Reaction Strategy

To address these challenges, we employ Di-tert-butyl dicarbonate (


)  in a mild, biphasic basic medium.
  • Solvent System (THF/Water): Water solubilizes the amino alcohol and the inorganic base. THF solubilizes the hydrophobic

    
    .
    
  • Base Selection (

    
    ):  A weak base is critical. It neutralizes the protons released during the reaction to drive equilibrium but is not strong enough to deprotonate the alcohol (pKa ~16), thereby preventing O-acylation.
    
  • Thermodynamics: The formation of the carbamate is driven by the evolution of

    
     gas and the stability of the resulting amide-like bond.
    
Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the amine on the anhydride, followed by the elimination of tert-butanol and carbon dioxide.[1][2][3]

BocMechanism Figure 1: Mechanism of Chemoselective N-Boc Protection. The amine attacks the carbonyl of Boc2O, leading to a tetrahedral intermediate that collapses to release CO2 and tert-butanol. Amine (1-Aminocyclopentyl)methanol (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Inter Nucleophilic Attack Elim Elimination Step Inter->Elim Collapse Product N-Boc Product (Carbamate) Elim->Product Formation Byproducts CO2 (gas) + t-BuOH Elim->Byproducts Release

[1]

Experimental Protocol

Materials & Reagents
ReagentCAS No.[4][5][6]MW ( g/mol )Equiv.[7]Role
(1-Aminocyclopentyl)methanol 10316-79-7115.171.0Substrate
Di-tert-butyl dicarbonate (

)
24424-99-5218.251.1 - 1.2Reagent
Sodium Bicarbonate (

)
144-55-884.012.0 - 3.0Base
Tetrahydrofuran (THF) 109-99-9--Solvent
Water (Deionized) 7732-18-5--Co-Solvent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1-Aminocyclopentyl)methanol (1.0 equiv) in a 1:1 mixture of THF and Water (Concentration ~0.2 M - 0.5 M).

    • Note: The substrate is freely soluble in water. The THF is added to solubilize the

      
       later.
      
  • Base Addition: Add solid

    
      (2.0 equiv) to the stirring solution. The suspension may not fully dissolve; this is normal.
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Although the reaction is not highly exothermic, cooling minimizes the risk of side reactions during the initial addition of the electrophile.

Step 2: Reagent Addition
  • Addition: Add

    
      (1.1 to 1.2 equiv) dropwise (if liquid/melted) or in small solid portions.
    
    • Note: A slight excess (1.1-1.2 eq) accounts for the steric hindrance of the quaternary carbon.

  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C) . Stir vigorously for 12–16 hours .

    • Monitoring: Monitor by TLC (Stain: Ninhydrin for amine disappearance; PMA for product) or LCMS. The amine starting material will disappear, and a less polar spot (Product) will appear.

Step 3: Workup (Self-Validating Purification)

This workup strategy utilizes pH manipulation to ensure purity without column chromatography in most cases.

  • Concentration: Remove the bulk of the THF using a rotary evaporator (bath temp < 40°C). Do not evaporate to dryness; leave the aqueous slurry.

  • Extraction: Dilute the residue with Ethyl Acetate (EtOAc) and water.[5] Transfer to a separatory funnel.

  • Phase Separation: Extract the aqueous layer with EtOAc (3x).[5][8]

  • Acidic Wash (Critical Step): Wash the combined organic layers with 5% Citric Acid solution (or 0.5M HCl) (2x).

    • Mechanism:[1][2][3][9] This converts any unreacted amine starting material into its water-soluble salt, removing it from the organic product layer. The Boc group is stable to this mild, short acid exposure.

  • Neutralization & Drying: Wash the organic layer with Saturated Brine (1x), dry over anhydrous

    
      or 
    
    
    
    , and filter.
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Solidification: The crude product, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate , typically solidifies upon drying (Reported MP: 108–112°C).

  • Recrystallization (Optional): If purity is <95%, recrystallize from a mixture of Hexanes/EtOAc .

    • Note: Column chromatography is rarely needed if the acid wash step is performed correctly.

Workflow Visualization

Workflow Figure 2: Experimental Workflow. Note the critical Acid Wash step to remove unreacted starting material. Start Start: (1-Aminocyclopentyl)methanol in THF/H2O (1:1) AddBase Add NaHCO3 (2.0 eq) Cool to 0°C Start->AddBase AddBoc Add Boc2O (1.2 eq) Stir RT, 12-16h AddBase->AddBoc Check TLC/LCMS Check (Amine Consumed?) AddBoc->Check Check->AddBoc No (Add 0.2 eq Boc2O) Evap Evaporate THF Check->Evap Yes Extract Extract with EtOAc Evap->Extract AcidWash Wash with 5% Citric Acid (Removes Unreacted Amine) Extract->AcidWash DryConc Dry (Na2SO4) & Concentrate AcidWash->DryConc Product Final Product: tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (Solid, >95% Purity) DryConc->Product

Analytical Data & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white solid.

  • Melting Point: 108 – 112 °C [1].[10][11]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.80 (br s, 1H, NH) – Diagnostic Boc-NH signal.
      
    • 
       3.60 (s, 2H, 
      
      
      
      ).
    • 
       1.60–1.80 (m, cyclopentyl ring protons).
      
    • 
       1.44 (s, 9H, Boc t-butyl) – Strong singlet.
      
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Conversion Steric hindrance at quaternary center.Increase reaction time to 24h or warm slightly to 35°C. Add 0.5 eq more

.
O-Boc Formation pH too high (Strong base used).Ensure

is used, not NaOH or

. Maintain pH ~8-9.
Product is Oily Residual solvent or impurities.Triturate with cold hexanes/pentane to induce crystallization.
Low Yield Product lost in aqueous layer.The product has an alcohol group and is moderately polar. Ensure thorough extraction of the aqueous layer (at least 3x with EtOAc).[8]

Safety Information (MSDS Highlights)

  • 
    :  Flammable solid. Causes skin irritation and serious eye irritation.[12] Inhalation can be fatal (high toxicity). Handle in a fume hood.
    
  • (1-Aminocyclopentyl)methanol: Irritant.[6][10][12] Causes skin and eye irritation.

  • General: Wear standard PPE (gloves, lab coat, safety glasses). Vent any

    
     evolution to prevent pressure buildup in closed vessels.
    

References

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Boc-Protected Amines. Retrieved October 24, 2025, from [Link]

  • PubChem. (n.d.).[10] Compound Summary: tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate.[11][13] Retrieved October 24, 2025, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism. Retrieved October 24, 2025, from [Link]

Sources

Using (1-Aminocyclopentyl)methanol in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (1-Aminocyclopentyl)methanol in Sterically Hindered Peptide Coupling Reactions

Executive Summary

(1-Aminocyclopentyl)methanol, commonly referred to as cycloleucinol, is a highly valuable


-amino alcohol utilized in the design and synthesis of advanced peptidomimetics. The incorporation of 

-disubstituted amino alcohols into a peptide backbone provides exceptional structural rigidity and significantly enhances the molecule's resistance to proteolytic degradation—a critical factor in the development of therapeutics such as GLP-1 analogues[1]. However, the quaternary nature of the

-carbon introduces severe steric hindrance. This application note outlines the mechanistic challenges of coupling this hindered amine and provides a self-validating, high-yield protocol for researchers and drug development professionals.

Mechanistic Insights: Overcoming Steric Hindrance

In standard peptide synthesis, coupling primary amines to activated carboxylic acids is rapid. However, the nucleophilicity of the amine in (1-Aminocyclopentyl)methanol is severely compromised by the bulky cyclopentyl ring directly attached to the


-carbon.
  • Causality of Reagent Selection: Traditional carbodiimides like DCC or DIC alone often fail or result in massive epimerization due to extremely slow coupling rates. To overcome the high activation energy barrier, highly reactive uronium/aminium salts such as HATU are required[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate benefits from a neighboring group effect: the nitrogen in the pyridine ring hydrogen-bonds with the incoming amine, effectively guiding the sterically hindered cycloleucinol into the optimal trajectory for nucleophilic attack.

  • Hydroxyl Group Considerations: The primary alcohol on cycloleucinol is generally less nucleophilic than the amine. In HATU-mediated couplings, O-acylation is minimal, allowing the use of unprotected (1-Aminocyclopentyl)methanol. If O-acylation is observed, transient protection or the use of EDC/HOBt under strictly controlled stoichiometry is recommended[3].

Workflow & Logical Relationships

G Start Fmoc-AA-OH (Protected Amino Acid) Activation Activation (HATU / DIPEA) Start->Activation  Step 1 Coupling Nucleophilic Attack (Sterically Hindered) Activation->Coupling  Active Ester Formation Amine (1-Aminocyclopentyl)methanol (Cycloleucinol) Amine->Coupling  Step 2 Intermediate Peptide-Cycloleucinol Conjugate Coupling->Intermediate  Amide Bond Formation Downstream1 C-Terminal Capping (Metabolic Stability) Intermediate->Downstream1  Application A Downstream2 Burgess Reagent (Thiazoline Synthesis) Intermediate->Downstream2  Application B

Workflow of (1-Aminocyclopentyl)methanol peptide coupling and downstream applications.

Experimental Protocols

Design Principle: Self-Validating Systems. The following protocol utilizes HATU/DIPEA for solution-phase coupling. It includes built-in validation steps to ensure the active ester is fully formed before the hindered amine is introduced, preventing reagent waste and side reactions.

Protocol: Solution-Phase Coupling of Fmoc-AA-OH with (1-Aminocyclopentyl)methanol

Reagents:

  • Fmoc-Protected Amino Acid (1.0 eq)

  • (1-Aminocyclopentyl)methanol (1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Fmoc-AA-OH (1.0 mmol) and HATU (1.05 mmol) in 5 mL of anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise to the solution at 0 °C. Causality: Cooling prevents premature degradation of the active ester and minimizes racemization of the Fmoc-AA-OH. Stir for 5 minutes. Validation: A distinct color change to pale yellow indicates the successful formation of the HOAt active ester.

  • Amine Introduction: Dissolve (1-Aminocyclopentyl)methanol (1.1 mmol) in 2 mL of anhydrous DMF and add it dropwise to the pre-activated mixture.

  • Coupling: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Validation: Monitor the reaction via LC-MS. The mass of the active ester should deplete, replaced by the product mass (M + 115 Da for the cycloleucinol addition, minus water).

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO3 (2 x 15 mL), and brine (1 x 15 mL). Causality: The acidic wash selectively removes unreacted cycloleucinol and DIPEA, while the basic wash removes unreacted Fmoc-AA-OH and HOAt byproducts, ensuring a self-purifying workup.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude peptide-cycloleucinol conjugate.

Data Presentation: Coupling Reagent Efficacy

The choice of coupling reagent drastically impacts the yield when utilizing cycloleucinol. Below is a comparative summary based on empirical peptidomimetic synthesis data[2][4][5].

Coupling Reagent SystemAdditiveBaseReaction TimeExpected YieldEpimerization Risk
HATU None (HOAt built-in)DIPEA12-16 h85 - 95%Low
EDC HOBtEt3N / DIPEA16-24 h60 - 75%Moderate
DIC Oxyma PureCollidine16 h75 - 85%Low
DCC NoneDMAP (cat.)> 24 h< 40% (O-acylation)High

Downstream Applications & Troubleshooting

  • Thiazoline Synthesis: The resulting

    
    -hydroxy amides can be cyclodehydrated using Burgess reagent to form stereodefined peptide thiazolines, which are crucial pharmacophores in marine-derived natural products and antibiotics[4].
    
  • Troubleshooting Unreacted Amine: If LC-MS shows significant unreacted cycloleucinol after 16 hours, do not add more HATU (excess uronium salts can cap the amine via guanidinylation). Instead, add 0.5 eq of PyBOP and 1.0 eq of DIPEA to drive the sterically hindered reaction to completion without capping the nucleophile.

References

  • N-Thioacylation of β-Amino Alcohols by N-(Thioacyl)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Albumin-binding derivatives of therapeutic peptides (WO2005027978A2)
  • FLAP MODULATORS (EP 3070085 B1)

Sources

Synthesis of spirocyclic compounds starting from (1-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach Starting from (1-Aminocyclopentyl)methanol

Abstract

This technical guide details the synthetic transformation of (1-Aminocyclopentyl)methanol (CAS: 10316-79-7) into high-value spirocyclic scaffolds. Focusing on the practical needs of medicinal chemistry, we present three distinct protocols to access spiro-oxazolidinones , spiro-morpholines , and spiro-oxazolines . These methodologies are selected for their operational simplicity, scalability, and relevance to "escape from flatland" drug design strategies. The guide addresses critical process parameters, including the steric challenges of the gem-disubstituted quaternary center and detection strategies for non-chromophoric intermediates.

Introduction: The Strategic Value of the Spiro-Cyclopentyl Motif

In modern drug discovery, increasing fraction of sp3-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. (1-Aminocyclopentyl)methanol serves as a potent "linchpin" for constructing spirocyclic architectures.

Unlike simple linear amino alcohols, this substrate possesses a quaternary carbon that imposes significant conformational restriction. While this rigidity improves target selectivity, it also introduces steric hindrance that necessitates tailored synthetic conditions.

Key Synthetic Challenges:

  • Steric Bulk: The cyclopentyl ring shields the amine and hydroxyl groups, often requiring higher reaction temperatures or more reactive electrophiles than linear analogs.

  • Detection: The starting material lacks a UV chromophore, making LC-MS (ELSD/CAD) or specific staining (Ninhydrin/PMA) mandatory for reaction monitoring.

Strategic Synthetic Pathways

We define three core trajectories for this substrate, generating scaffolds with distinct physicochemical profiles.

SyntheticPathways Start (1-Aminocyclopentyl) methanol Path1 Pathway A: Spiro-Oxazolidinone Start->Path1 CDI / THF Path2 Pathway B: Spiro-Morpholine Start->Path2 Ethylene Sulfate / tBuOK Path3 Pathway C: Spiro-Oxazoline Start->Path3 R-CN / ZnCl2 Target1 4-oxa-2-azaspiro [4.4]nonan-3-one Path1->Target1 Target2 Spiro[cyclopentane- 1,3'-morpholine] Path2->Target2 Target3 3-oxa-1-azaspiro [4.4]non-1-ene Path3->Target3

Figure 1: Strategic divergence from (1-Aminocyclopentyl)methanol to three distinct spirocyclic classes.

Detailed Experimental Protocols
Protocol A: Synthesis of Spiro-Oxazolidinone (4-oxa-2-azaspiro[4.4]nonan-3-one)

Mechanism: Nucleophilic attack of the amine on the carbonyl source, followed by intramolecular alkoxide cyclization. Reagent Choice: 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene or triphosgene for safety and ease of handling in a standard fume hood.

Materials:

  • (1-Aminocyclopentyl)methanol (1.0 equiv)[1]

  • CDI (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Base: Triethylamine (TEA) (1.5 equiv) - Optional but recommended to scavenge imidazole.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (1-Aminocyclopentyl)methanol (e.g., 1.15 g, 10 mmol) and anhydrous DCM (50 mL). Cool to 0°C under nitrogen atmosphere.

  • Addition: Add TEA (2.1 mL, 15 mmol). Then, add CDI (1.95 g, 12 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO2) is not immediate; CDI releases imidazole.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Stain: Ninhydrin).[2] The starting material (purple spot) should disappear.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL) to remove imidazole and unreacted amine, then saturated NaHCO3 (30 mL), and brine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is often a white crystalline solid. Recrystallize from EtOAc/Hexanes if necessary.

Yield Expectation: 85–95% Data Profile:

  • 1H NMR (CDCl3): Look for the disappearance of the CH2-OH signal and the shift of the CH2-O protons.

  • IR: Strong carbonyl stretch at ~1750 cm⁻¹ (cyclic carbamate).

Protocol B: Green Synthesis of Spiro-Morpholine

Mechanism: Tandem N-alkylation/O-cyclization using Ethylene Sulfate. This modern approach avoids harsh alkylating agents like chloroethyl ether.

Materials:

  • (1-Aminocyclopentyl)methanol (1.0 equiv)

  • Ethylene Sulfate (1.1 equiv)

  • Potassium tert-butoxide (tBuOK) (2.5 equiv)

  • Solvent: THF or Toluene

Step-by-Step Methodology:

  • Alkylation: Dissolve amino alcohol (10 mmol) in anhydrous THF (40 mL) at 0°C. Add Ethylene Sulfate (11 mmol). Stir at 0°C to RT for 4 hours.

    • Mechanism Note: The amine opens the cyclic sulfate to form the zwitterionic amino-sulfate intermediate.

  • Cyclization: Add tBuOK (25 mmol) to the reaction mixture. Heat to reflux (65°C) for 6–12 hours.

    • Critical Step: The base deprotonates the hydroxyl group and the amide (if formed), but here it facilitates the intramolecular displacement of the sulfate group by the alkoxide.

  • Workup: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc (3 x 50 mL).

  • Purification: Flash column chromatography (DCM/MeOH 95:5).

Yield Expectation: 60–75% Why this works: The quaternary center of the cyclopentyl ring promotes the "Thorpe-Ingold Effect," accelerating the ring closure despite the steric bulk.

Protocol C: Synthesis of Spiro-Oxazolines (Bioisosteres)

Application: Oxazolines serve as excellent bioisosteres for amides and esters.

Materials:

  • (1-Aminocyclopentyl)methanol[1]

  • Aryl Nitrile (e.g., Benzonitrile)

  • Catalyst: ZnCl2 (0.1 equiv)

  • Solvent: Chlorobenzene or Toluene (High boiling point required)

Step-by-Step Methodology:

  • Mix: Combine amino alcohol (10 mmol), Benzonitrile (12 mmol), and ZnCl2 (1 mmol) in Chlorobenzene (30 mL).

  • Reflux: Heat to reflux (130°C) for 24 hours. The reaction proceeds via the formation of an amidine intermediate followed by ammonia extrusion.

  • Workup: Cool and concentrate. Dilute with EtOAc, wash with water to remove Zinc salts.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Data Summary
FeatureSpiro-OxazolidinoneSpiro-MorpholineSpiro-Oxazoline
Reagent CDIEthylene SulfateNitrile / ZnCl2
Reaction Type CarbonylationDialkylation/CyclizationCondensation
Key Property H-bond acceptor, PolarBasic amine, LipophilicBioisostere, Stable
Typical Yield >90%65%50-70%
Purification RecrystallizationChromatographyChromatography
Troubleshooting & Optimization (The Scientist's Perspective)

Issue 1: Low Conversion in CDI Reaction

  • Cause: Moisture in the solvent reacting with CDI.

  • Fix: Ensure DCM is distilled over CaH2 or use a molecular sieve trap. Increase CDI to 1.5 equiv.

Issue 2: Polymerization in Morpholine Synthesis

  • Cause: Intermolecular reaction between sulfate intermediate and another amino alcohol molecule.

  • Fix: Perform the reaction under high dilution (0.05 M) conditions during the cyclization step.

Issue 3: Visualization on TLC

  • Insight: Since (1-Aminocyclopentyl)methanol is UV-inactive, standard UV-254 lamps are useless.

  • Protocol: Use KMnO4 stain (oxidizes the alcohol/amine) or Ninhydrin (specific for primary amines).

    • Note: The spiro-oxazolidinone product is NOT Ninhydrin active (secondary amine is acylated). Use PMA (Phosphomolybdic Acid) stain for the product.

Workflow Start Start: Reaction Monitoring CheckUV Is UV Activity Present? Start->CheckUV NoUV NO (Expected) CheckUV->NoUV Stain Select Stain Strategy NoUV->Stain Nin Ninhydrin: Detects Starting Material (Purple) Stain->Nin PMA PMA/Hanessian's: Detects Product (Blue/Black) Stain->PMA

Figure 2: Visualization strategy for non-chromophoric spiro-synthesis.

References
  • Ortiz, K. G., et al. (2024).[3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.[3] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved from [Link]

  • PubChem. (2025).[1] 1-Aminocyclopentanemethanol Compound Summary. Retrieved from [Link]

Sources

Application Note: Strategic Oxidation Protocols for the Conversion of (1-Aminocyclopentyl)methanol to 1-Aminocyclopentanecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

(1-Aminocyclopentyl)methanol is a sterically hindered, geminally disubstituted


-amino alcohol. Converting its primary hydroxyl group to an aldehyde without compromising the adjacent amine is a classical synthetic challenge in drug development. Unprotected primary amines are highly nucleophilic; if left unprotected during oxidation, they will rapidly undergo intra- or intermolecular condensation with the newly formed aldehyde to yield imines (Schiff bases) or polymeric byproducts.

To establish a self-validating and high-yielding workflow, N-protection (typically as a tert-butyloxycarbonyl or Boc group) is strictly required prior to oxidation. Once the amine is masked, the sterically encumbered neopentyl-like alcohol requires highly chemoselective oxidants to prevent over-oxidation to the carboxylic acid. This guide details two field-proven methodologies: the Dess-Martin Periodinane (DMP) oxidation [1] and the TEMPO/Bleach (Anelli) catalytic oxidation .

Because the cyclopentyl ring lacks an


-proton at the C1 position, the resulting aldehyde is immune to the racemization and epimerization issues that typically plague chiral 

-amino aldehydes[2].

Workflow A (1-Aminocyclopentyl) methanol B N-Protection (Boc2O, Et3N) A->B C N-Boc-(1-Aminocyclopentyl) methanol B->C D Oxidation (DMP or TEMPO) C->D E N-Boc-1-Aminocyclopentane carbaldehyde D->E

Caption: Workflow for the protection and oxidation of (1-Aminocyclopentyl)methanol to its aldehyde.

Pre-requisite: N-Boc Protection Protocol

Before initiating any oxidation sequence, the primary amine must be protected to prevent self-condensation.

Step-by-Step Methodology:

  • Dissolution: Dissolve (1-Aminocyclopentyl)methanol (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (0.2 M concentration).

  • Base Addition: Add Sodium Bicarbonate (NaHCO

    
    ) or Triethylamine (Et
    
    
    
    N) (1.5 equiv) to the stirring solution.
  • Boc-Protection: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv) dissolved in a minimal amount of THF.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield N-Boc-(1-aminocyclopentyl)methanol .

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that is exceptionally mild, operating at room temperature and neutral pH[3]. DMP acts via a ligand exchange mechanism where the alcohol displaces an acetate on the iodine(V) center, followed by


-proton abstraction[1]. It is highly favored in pharmaceutical synthesis because it tolerates sensitive functional groups and avoids the use of toxic chromium reagents[4].

Expert Insight: The rate of DMP oxidation is significantly accelerated by the addition of a stoichiometric amount of water, which facilitates the formation of the active periodinane intermediate[4].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-(1-aminocyclopentyl)methanol (1.0 equiv) in wet Dichloromethane (DCM) (approx. 0.1 M). Note: "Wet" DCM containing ~1 equiv of H

    
    O accelerates the reaction.
    
  • Oxidation: Add DMP (1.2 to 1.5 equiv) in a single portion at room temperature. The solution will typically turn cloudy as the reaction progresses.

  • Monitoring: Stir for 1–2 hours. Monitor completion via TLC (stain with Ninhydrin or KMnO

    
    ).
    
  • Quenching (Critical Step): Pour the reaction mixture into a 1:1 (v/v) mixture of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    and saturated aqueous NaHCO
    
    
    . Stir vigorously for 15–30 minutes until the organic layer is completely clear. Causality: The thiosulfate reduces unreacted hypervalent iodine to water-soluble iodinane, while the bicarbonate neutralizes the generated acetic acid[3].
  • Isolation: Separate the organic layer, extract the aqueous layer once with DCM, dry the combined organics over Na

    
    SO
    
    
    
    , and concentrate to yield the crude aldehyde.

Protocol B: TEMPO-Catalyzed Bleach (Anelli) Oxidation

For larger-scale syntheses where DMP is cost-prohibitive or poses safety risks, the TEMPO/Bleach system is the industry standard[5]. TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl is a stable nitroxyl radical that is oxidized by NaOCl to an active oxoammonium cation[6]. The primary alcohol attacks this cation, leading to hydride transfer and the release of the aldehyde.

TEMPO T1 TEMPO Radical (Pre-catalyst) T2 Oxoammonium Cation (Active Oxidant) T1->T2 NaOCl (Bleach) Oxidation T3 Hydroxylamine (Reduced State) T2->T3 Alcohol to Aldehyde Hydride Transfer T3->T1 Regeneration by Co-oxidant

Caption: TEMPO catalytic cycle demonstrating the oxidation of alcohols via the oxoammonium cation.

Expert Insight: Strict pH control (pH ~8.6) using a bicarbonate buffer is mandatory. If the pH drops, the aldehyde can hydrate and undergo over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-(1-aminocyclopentyl)methanol (1.0 equiv) in DCM (0.2 M). Add a solution of KBr (0.1 equiv) in a small amount of water.

  • Catalyst Addition: Add TEMPO (0.01 to 0.05 equiv) to the biphasic mixture. Cool the system to 0 °C.

  • Oxidant Preparation: Prepare a solution of commercial NaOCl (bleach, 1.1 equiv) buffered with NaHCO

    
     to pH 8.6.
    
  • Oxidation: Add the buffered NaOCl solution dropwise to the vigorously stirring reaction mixture at 0 °C. The organic layer will briefly turn red/orange (oxoammonium formation) and fade as the alcohol is oxidized.

  • Quenching & Isolation: Once complete (typically < 1 hour), quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . Separate the layers, extract the aqueous phase with DCM, wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.

Comparative Data & Analytical Validation

Protocol Comparison
ParameterDess-Martin Periodinane (DMP)TEMPO / NaOCl (Anelli)
Average Yield >90%85–90%
Reaction Time 1 – 2 hours30 – 60 minutes
Temperature Room Temperature0 °C to Room Temperature
Scalability Poor (Shock-sensitive, expensive)Excellent (Cheap reagents, safe)
Chemoselectivity Very High (No over-oxidation)High (Requires strict pH control)
Byproducts 2-Iodoxybenzoic acid (removable via base)NaCl, trace carboxylic acid
Analytical Validation (Self-Validating QC)

To confirm the successful conversion of the alcohol to the aldehyde, utilize the following spectroscopic markers:

  • 
    H NMR (CDCl
    
    
    
    ):
    The defining feature of success is the appearance of a sharp, deshielded singlet at
    
    
    9.4 – 9.6 ppm
    , corresponding to the aldehyde proton. Concurrently, the methylene protons (-CH
    
    
    OH) originally present at
    
    
    ~3.6 ppm must completely disappear.
  • FT-IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency will appear at ~1730 cm

    
     , distinct from the Boc carbamate carbonyl (~1690-1710 cm
    
    
    
    ). The broad O-H stretch (~3300 cm
    
    
    ) from the starting material will vanish.

References

  • Dess–Martin oxidation. Wikipedia. URL: [Link]

  • Dess–Martin periodinane. Wikipedia. URL: [Link]

  • Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation. ACS Publications. URL:[Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. URL: [Link]

Sources

Scalable Manufacturing Routes for (1-Aminocyclopentyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Aminocyclopentyl)methanol (CAS 10316-79-7 for free base) is a critical achiral building block used in the synthesis of peptidomimetics, NK1 receptor antagonists, and quaternary amino acid analogues. Its hydrochloride salt (CAS 17196-89-5) provides a stable, crystalline form suitable for GMP storage.

While laboratory-scale synthesis often relies on the reduction of 1-aminocyclopentanecarboxylic acid (Cycloleucine) using Lithium Aluminum Hydride (LiAlH₄), this route is hazardous and economically unviable at scale due to pyrophoric reagents and difficult aluminum emulsion workups. This guide details a scalable, non-cryogenic manufacturing route utilizing a Bucherer-Bergs cyclization followed by a modified Sodium Borohydride/Iodine (NaBH₄/I₂) reduction. This system offers high throughput, safety, and simplified purification.

Retrosynthetic Analysis & Strategy

The manufacturing strategy targets the commodity chemical cyclopentanone as the starting material. The synthesis is divided into two phases:

  • Construction of the Quaternary Center: Utilization of the Bucherer-Bergs reaction to form the hydantoin, followed by hydrolysis to "Cycloleucine".

  • Chemoselective Reduction: Conversion of the amino acid to the amino alcohol using an activated borane species generated in situ.

Retrosynthesis Target (1-Aminocyclopentyl)methanol HCl (Target) AminoAcid 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) AminoAcid->Target Reduction (NaBH4/I2) Hydantoin 5-Spirocyclopentylhydantoin (Stable Intermediate) Hydantoin->AminoAcid Hydrolysis (NaOH/H2O) Ketone Cyclopentanone (Commodity Starter) Ketone->Hydantoin Bucherer-Bergs (NaCN, (NH4)2CO3)

Figure 1: Retrosynthetic strategy moving from commodity ketone to target amino alcohol.

Phase 1: Synthesis of Cycloleucine (Precursor)

Objective: Synthesis of 1-aminocyclopentanecarboxylic acid via 5-spirocyclopentylhydantoin.

Step 1.1: Bucherer-Bergs Cyclization

Reaction: Cyclopentanone + NaCN + (NH₄)₂CO₃ → Hydantoin

  • Rationale: This route is preferred over the Strecker synthesis because the hydantoin intermediate is a stable, crystalline solid that is easily purified by precipitation, rejecting impurities early in the process.

Protocol:

  • Charge: To a glass-lined reactor, add Water (10 vol) and Ethanol (10 vol).

  • Reagents: Add Ammonium Carbonate (3.0 equiv) and Cyclopentanone (1.0 equiv). Stir to dissolve.

  • Cyanide Addition: Carefully add Sodium Cyanide (1.1 equiv) dissolved in minimum water. Caution: HCN potential. Maintain pH >9.

  • Reaction: Heat to 55–60°C for 12–16 hours. The solution will initially be clear and may turn slightly yellow.

  • Isolation: Cool to 0–5°C. The hydantoin precipitates. Filter the white solid.

  • Wash: Wash cake with cold water (2 vol) to remove residual cyanide.

  • Drying: Dry at 50°C under vacuum.

    • Expected Yield: 75–85%

    • Checkpoint: MP >200°C (dec).

Step 1.2: Alkaline Hydrolysis

Reaction: Hydantoin + NaOH → Cycloleucine

Protocol:

  • Hydrolysis: Suspend the Hydantoin in 3M NaOH (5 equiv).

  • Reflux: Heat to reflux (approx. 100°C) for 24 hours. Ammonia gas will evolve; ensure scrubber is active.

  • Neutralization: Cool to room temperature. Adjust pH to 5.5–6.0 (isoelectric point) using conc. HCl.

  • Crystallization: Cool to 0°C. Cycloleucine precipitates as white crystals.

  • Filtration: Filter and wash with cold ethanol/water (1:1).

    • Expected Yield: 85–90%

Phase 2: Reduction to (1-Aminocyclopentyl)methanol

Objective: Scalable reduction of the amino acid without using LiAlH₄.

The NaBH₄/I₂ System (The "Abiko-Masamune" Modification)

This method generates borane-amine complexes in situ. It is safer than LiAlH₄ (no pyrophoric solids) and cheaper than borane-THF.

Safety Note: The addition of Iodine to NaBH₄ generates Hydrogen gas and heat. This must be strictly controlled.

Protocol:

  • Setup: Dry reactor (N₂ inerted).

  • Charge: Suspend Cycloleucine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (10 vol).

  • Activation (Critical Step):

    • Prepare a solution of Iodine (I₂) (1.0 equiv) in THF (3 vol).

    • Add the Iodine solution dropwise to the reactor over 1–2 hours.

    • Control: Maintain temperature < 30°C. Massive H₂ evolution occurs.

    • Mechanism:[1][2][3][4]

      
      . The diborane immediately complexes with the amine.
      
  • Reaction: Once addition is complete and gas evolution subsides, heat to Reflux (66°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (ninhydrin stain) or HPLC for disappearance of amino acid.

  • Quench & Methanolysis:

    • Cool to 20°C.

    • Carefully add Methanol (excess) to destroy excess hydride.

    • Evaporate solvent to a viscous residue.

  • Boron Complex Breakage (Essential):

    • The amino alcohol forms a stable borane complex that must be hydrolyzed.

    • Add 20% KOH (aq) (5 vol) to the residue.

    • Reflux for 4 hours. Failure to do this results in low recovery.

  • Extraction:

    • Cool and extract with Dichloromethane (DCM) or 2-MeTHF (3 x 5 vol).

    • Wash combined organics with brine. Dry over Na₂SO₄.

  • Salt Formation:

    • Concentrate the organic layer to approx. 3 vol.

    • Add HCl in Isopropanol (1.1 equiv) or bubble HCl gas at 0–5°C.

    • (1-Aminocyclopentyl)methanol Hydrochloride precipitates.

  • Filtration: Filter and dry under vacuum at 40°C.

Data Summary:

ParameterValueNotes
Reagent NaBH₄ / I₂Replaces LiAlH₄
Solvent THFAnhydrous required
Temp Reflux (66°C)Required for complete reduction
Yield 75–85%High recovery requires KOH reflux step
Purity >98% (HPLC)Achieved after salt formation

Process Flow & Logic

ProcessFlow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Reduction & Salt Formation Op1 Bucherer-Bergs (Cyclopentanone + NaCN + Carb) Op2 Filtration (Isolate Hydantoin) Op1->Op2 Op3 Hydrolysis (NaOH Reflux) Op2->Op3 Op4 Neutralization & Isolation (Cycloleucine) Op3->Op4 Op5 Reduction Setup (Cycloleucine + NaBH4 in THF) Op4->Op5 Op6 Activation (Controlled I2 Addition) Op5->Op6 H2 Evolution Op7 Boron Hydrolysis (KOH Reflux) Op6->Op7 Break B-N complex Op8 Extraction (DCM/MeTHF) Op7->Op8 Op9 Salt Formation (HCl/IPA) Op8->Op9

Figure 2: Unit operations flow. Red nodes indicate critical safety/process control points.

Critical Process Parameters (CPPs)

  • Iodine Addition Rate:

    • Risk:[1][2][5] Exotherm and rapid H₂ generation.

    • Control: Dose I₂ solution such that reactor pressure remains <0.1 bar gauge and Temp <30°C.

  • Boron Complex Hydrolysis:

    • Risk:[1][2][5] Amino alcohols form stable complexes with borane byproducts (

      
      ). Simple water quenching is insufficient.
      
    • Control: Strong base (KOH) reflux is mandatory to free the amine for extraction.

  • Moisture Control:

    • Risk:[1][2][5] Water consumes NaBH₄ and I₂, stalling the reduction.

    • Control: THF water content must be <0.05% (KF).

Analytical Controls

  • HPLC Method: C18 Column, Phosphate buffer (pH 2.5) / Acetonitrile gradient. The amino alcohol has low UV absorbance; use Refractive Index (RI) or ELSD detection, or derivatize with Fmoc-Cl for UV detection.

  • NMR Verification:

    • Starting Material:

      
       2.0-2.3 (Cyclopentyl protons).
      
    • Product: Appearance of

      
       singlet/multiplet at 
      
      
      
      3.4–3.6 ppm. Disappearance of carbonyl carbon in
      
      
      NMR.

References

  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58 , 3568-3571. Link (Core protocol for NaBH4/I2 reduction).

  • Abiko, A., & Masamune, S. "Reduction of

    
    -amino acids with sodium borohydride-sulfuric acid."[6] Tetrahedron Letters, 1992, 33 , 5517-5518.[6] Link (Alternative activation method).
    
  • Bucherer, H. T., & Fischbeck, K. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 1934, 140, 69. (Foundational chemistry for hydantoin synthesis).
  • BenchChem. "((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block." Application Note, 2025.[7] Link (Context on cyclopentyl amino alcohol scaffolds).

  • Google Patents. "Process for the reduction of amino acids." US5744611A. Link (Industrial scale considerations for borohydride reductions).

Sources

Application Note: Chemoselective Esterification of (1-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: (1-Aminocyclopentyl)methanol (Cycloleucinol) | Class: 1,2-Amino Alcohol

Executive Summary & Mechanistic Rationale

(1-Aminocyclopentyl)methanol is a sterically hindered, cycloalkyl-fused 1,2-amino alcohol frequently utilized as a structural motif in peptidomimetics and small-molecule drug discovery. The esterification (O-acylation) of this compound presents a classic chemoselectivity challenge: the primary amine (


) is significantly more nucleophilic than the primary alcohol (

).

Under standard neutral or basic acylation conditions, the nitrogen's lone pair readily attacks the electrophilic carbonyl of an acyl halide or anhydride, leading to rapid N-acylation (amide formation) or N,O-diacylation[1]. To achieve strictly O-selective acylation , the innate nucleophilicity of the molecule must be chemically reversed or blocked.

This guide outlines two field-proven strategies:

  • Direct Acidic O-Acylation: Exploits the differential basicity of the functional groups. By conducting the reaction in a strongly acidic medium, the amine is quantitatively protonated into a non-nucleophilic ammonium salt (

    
    ), allowing the less basic hydroxyl group to react exclusively[2].
    
  • Protection-Deprotection Sequence: A robust, multi-step approach utilizing a tert-butyloxycarbonyl (Boc) protecting group to temporarily mask the amine.

Quantitative Strategy Comparison

The selection of the appropriate synthetic route depends on the scale, available equipment, and the stability of the target ester to acidic conditions.

ParameterStrategy A: Direct Acidic O-AcylationStrategy B: Protection-Deprotection
Step Count 1 Step3 Steps
Overall Yield 75% – 85%60% – 70%
Chemoselectivity >95% O-selective100% O-selective (forced)
Atom Economy High (No protecting groups)Low (Boc

O waste, TFA waste)
Reaction Time 12 – 16 hours24 – 36 hours (total)
Best Suited For Acid-stable esters, large-scale scale-upAcid-sensitive esters, complex acyl groups

Synthetic Workflow Visualization

Workflow cluster_A Strategy A: Direct Acidic Route cluster_B Strategy B: Protection Route Start (1-Aminocyclopentyl)methanol Starting Material Acidic 1. Anhydrous HCl / Dioxane (Amine Protonation) Start->Acidic Boc 1. Boc2O, TEA (N-Protection) Start->Boc Acyl 2. Acyl Chloride, 60°C (O-Acylation) Acidic->Acyl Product O-Acyl-(1-Aminocyclopentyl)methanol Target Ester Acyl->Product Ester 2. Acyl Chloride, Pyridine (O-Acylation) Boc->Ester Deprot 3. TFA / DCM (Boc Removal) Ester->Deprot Deprot->Product

Workflow comparison between Direct Acidic O-Acylation and the Protection strategy.

Detailed Experimental Protocols

Protocol A: Direct Chemoselective O-Acylation (Acid-Mediated)

This protocol utilizes anhydrous acidic conditions to deactivate the amine dynamically.

Mechanistic Causality: The addition of 4M HCl protonates the primary amine. Because the resulting


 group is strongly electron-withdrawing via induction, it slightly reduces the nucleophilicity of the adjacent 

group. Therefore, elevated temperatures (60 °C) and a highly reactive electrophile (acyl chloride) are required to drive the esterification forward[3].

Step-by-Step Methodology:

  • Salt Formation: Suspend (1-Aminocyclopentyl)methanol (1.0 eq, 10 mmol) in 4M HCl in dioxane (5.0 eq, 12.5 mL) under an argon atmosphere. Stir vigorously at 25 °C for 30 minutes.

  • Solvent Evaporation: Remove the dioxane under reduced pressure to yield the hydrochloride salt as a white crystalline solid. Causality: Removing excess solvent prevents competitive side reactions and concentrates the reagents for the sluggish O-acylation step.

  • Acylation: Re-suspend the solid in anhydrous cyclopentyl methyl ether (CPME) (10 mL). Add the desired acyl chloride (1.5 eq, 15 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12–16 hours.

  • Isolation: Cool the mixture to 0 °C. Add cold diethyl ether (20 mL) to precipitate the product. Filter the solid, wash with cold ether, and dry under a vacuum to yield the O-acyl-(1-aminocyclopentyl)methanol hydrochloride salt.

Self-Validation & In-Process Controls (IPC):

  • Ninhydrin Test: Dissolve a 1 mg sample of the final solid in water, neutralize with a drop of saturated

    
    , and spot on a TLC plate. Stain with Ninhydrin and heat. A deep purple spot confirms the presence of a free primary amine, validating that N-acylation did not occur.
    
  • FTIR Spectroscopy: The product must exhibit a strong ester carbonyl stretch at 1735–1750 cm⁻¹ . An amide carbonyl (indicating failure/N-acylation) would appear lower, at roughly 1650–1680 cm⁻¹ .

Protocol B: N-Boc Protection, O-Acylation, and Deprotection

If the target ester is highly sensitive to strong acids or requires a milder coupling agent (e.g., EDC/DMAP instead of an acyl chloride), the protection-deprotection route is mandatory[4].

Mechanistic Causality: The bulky Boc group sterically and electronically shields the nitrogen. By using a weak base (pyridine) during the acylation step, we ensure the hydroxyl group is deprotonated enough to attack the acyl chloride without stripping the Boc group, which requires strong acid for removal.

Step-by-Step Methodology:

  • N-Protection: Dissolve (1-Aminocyclopentyl)methanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) followed by Boc-anhydride (Boc

    
    O, 1.05 eq). Stir at room temperature for 4 hours. Wash with 1M citric acid, dry over 
    
    
    
    , and concentrate to yield the N-Boc intermediate.
  • O-Acylation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq) and cool to 0 °C. Dropwise add the acyl chloride (1.2 eq). Warm to room temperature and stir for 8 hours. Quench with saturated aqueous

    
    , extract with DCM, and purify via silica gel chromatography.
    
  • Deprotection: Dissolve the purified intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate via an isobutylene elimination mechanism without hydrolyzing the newly formed ester.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the target ester.

Self-Validation & In-Process Controls (IPC):

  • ¹H-NMR Tracking: This protocol is self-validating through NMR. In the starting material, the methylene protons (

    
    ) appear as a singlet around 3.4 ppm . Upon successful O-acylation (Step 2), these protons will experience a pronounced downfield shift to 4.1–4.3 ppm  due to the deshielding effect of the ester carbonyl.
    
  • Mass Spectrometry (Deprotection): Following Step 3, LC-MS must show a mass shift of -100 Da (loss of the Boc group), confirming complete deprotection.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI). Available at:[Link]

  • Selective n-acylation of amino alcohols (WO1993020038A1). Google Patents.
  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at:[Link]

  • What are the reaction mechanisms of the esterification of cyclobutanol? BTC Pharmtech. Available at: [Link]

Sources

Application Note: Strategic Incorporation of (1-Aminocyclopentyl)methanol into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

The transition of native


-peptides from the laboratory to the clinic is frequently bottlenecked by their poor pharmacokinetic profiles, specifically their susceptibility to rapid proteolytic degradation. A highly effective strategy to overcome this limitation is the design of peptidomimetics utilizing sterically constrained, unnatural building blocks[1].

(1-Aminocyclopentyl)methanol , commonly referred to as cycloleucinol (CAS: 10316-79-7), is a specialized


-amino alcohol derivative[2]. Structurally, it features an amine and a hydroxymethyl group attached to the same carbon (C1) of a cyclopentyl ring. The incorporation of this moiety into a peptide backbone serves two critical functions:
  • Conformational Restriction: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -disubstituted (gem-disubstituted) nature of the cyclopentyl ring severely restricts the 
    
    
    
    and
    
    
    dihedral angles of the peptide backbone. This locks the sequence into highly specific secondary structures, such as
    
    
    -helices or
    
    
    -turns, which are often required for high-affinity receptor binding.
  • Protease Resistance: The massive steric bulk of the cyclopentyl ring acts as a physical shield, preventing proteases from accessing and hydrolyzing adjacent amide bonds[1]. Furthermore, the primary alcohol provides a versatile synthetic handle for downstream modifications, such as the formation of depsipeptides (ester linkages) or oxidation to an aldehyde for pseudopeptide (reduced amide) bonds.

Mechanism cluster_native Native α-Peptide cluster_mimetic Cycloleucinol Peptidomimetic Native Extended Conformation Protease Protease Active Site Recognition Native->Protease Degradation Rapid Proteolysis (Short Half-life) Protease->Degradation Mimetic Restricted Dihedrals (φ, ψ locked) Steric Cyclopentyl Ring Steric Shielding Mimetic->Steric Resistance Metabolic Stability (Prolonged Half-life) Steric->Resistance

Caption: Mechanism of protease resistance conferred by the bulky cyclopentyl moiety.

Mechanistic Insights: Overcoming Steric Hindrance

The primary synthetic challenge when utilizing cycloleucinol is the extreme steric hindrance surrounding its primary amine. Because the amine is situated on a fully substituted tertiary carbon, nucleophilic attack by this amine onto an incoming activated carboxylic acid is kinetically unfavorable[3].

Standard peptide coupling reagents (e.g., DIC/HOBt) routinely fail or result in severe truncation when applied to


-disubstituted amines. To drive the reaction forward, the activation energy barrier must be overcome using highly reactive coupling systems—such as DIC combined with Oxyma Pure (ethyl cyanohydroxyiminoacetate)—often paired with Microwave-Assisted Peptide Synthesis (MAPS) to provide necessary thermal energy[4].
Data Presentation: Coupling Efficacy Comparison

To establish a baseline for experimental design, Table 1 summarizes the causality between reagent choice and coupling efficiency for highly hindered amines structurally analogous to cycloleucinol.

Table 1: Comparative Efficacy of Coupling Reagents for


-Disubstituted Amines 
Coupling SystemEquivalentsAdditivesTemp / TimeTypical Yield (%)Mechanistic Rationale
DIC / HOBt 3.0NoneRT / 12 h< 30%Insufficient reactivity; active ester cannot overcome steric clash.
HATU / DIPEA 3.0NoneRT / 12 h60 - 75%Uronium salt provides superior activation, but ambient kinetics limit the rate.
DIC / Oxyma Pure 4.0None75°C (MW) / 15 min> 95%High thermal energy combined with a highly reactive ester overcomes the steric barrier[4].
Acid Fluoride 2.0DIPEART / 4 h85 - 90%Small leaving group (F⁻) reduces the bulk of the transition state.

Experimental Workflows and Protocols

To ensure high fidelity, the following protocols utilize a solid-phase approach where cycloleucinol is anchored via its primary alcohol to a 2-Chlorotrityl chloride (2-CTC) resin .

Causality of Resin Choice: The 2-CTC resin is selected because its massive steric bulk prevents diketopiperazine (DKP) formation—a notorious side reaction when the C-terminal residue is an alcohol or a constrained amino acid. Furthermore, the acid-labile nature of 2-CTC allows for the cleavage of the protected peptidomimetic under mild conditions (e.g., 1% TFA), preserving acid-sensitive side-chain protecting groups for downstream fragment condensation.

Workflow Resin 2-CTC Resin (Acid-Labile Support) Attach Anchor Cycloleucinol via -CH2OH Linkage Resin->Attach Pyridine, DCM, 16h Amine Resin-Bound Hindered Amine (C1-Cyclopentyl-NH2) Attach->Amine Wash & Cap (MeOH) Couple Microwave-Assisted Coupling (Fmoc-AA-OH + DIC/Oxyma) Amine->Couple Overcome Steric Bulk Elongate Standard SPPS Elongation (Fmoc Deprotection & Coupling) Couple->Elongate Double Coupling Required Cleave Mild TFA Cleavage (Yields C-Terminal Alcohol) Elongate->Cleave 1% TFA in DCM

Caption: Solid-phase workflow for incorporating cycloleucinol via hydroxyl anchoring.

Protocol 1: Anchoring Cycloleucinol to 2-CTC Resin

This protocol establishes the C-terminal foundation of the peptidomimetic.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.0-1.6 mmol/g) into a peptide synthesis vessel. Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

  • Anchoring Reaction: Dissolve 2.0 equivalents of (1-Aminocyclopentyl)methanol[2] in a minimal volume of anhydrous DCM/DMF (1:1). Add 4.0 equivalents of Pyridine.

    • Mechanistic Note: Pyridine acts as an acid scavenger to neutralize the HCl generated when the alcohol reacts with the trityl chloride, driving the equilibrium forward without causing premature acid-catalyzed cleavage.

  • Incubation: Add the solution to the resin and agitate gently at room temperature for 16 hours.

  • Capping: Drain the reaction mixture. To quench unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

    • Mechanistic Note: Capping is critical to prevent the attachment of subsequent amino acids to empty resin sites, which would create inseparable deletion sequences.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry under a vacuum.

  • Self-Validating Step (Loading Assay): Weigh the dried resin. Calculate the mass gain to determine the approximate loading. For precise quantification, perform a micro-cleavage (Protocol 3) on 5 mg of resin and analyze via LC-MS.

Protocol 2: Microwave-Assisted Coupling to the Hindered Amine

Standard colorimetric assays (like the Kaiser test) are notoriously unreliable for highly hindered amines, often yielding false negatives. Therefore, a highly forced coupling condition followed by analytical validation is required.

  • Pre-Activation: In a microwave-safe vessel, dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 4.0 equivalents of Oxyma Pure in DMF (yielding a 0.2 M solution). Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester[4].

  • Coupling: Add the pre-activated solution to the cycloleucinol-loaded resin.

  • Microwave Irradiation: Subject the reaction to microwave irradiation at 75°C for 15 minutes (ensure the synthesizer is set to maintain temperature without overshooting, which could degrade the Fmoc group).

  • Washing: Drain the vessel and wash the resin with DMF (5x) at high flow to remove urea byproducts.

  • Double Coupling: Due to the severe steric hindrance of the cyclopentyl ring[3], repeat steps 1-4 to ensure quantitative conversion.

  • Self-Validating Step (Micro-Cleavage LC-MS): Suspend 5 mg of the coupled resin in 200 µL of 1% TFA in DCM for 5 minutes. Evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in 50% Acetonitrile/Water and inject it into an LC-MS.

    • Causality: If coupling is incomplete, the mass of free cycloleucinol (

      
       116.1 [M+H]⁺) will be observed. If complete, only the mass of the Fmoc-AA-Cycloleucinol dipeptide analog will be present.
      

References

  • Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • Beta-amino acids: versatile peptidomimetics - PubMed Source: NIH / PubMed URL
  • 1-Amino-1-cyclopentanemethanol 97 10316-79-7 Source: Sigma-Aldrich URL
  • Boc-aib-osu | 104055-39-2 Source: Benchchem URL
  • N-Thioacylation of β-Amino Alcohols by N-(Thioacyl)

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of (1-Aminocyclopentyl)methanol HCl in organic solvents

[1][2][3]

Product: (1-Aminocyclopentyl)methanol Hydrochloride CAS: 115761-01-6 (Free Base) / 402752-91-4 (HCl Salt) Chemical Class: Gem-disubstituted Amino Alcohol Salt[1][2][3]

Diagnostic: Why is Solubility Low?

The Core Issue: Users frequently report that (1-Aminocyclopentyl)methanol HCl precipitates or fails to dissolve in standard organic synthesis solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1][2][3]

The Physicochemical Cause: The low solubility is dictated by the high lattice energy of the hydrochloride salt.

  • Ionic Character: The protonated amine (

    
    ) and chloride counter-ion (
    
    
    ) form a tight ionic lattice that non-polar or moderately polar organic solvents cannot break.[1][2][3]
  • Gem-Disubstitution Effect: The cyclopentyl ring creates steric bulk, but the polar "head" (amine + alcohol) is highly hydrophilic.[1][2][3] This creates a molecule that "wants" to be in water or methanol but "refuses" to enter lipophilic solvents in its salt form.[2][3]

Solubility Profile (Estimated at 25°C)
Solvent SystemSolubility StatusMechanistic Reason
Water High (>100 mg/mL)High dielectric constant supports ion solvation.[1][2][3]
Methanol / Ethanol Moderate/High Protic solvents can solvate the ions via H-bonding.[1][2][3]
DCM / Chloroform Insoluble (<1 mg/mL)Low dielectric constant; cannot overcome lattice energy.[1][2][3]
THF / Ether Insoluble Aprotic; poor solvation of the chloride anion.[1][2][3]
DMSO / DMF Moderate High polarity dissolves the salt, but difficult to remove.[1][2][3]

Troubleshooting Workflows

Select the workflow that matches your downstream application.[2][3]

Visual Decision Tree

SolubilityLogicStartStart: Salt is InsolubleQ1Is water allowed inthe reaction?Start->Q1Q2Is the reactionstrictly anhydrous?Q1->Q2NoMethodAMethod A:Biphasic System(Schotten-Baumann)Q1->MethodAYes (e.g., Acylation)MethodBMethod B:In-Situ Neutralization(Add Organic Base)Q2->MethodBYes (e.g., Anhydrous Coupling)MethodCMethod C:Extractive Free-Basing(Isolate Oil)Q2->MethodCNeed Pure Starting Material

Figure 1: Decision logic for selecting the correct solubilization strategy based on reaction tolerance.

Method A: In-Situ Neutralization (For Anhydrous Reactions)

Best For: Amide couplings (EDC/HATU), Sulfonylations, or reactions in DCM/THF/DMF.[1][2][3]

The Logic: You do not need to dissolve the salt first.[2] You suspend the salt in the solvent and add a tertiary amine base. This deprotonates the ammonium, releasing the free base (which is soluble) into the solution, while the new salt (e.g., DIPEA[1]·HCl) remains in solution or precipitates (depending on the solvent).[1][2]

Protocol:

  • Suspend (1-Aminocyclopentyl)methanol HCl (1.0 equiv) in anhydrous DCM or THF. Note: It will look like a slurry.[1][2][3]

  • Add 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1][2][3]

    • Why 3+ equiv? You need 1 equiv to neutralize the HCl, and 1-2 equivs to act as the base for your actual reaction.[3]

  • Stir for 15–30 minutes at Room Temperature.

    • Observation: The slurry may change appearance (become finer) or clear up slightly as the free base is released and dissolves.[2]

  • Add your electrophile (Acid chloride, Activated ester, etc.).[1][2][3]

Method B: Extractive Free-Basing (Isolation)

Best For: When the HCl counter-ion interferes with the catalyst or when exact stoichiometry is critical.[1][2][3]

The Logic: The free base of this molecule is an amino-alcohol.[1][2][4] It is polar.[1][2][3][5] Standard extraction (DCM vs. Water) often fails because the free base stays in the water layer. You must use a polar organic mixture. [1][2][3]

Protocol:

  • Dissolve the HCl salt in a minimum amount of water (e.g., 1g in 5mL).[2][3]

  • Add 2M NaOH or saturated

    
     until pH > 12.[1][2][3]
    
  • Critical Step: Extract with DCM:Isopropanol (3:1 or 9:1) or Chloroform:Ethanol (3:1) .[1][2][3]

    • Why? Pure DCM is too non-polar to pull the amino-alcohol out of water.[1][2][3] The alcohol co-solvent increases the polarity of the organic phase.

  • Perform 3–4 extractions.

  • Dry the combined organic layers over

    
     (Sodium Sulfate).
    
  • Concentrate carefully (the free base may be volatile or an oil).[1][2][3]

  • Re-dissolve the resulting oil in your target anhydrous solvent (THF, Toluene, etc.).[1][2][3]

Method C: Biphasic Conditions (Schotten-Baumann)

Best For: Robust acylations (e.g., with Benzoyl chloride, Cbz-Cl) where water is tolerated.[1][2][3]

Protocol:

  • Dissolve the salt in Water (or 1:1 Water/THF).[1][2][3]

  • Add a solid base like

    
     or 
    
    
    (2-3 equiv).[1][2][3]
  • Add the electrophile (dissolved in a small amount of THF or DCM) vigorously.

  • The reaction occurs at the interface or in the mixed phase.[2]

FAQ: Common User Scenarios

Q: I am trying to protect the amine with Boc-anhydride (


). The salt won't dissolve in DCM.A:12346DCM and Methanol (1:1)DCM and Triethylamine123
  • Recommendation: Suspend the salt in DCM, add 2.5 equiv of Triethylamine (TEA), then add

    
    .[3] The TEA will free-base the amine in situ, allowing the reaction to proceed.
    

Q: Can I use DMF or DMSO to dissolve the salt? A: Yes, the HCl salt is usually soluble in DMSO and moderately soluble in DMF.[2] However, removing these high-boiling solvents later can be difficult.[1][2][3] If your reaction tolerates it, this is the "brute force" solution.[3]

Q: I tried extracting with Ether, but my yield was 0%. Why? A: Diethyl ether is too non-polar.[1][2][3] The free base of (1-Aminocyclopentyl)methanol is highly polar (logP approx -0.2 to 0.5).[1][2][3] It prefers the water layer over ether.[2][3] You must use the DCM/IPA extraction method described in Method B.

References

  • Amino Alcohol Handling: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[1][2][3] (General procedures for amino acid/alcohol salts).

  • Extraction of Polar Amines: "Extraction of Drugs of Abuse Panel from Whole Blood." Biotage Application Note AN875. (Validates the use of DCM/IPA mixtures for extracting polar amine free bases). Link

  • Solubility Data (Analogous): PubChem Compound Summary for (1-Aminocyclopentyl)methanol. National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

  • General Synthesis of Amino Acid Salts: Hu, P., et al. "General Synthesis of Amino Acid Salts from Amino Alcohols."[1][2][3][7] J. Am. Chem. Soc.[1][2][3][7] 2016, 138, 6143.[1][3][7] (Context on amino alcohol reactivity and salt formation). Link[1][2][3]

Technical Support Center: Purification of (1-Aminocyclopentyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMCP-HCl-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Crystallization Protocols

Executive Summary

(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4) is a critical achiral building block, often synthesized via the reduction of 1-aminocyclopentanecarboxylic acid. Users frequently encounter difficulties due to its amphiphilic nature, high water solubility, and tendency to form stable boron complexes during reduction.

This guide addresses the three most common failure modes: persistent boron contamination , hygroscopic oiling (failure to crystallize) , and inorganic salt occlusion .

Part 1: Physicochemical Profile & Solubility

Before attempting purification, verify your solvent system against the solubility profile of the hydrochloride salt.

SolventSolubility (HCl Salt)Application
Water Very HighDissolves product + inorganic salts (NaCl). Avoid for final isolation.
Methanol HighGood for initial dissolution; poor for crystallization yield.
Ethanol (Abs.) Moderate to HighIdeal solvent for hot dissolution.
Isopropanol (IPA) ModerateIdeal solvent for crystallization (often with antisolvent).
Acetone LowExcellent antisolvent.
Diethyl Ether InsolublePrimary antisolvent for precipitation.
Dichloromethane NegligibleUsed to wash away non-polar organic impurities from the solid salt.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: Boron Impurities (The "Sticky Gum" Phenomenon)

User Report: "I used NaBH4/BF3 (or LiAlH4) for reduction. My crude product is a sticky, off-white gum that won't crystallize, and NMR shows broad peaks around 2-3 ppm."

Diagnosis: You likely have stable Amine-Borane adducts . The amino group in (1-Aminocyclopentyl)methanol forms a strong dative bond with boron species (N→B), which standard aqueous workups often fail to break. These adducts prevent crystallization and cause "streaking" on silica.

Corrective Protocol: The Acid-Methanol Reflux

  • Dissolve: Take your crude gum up in Methanol (10 mL per gram).

  • Acidify: Add concentrated HCl dropwise until pH < 1.

  • Reflux: Heat to reflux for 2–4 hours . This is chemically necessary to hydrolyze the N-B bond.

  • Evaporate: Remove solvent in vacuo.

  • Co-evaporate: Add fresh Methanol and evaporate again (repeat 3x). This azeotropes away the volatile trimethyl borate (B(OMe)3) formed during the reaction.

  • Result: A boron-free hydrochloride salt ready for recrystallization.

Expert Insight: Simply stirring with acid at room temperature is insufficient for hindered amines. Thermal energy is required to dissociate the complex.

Issue 2: Product Oils Out Instead of Crystallizing

User Report: "I tried recrystallizing from hot ethanol. Upon cooling, a second liquid phase (oil) separated at the bottom instead of crystals."

Diagnosis: This is "oiling out," caused by the saturation temperature being higher than the melting point of the solvated product, or the presence of impurities (like water) lowering the melting point.

Corrective Protocol: The Trituration & Seeding Method

  • Dryness is Key: Ensure the crude is completely dry. Trace water acts as a plasticizer. Azeotrope with toluene if necessary.

  • Solvent Switch: Use Isopropanol (IPA) instead of Ethanol. The lower solubility in IPA promotes better crystal lattice formation.

  • Procedure:

    • Dissolve crude in minimum boiling IPA.

    • Optional: Add dry Acetone dropwise until just cloudy, then add 1 drop of MeOH to clear it.

    • Cool slowly to room temperature with vigorous stirring.

    • Scratch the glass surface with a spatula to induce nucleation.

    • If oil forms, reheat to dissolve, add a seed crystal (if available), and cool slower.

Issue 3: Inorganic Salt Contamination

User Report: "My yield is >100%, and the ash content is high. I suspect NaCl or Borate salts are trapped."

Diagnosis: The amino-alcohol HCl salt and inorganic salts (NaCl/KCl) share high water solubility. If you neutralized with acid in water and evaporated, you have a mixture.

Corrective Protocol: The "Dry Extraction"

  • Pulverize: Grind the crude solid mixture into a fine powder.

  • Extract: Suspend the powder in absolute Ethanol or Isopropanol (dry).

  • Filter: Inorganic salts (NaCl, Na2SO4) are practically insoluble in anhydrous alcohols. Filter off the white solid (the salt).

  • Concentrate: Evaporate the filtrate to obtain the desalted product.

Part 3: Master Purification Workflows
Workflow A: Recrystallization (Standard)

Use this for general purity enhancement (>90% starting purity).

  • Dissolution: Place 10g crude in a flask. Add Isopropanol (IPA) (approx. 50-80 mL). Heat to boiling.

  • Filtration: If insoluble particles remain (dust/salts), filter hot through a pre-warmed funnel.

  • Antisolvent: Remove from heat. While still hot, add Diethyl Ether or Acetone dropwise until a faint turbidity persists.

  • Clarify: Add 1-2 mL of hot IPA to clear the solution.

  • Crystallization: Wrap flask in foil (insulation) and allow to cool to RT undisturbed for 4 hours. Then refrigerate (4°C) overnight.

  • Collection: Filter cold. Wash with cold 1:1 IPA/Ether. Dry under high vacuum.

Workflow B: Ion Exchange (For Stubborn Impurities)

Use this if the product is dark, oily, or heavily contaminated with salts.

PurificationWorkflow Start Crude (1-Aminocyclopentyl) methanol HCl Dissolve Dissolve in H2O Start->Dissolve Resin Load onto Cation Exchange Resin (Dowex 50W, H+ form) Dissolve->Resin Wash Wash with H2O (Removes non-basic impurities) Resin->Wash Elute Elute with 2M NH4OH (Releases free amine) Wash->Elute Switch Buffer Waste1 Discard Eluent (Salts, Acids, Non-amines) Wash->Waste1 Evap Evaporate NH4OH/H2O (Yields Free Base) Elute->Evap SaltForm Dissolve in EtOH + HCl (gas/ether) Evap->SaltForm Final Pure HCl Salt Crystals SaltForm->Final

Caption: Ion exchange workflow for isolating the amino alcohol from complex crude mixtures.

Part 4: Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Stability: Stable at room temperature if dry.

  • Handling: Avoid prolonged exposure to air; moisture uptake will make the solid sticky and difficult to weigh.

References
  • Synthesis and Properties of Amino Alcohols : BenchChem. "Physical and Chemical Properties of ((1S,3R)-3-aminocyclopentyl)methanol". Accessed March 2026.[1] Link (Note: Analogous properties cited for general solubility profile).

  • Boron Removal Protocols : ResearchGate. "A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids". (2012).[2][3] Describes the stability of N-B adducts and hydrolysis requirements. Link

  • Recrystallization of Amino Acid Analogs : ChemicalBook. "1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis". (Protocol adapted for cyclopentyl analog).[4] Link

  • General Purification of Amine Salts : Sigma-Aldrich. "Purification of Laboratory Chemicals - Amine Salts". Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. 1,1-disubstituted cyclopentanes present a unique synthetic challenge: the geminal substitution at the C1 position introduces severe neopentyl-like steric hindrance and restricts the natural pseudorotation of the cyclopentane ring, locking it into limited envelope conformations[1]. This conformational rigidity and steric bulk effectively shut down traditional 2-electron polar reaction pathways (such as SN2 oxidative additions).

As a Senior Application Scientist, I have compiled this self-validating guide to help you bypass these steric limitations using modern 1-electron radical pathways, biomimetic cross-coupling, and targeted C–C bond activation.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: My Palladium-catalyzed Suzuki-Miyaura coupling is yielding <5% product with 1-bromo-1-methylcyclopentane. How can I force the oxidative addition? Diagnostic: You cannot force it via traditional means. Traditional Pd(0) oxidative addition into ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bonds requires an SN2-like backside attack. The 1,1-disubstituted cyclopentyl system presents severe steric shielding that physically blocks this trajectory[2]. Furthermore, even if oxidative addition occurs, the resulting tertiary alkyl-Pd(II) intermediate will undergo rapid 

-hydride elimination rather than the desired transmetalation. Solution: Pivot from a 2-electron polar pathway to a 1-electron single-electron transfer (SET) radical pathway. Carbon-centered radicals are planar (or rapidly inverting shallow pyramids) and are highly tolerant of steric bulk. We recommend utilizing a CoCl₂/1,3-butadiene catalytic system or a Photoredox/Ni dual catalytic system [3]. These methods generate a tertiary radical that readily engages in cross-coupling without requiring a sterically impossible SN2 transition state.

Q2: I switched to a Ni-catalyzed cross-electrophile coupling to generate radicals, but I am still isolating massive amounts of alkene byproducts. How do I suppress


-hydride elimination? 
Diagnostic:  While Ni-catalysis successfully generates the tertiary radical, the subsequent recombination forms a highly congested tertiary alkyl-Ni(III) intermediate. The steric clash within the coordination sphere accelerates 

-hydride elimination before reductive elimination can forge the quaternary carbon[4]. Solution: Transition to an Iron-Catalyzed Cross-Electrophile Coupling utilizing a biomimetic

(bimolecular homolytic substitution) mechanism. Fe-porphyrin catalysts selectively bind the less hindered primary radical. The sterically hindered tertiary cyclopentyl radical then attacks the primary alkyl-Fe complex directly (

). This entirely bypasses the formation of a tertiary alkyl-metal intermediate, shutting down the

-hydride elimination pathway and successfully forging the all-carbon quaternary center[4].

Q3: I need to functionalize the unactivated cyclopentane ring itself, but direct C–H activation fails due to steric shielding. What are my options? Diagnostic: The lack of directing groups and the locked envelope conformation of the 1,1-disubstituted ring make standard C–H activation highly inefficient[1]. Solution: Exploit the inherent ring strain via Rh(I)-catalyzed


 bond cleavage . By appending an allenyne moiety, Rh(I) catalysts can induce unprecedented C–C bond activation of the unactivated cyclopentane ring, forming a rhodabicyclic intermediate that undergoes subsequent [7+2] cycloaddition to relieve steric congestion[5].

Part 2: Quantitative Data Summary

The following table summarizes the causality between the chosen catalytic system, its primary mechanism, and its efficacy in overcoming the steric hindrance of 1,1-disubstituted cyclopentanes.

MethodologyCatalyst SystemPrimary MechanismSteric Tolerance (Quaternary C)Typical Yield Range
Traditional Suzuki/Negishi Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphines2e⁻ Polar (Oxidative Addition)Very Low< 5%
Co-Catalyzed Grignard Coupling CoCl₂ / LiI / 1,3-ButadieneRadical / Ionic HybridHigh60 - 85%
Photoredox/Ni Dual Catalysis [Ru(bpy)₃]²⁺ / NiCl₂·glyme / dtbbpy1e⁻ SET Radical GenerationModerate to High40 - 70%
Fe-Catalyzed Cross-Electrophile Fe-Porphyrin / Silane ReductantBiomimetic

Very High50 - 90%

Part 3: Mechanistic Visualization

The diagram below maps the mechanistic divergence when attempting to cross-couple a sterically hindered 1,1-disubstituted cyclopentyl halide. Notice how the polar pathway leads to failure, while the radical pathway bypasses steric bottlenecks.

MechanisticDivergence Substrate 1,1-Disubstituted Cyclopentyl Halide Polar Traditional Pd/Ni Catalysis (2e⁻ Polar Pathway) Substrate->Polar Attempted Cross-Coupling Radical Photoredox / Co / Fe Catalysis (1e⁻ Radical Pathway) Substrate->Radical Single-Electron Transfer OxAdd Oxidative Addition (Sterically Blocked) Polar->OxAdd SN2-type BetaElim β-Hydride Elimination (Side Product) Polar->BetaElim If OxAdd occurs RadGen Radical Generation (Sterically Tolerant) Radical->RadGen SET Reduction Fail Reaction Failure / Isomerization OxAdd->Fail High Activation Barrier BetaElim->Fail SH2 Bimolecular Homolytic Substitution (SH2) RadGen->SH2 Radical Sorting Success Successful Quaternary Carbon Formation SH2->Success C-C Bond Formation

Caption: Mechanistic divergence in cross-coupling of sterically hindered 1,1-disubstituted cyclopentanes.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and isolate variables when working with highly hindered systems, use the following self-validating protocol for the Photoredox/Ni Dual Catalyzed Cross-Coupling of 1-bromo-1-methylcyclopentane[6].

Step-by-Step Methodology:
  • Reaction Setup (Glovebox Required):

    • In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial equipped with a Teflon septum with NiCl₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 10 mol%), and ₂ (2 mol%).

    • Add the aryl bromide coupling partner (1.0 equiv) and 1-bromo-1-methylcyclopentane (1.5 equiv).

  • Solvent & Base Addition:

    • Add anhydrous, deoxygenated N,N-dimethylacetamide (DMA, 0.1 M).

    • Add 2,4,6-collidine (2.0 equiv) as the base.

  • Self-Validation Step 1 (Degassing):

    • Remove the vial from the glovebox. Perform three rigorous Freeze-Pump-Thaw cycles. Causality: Tertiary radicals are highly susceptible to oxygen quenching. Even trace

      
       will terminate the radical chain, yielding cyclopentanol byproducts.
      
  • Self-Validation Step 2 (Control Reactions):

    • Set up an identical parallel reaction wrapped completely in aluminum foil (Dark Control). Causality: This proves the tertiary radical is generated exclusively via the photochemical SET event, ruling out background thermal pathways.

  • Irradiation:

    • Place the active vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24–48 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C.

  • Self-Validation Step 3 (Quantitative NMR Tracking):

    • Post-reaction, open the vial and immediately add exactly 1.0 equiv of ethylene carbonate as an internal standard.

    • Take a crude ¹H-NMR aliquot. Causality: Comparing the integration of the internal standard against the product's distinct methyl singlet allows for an exact yield determination before potential losses during silica gel chromatography.

  • Workup & Purification:

    • Dilute with ethyl acetate, wash with water (3x) to remove DMA and metal salts, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Part 5: References

  • Mukai, C. et al. Csp3–Csp3 and Csp3–H Bond Activation of 1,1-Disubstituted Cyclopentane. Journal of the American Chemical Society, 2012.[Link]

  • Iwasaki, T. et al. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society, 2013.[Link]

  • Liu, W. et al. A Biomimetic SH2 Cross-Coupling Mechanism for Quaternary sp3-Carbon Formation. Science, 2021.[Link]

  • Prier, C. K. et al. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 2013.[Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of (1-Aminocyclopentyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute stoichiometric accuracy during your analytical and synthetic workflows involving highly moisture-sensitive amino alcohol salts.

Mechanistic Insight: The Causality of Moisture Uptake

(1-Aminocyclopentyl)methanol hydrochloride (CAS 402752-91-4) is an aliphatic cyclic amino alcohol salt . Its pronounced hygroscopicity is driven by its molecular architecture:

  • Ionic Lattice: The hydrochloride salt creates a strong dipole that aggressively coordinates with polar water molecules.

  • Hydrogen Bonding: The primary amine and hydroxyl (-OH) functional groups act as potent hydrogen bond donors and acceptors.

When exposed to ambient humidity, the crystal lattice rapidly adsorbs atmospheric water vapor. This leads to continuous mass drift on analytical balances, particle agglomeration (clumping), and ultimately, deliquescence. Understanding this causality is critical: when weighing this compound in open air, you are dynamically weighing the compound plus a continuously increasing payload of atmospheric water 1.

Diagnostic Troubleshooting Guide (FAQs)

Q: My analytical balance reading continuously drifts upward while weighing this compound. How do I achieve a stable reading? A: Continuous positive drift is the classic signature of moisture uptake 1.

  • Causality: The compound acts as a desiccant on the balance pan. As it pulls water from the air, the balance records the added mass of the water.

  • Solution: Never weigh hygroscopic compounds in an open weigh boat or on exposed weighing paper. You must use a gas-tight enclosure (e.g., a glass weighing bottle with a ground-glass stopper) and employ the "Weighing by Difference" protocol 2.

Q: I lowered my laboratory humidity to <20% RH to stop the moisture uptake, but now the balance reading fluctuates wildly and won't settle. What is happening? A: You have traded a moisture problem for an electrostatic problem.

  • Causality: In normal humidity (>40% RH), a microscopic layer of water forms on surfaces, which naturally dissipates static charges. In ultra-low humidity environments, this conductive layer evaporates, allowing static electricity to accumulate on glassware and powders. These static fields interact with the electromagnetic force cell of the balance, causing erratic readings.

  • Solution: Pass your weighing vessels through an anti-static U-electrode or use a piezoelectric anti-static gun immediately before placing them on the balance pan. Use aluminum weighing dishes instead of polymeric boats, as polymers readily hold static charge.

Q: The compound has formed hard clumps in the stock bottle. Can I still use it? A: Clumping indicates that the compound has already absorbed sufficient moisture to partially dissolve and recrystallize, fusing the particles together.

  • Causality: Moisture acts as a plasticizer and solvent bridge between the microcrystals.

  • Solution: If your downstream application requires precise stoichiometry, the clumped material must be dried. Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (P2O5) for 24-48 hours. To prevent future clumping, always store the compound at 2-8°C in a secondary sealed container with active desiccant.

Q: Why do my precision weights seem slightly off when I handle the weighing vessels with bare hands? A: Fingerprints are inherently hygroscopic 3.

  • Causality: The sweat, salts, and lactic acid transferred from your skin to the glass vessel or test weights will actively absorb moisture from the air during the weighing process, adding unaccounted mass.

  • Solution: Always handle weighing vessels and test weights with clean, lint-free gloves or PTFE-coated forceps 3.

Self-Validating Experimental Protocols
Protocol A: High-Precision "Weighing by Difference"

This protocol is a self-validating system. By measuring the mass lost from the stock vial rather than the mass gained in the receiving vessel, you mathematically eliminate the error caused by moisture absorbed during the transfer process.

  • Thermal Equilibration: Remove the sealed stock vial of (1-Aminocyclopentyl)methanol HCl from 2-8°C storage. Do not open it. Allow it to sit for 45-60 minutes to reach ambient room temperature. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder).

  • Preparation: Tare your analytical balance. Ensure the receiving vessel (e.g., a volumetric flask) is ready and positioned nearby.

  • Initial Mass (

    
    ):  Place the sealed, room-temperature stock vial on the balance. Record the exact mass once stable.
    
  • Rapid Transfer: Remove the vial from the balance. Quickly open it, transfer an estimated amount of powder into the receiving vessel using a clean spatula, and immediately reseal the stock vial.

  • Final Mass (

    
    ):  Place the resealed stock vial back onto the balance. Record the new mass.
    
  • Validation: The exact mass of the compound transferred is calculated as

    
    . Any moisture the powder picked up while exposed to the air during transfer does not affect this calculation, ensuring absolute stoichiometric accuracy.
    
Protocol B: Glovebox Weighing for Absolute Stoichiometry

Use this protocol for highly sensitive catalytic or synthetic workflows where even trace water is detrimental.

  • Atmosphere Purge: Ensure the glovebox is purged with ultra-high purity Argon or Nitrogen. Verify that the internal moisture and oxygen sensors read < 1 ppm.

  • Static Neutralization: Because the glovebox is a 0% RH environment, static will be severe. Activate an internal anti-static ionizer fan for 5 minutes prior to weighing.

  • Weighing: Tare an anti-static aluminum weighing boat. Transfer the required mass of (1-Aminocyclopentyl)methanol HCl.

  • In-Situ Solubilization: To lock in the stoichiometry and protect the compound, dissolve it in your target anhydrous solvent inside the glovebox before transferring the solution out into ambient air.

Quantitative Data & Environmental Parameters

Table 1: Quantitative Impact of Environmental Parameters on Weighing Accuracy

ParameterOptimal RangeMechanistic Impact on (1-Aminocyclopentyl)methanol HClTroubleshooting Action
Relative Humidity (RH) 20% - 40%>40% causes rapid moisture adsorption and mass drift. <20% induces severe electrostatic forces.Use a glovebox for high-precision weighing; use anti-static ionizers if RH is < 30%.
Temperature 20°C - 25°C (±0.5°C)Temperature gradients between the sample and the balance chamber cause convective air drafts, altering apparent mass 2.Equilibrate the sealed stock vial to room temperature for 45-60 mins prior to weighing.
Balance Drift Rate < 0.01 mg/minRates > 0.01 mg/min confirm active hygroscopic moisture uptake or solvent evaporation 1.Switch to "weighing by difference" using a gas-tight enclosure 2.
Decision Workflow

WeighingWorkflow A Start: (1-Aminocyclopentyl)methanol HCl B Is Ambient RH < 40%? A->B C High Precision (<0.1 mg) Required? B->C Yes D Glovebox (N2/Ar) Weighing B->D No (High Moisture Risk) C->D Yes E Weighing by Difference (Sealed Vessel) C->E Moderate F Rapid Ambient Weighing + Anti-Static Ionizer C->F Low Precision

Workflow for selecting the optimal weighing strategy for hygroscopic compounds.

References
  • USP-NF 〈1251〉 Weighing on an Analytical Balance. Scribd.
  • Adverse Influences And Their Prevention In Weighing. Mettler Toledo.
  • The Do's and Don'ts of Labor
  • (1-aminocyclopentyl)methanol hydrochloride | 402752-91-4. Sigma-Aldrich.

Sources

Technical Support Center: Preventing Side Reactions in the Oxidation of (1-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are working on the selective oxidation of (1-Aminocyclopentyl)methanol. The presence of both a primary alcohol and a primary amine within the same molecule presents a significant chemoselectivity challenge. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate this transformation successfully, maximizing the yield of the desired (1-Aminocyclopentyl)carboxaldehyde while minimizing unwanted side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My final product is a complex mixture with a very low yield of the desired aldehyde. What is the most likely cause?

A1: The most common reason for a complex mixture is a lack of chemoselectivity in the oxidation reaction. Both the primary alcohol and the primary amine are susceptible to oxidation.[1][2] If the reaction conditions are not carefully chosen, the oxidizing agent will react with both functional groups, leading to a variety of side products.

Primary Side Reactions to Consider:

  • Over-oxidation of the Alcohol: The target aldehyde can be further oxidized to the corresponding carboxylic acid, especially with strong oxidants or prolonged reaction times.[3][4]

  • Oxidation of the Amine: The primary amine can be oxidized to an imine, which may then be further oxidized or hydrolyzed. Under some conditions, it can even form a nitrile.[1][2]

  • Intermolecular Reactions: The newly formed aldehyde is electrophilic, and the starting material's amine is nucleophilic. This can lead to imine formation between the product and the starting material, followed by polymerization or other subsequent reactions.

To resolve this, you must employ a strategy that differentiates between the two functional groups. The two most effective approaches are:

  • Protecting Group Strategy: Temporarily mask the amine's reactivity.

  • Chemoselective Oxidation: Use a modern oxidation system designed to selectively target the alcohol.

.

G cluster_start Starting Material cluster_desired Desired Pathway cluster_side Side Reactions A (1-Aminocyclopentyl)methanol B Target Product: (1-Aminocyclopentyl)carboxaldehyde A->B Selective Oxidation D Side Product: Imine/Nitrile Species A->D Amine Oxidation C Side Product: (1-Aminocyclopentyl)carboxylic Acid B->C Over-oxidation

Caption: Desired vs. Undesired Oxidation Pathways.

Q2: I want to avoid protecting groups to keep my synthesis short. What is the best direct oxidation method?

A2: For a direct, chemoselective oxidation, TEMPO-catalyzed systems are highly recommended. The key is to manipulate the pH of the reaction medium.

Under slightly acidic conditions (pH < 7), the primary amine group is protonated to form an ammonium salt (-NH3+). This protonated form is no longer nucleophilic and is resistant to oxidation.[1] The alcohol, however, remains available for oxidation. An excellent reagent for this purpose is 4-acetamido-TEMPO or the corresponding pre-oxidized oxoammonium salt ("Bobbitt's Salt"), which are effective under these conditions.[1] This strategy allows for the selective oxidation of the alcohol in the presence of the "inactivated" amine.[1]

Copper/TEMPO catalyst systems using air or oxygen as the terminal oxidant have also demonstrated high selectivity for primary alcohols over amines under specific conditions.[2][5]

Q3: I'm using a Swern oxidation, but my results are inconsistent. Why?

A3: While the Swern oxidation is a mild and effective method for converting primary alcohols to aldehydes without over-oxidation, it presents several challenges with amino alcohols.[6][7]

  • Base-Compatibility Issue: The final step of the Swern mechanism involves deprotonation by an amine base (commonly triethylamine) to generate the product.[6][8] The primary amine in your starting material can also act as a base, which can complicate the reaction mechanism and lead to side reactions.

  • Temperature Sensitivity: Swern oxidations must be performed at very low temperatures (typically -78 °C). If the temperature rises prematurely, side reactions, such as the formation of mixed thioacetals, can occur.[7]

  • Epimerization Risk: For chiral amino alcohols, Swern oxidation can sometimes cause epimerization at the carbon bearing the amino group, especially if it's N-protected.[9]

For these reasons, while feasible, the Swern oxidation is often not the first choice for this specific substrate. The Dess-Martin periodinane (DMP) oxidation is generally a more reliable alternative for amino alcohols.[9]

Frequently Asked Questions (FAQs)
What is the most reliable strategy for a clean, high-yield oxidation?

The most robust and generally applicable strategy is the three-step "Protect-Oxidize-Deprotect" approach. While it involves more steps than a direct oxidation, it virtually eliminates chemoselectivity issues, leading to cleaner reactions and simpler purifications.

  • Protect: The amine is converted into a carbamate, such as a tert-butyloxycarbonyl (Boc) group. Carbamates are stable to a wide range of oxidative conditions and render the nitrogen non-nucleophilic and non-basic.[10]

  • Oxidize: The protected amino alcohol can now be cleanly oxidized using a variety of mild reagents. Dess-Martin Periodinane (DMP) is an excellent choice here. It operates under neutral pH at room temperature, provides high yields, and is known to work exceptionally well with sensitive, N-protected amino alcohols without causing epimerization.[9][11][12]

  • Deprotect: The protecting group is removed under conditions that do not affect the newly formed aldehyde. The Boc group, for instance, is easily cleaved using a strong acid like trifluoroacetic acid (TFA).

G A Start: (1-Aminocyclopentyl)methanol B Step 1: Protect Amine Reagent: Boc Anhydride Product: Carbamate A->B C Intermediate: Boc-Protected Amino Alcohol B->C D Step 2: Oxidize Alcohol Reagent: Dess-Martin Periodinane (DMP) Product: Aldehyde C->D E Intermediate: Boc-Protected Amino Aldehyde D->E F Step 3: Deprotect Amine Reagent: Trifluoroacetic Acid (TFA) Product: Amine Salt E->F G Final Product: (1-Aminocyclopentyl)carboxaldehyde F->G

Caption: The reliable Protect-Oxidize-Deprotect strategy.

How do different oxidation methods compare for this substrate?

Choosing the right oxidant is critical. Here is a comparison of the most relevant methods.

MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantages & Side Reactions
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TempVery mild, neutral pH, high yields, excellent functional group tolerance, avoids epimerization of N-protected amino alcohols.[9][11][12]Reagent is expensive and can be explosive under shock/heat. Requires a protected amine.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NCH₂Cl₂, -78 °CMild, stops at the aldehyde, avoids toxic metals.[6][7]Requires cryogenic temperatures; malodorous DMS byproduct; amine of substrate can interfere; risk of epimerization.[7][9]
TEMPO-Catalyzed Oxidation TEMPO (catalytic), Stoichiometric oxidant (e.g., NaOCl, Bobbitt's Salt)Biphasic or acidic mediumCan be highly chemoselective for alcohols over amines (especially at low pH)[1], uses inexpensive oxidants, environmentally benign options (air).[2][5]Requires careful pH control for selectivity; some co-oxidants (like bleach) can cause halogenation side reactions.[13][14]
Chromium Oxidation PCC, PDCCH₂Cl₂, Room TempStops at the aldehyde.[6]Not Recommended. Toxic chromium waste; reagents are acidic and can be less selective with sensitive substrates.
Experimental Protocols
Protocol 1: Amine Protection with Boc Group

This protocol converts the primary amine to a Boc-protected carbamate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (1-Aminocyclopentyl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Oxidation of Boc-Protected Alcohol using DMP

This protocol oxidizes the alcohol to an aldehyde without affecting the Boc-protected amine.

  • Setup: To a round-bottom flask with a stir bar, add the Boc-protected amino alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃, approx. 3 eq) to reduce the iodine byproducts. Stir vigorously for 20-30 minutes until the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Protocol 3: Deprotection of Boc-Protected Aldehyde

This protocol removes the Boc group to yield the final product.

  • Setup: Dissolve the Boc-protected amino aldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product will be the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, cool to 0 °C, and carefully add a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product, (1-Aminocyclopentyl)carboxaldehyde.

References
  • Gagnon, A., & Fillion, E. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Kocienski, P. J. (2005). N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. In Protecting Groups. Thieme.
  • Chemistry Steps. (2020). Swern Oxidation. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Adam, W., et al. (2000). Chemoselective C−H Oxidation of Alcohols to Carbonyl Compounds with Iodosobenzene Catalyzed by (Salen)chromium Complex. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Wikipedia. Swern oxidation. Available at: [Link]

  • Marko, I. E., & Giles, P. R. (1996). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford University Libraries.
  • Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

  • Ashenhurst, J. (2015).
  • The Organic Chemistry Tutor. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube.
  • Hill, L. L., & Hartwig, J. F. (2018). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Reddy, K. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry - An Asian Journal.
  • Wikipedia. Dess–Martin oxidation. Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. MDPI.
  • Kurti, L., & Czako, B. (2005). TEMPO-Mediated Oxidations. In Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Rychnovsky, S. D., & Vaidyanathan, R. (1999). TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. The Journal of Organic Chemistry.
  • De Vleeschauwer, M., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
  • Organic Chemistry Tutor. (2022).
  • Slesser, C. (1939). The oxidation of amino alcohols. University of Louisville ThinkIR.
  • Hussain, H. (2019).
  • Mako, Z., et al. (2018). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. The Journal of Organic Chemistry.
  • Scribd. Chemistry of Bifunctional Compounds.
  • Clark, J. (2023).
  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of the American Chemical Society.
  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]

  • Vanderbilt University. (2018).
  • PubChem. 1-Aminocyclopentanemethanol. Available at: [Link]

  • Google Patents.
  • ChemicalBook. Cyclopentanecarbaldehyde synthesis.
  • MDPI.
  • O'Donnell, M. J., et al. (1982). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Tetrahedron Letters.

Sources

Addressing purification challenges in the reduction of amino acids to alcohols

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Purification Challenges in the Reduction of Amino Acids to Alcohols

Welcome to the technical support center for amino alcohol synthesis and purification. This guide is structured to provide direct, actionable solutions to common and complex challenges encountered by researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that the reduction of an amino acid is often straightforward, but the subsequent purification of the resulting amino alcohol can be the true bottleneck in a synthetic workflow.

This resource moves beyond simple protocols to explain the underlying chemical principles governing these purification challenges, empowering you to make informed, effective decisions in your own work.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses high-level strategic decisions you'll face before and during your synthesis.

Q1: I'm planning a reduction of an amino acid. Should I use a borane-based reagent or lithium aluminum hydride (LiAlH4)?

A: The choice of reducing agent is critical and depends on scale, available equipment, and the specific amino acid.

  • Lithium Aluminum Hydride (LiAlH4) is a powerful, non-selective reducing agent that readily converts carboxylic acids to alcohols.[1] Its main drawbacks are its high reactivity with water and protic solvents, making it hazardous on a large scale, and a notoriously difficult workup that often produces gelatinous aluminum salt emulsions, complicating product extraction.[1][2] It is often preferred for its speed and efficacy in lab-scale syntheses where functional group compatibility is not an issue.[3]

  • Borane Reagents (e.g., Borane-THF or Borane-Dimethyl Sulfide) are generally milder and more selective than LiAlH4.[4] They offer significant advantages, including a cleaner reaction profile with fewer side products and a much simpler workup procedure.[5] Borane can selectively reduce carboxylic acids in the presence of other functional groups like esters.[6] A key consideration is that borane can form an unreactive complex with the free amine of the amino acid, necessitating the use of excess reagent or an activating agent like boron trifluoride etherate.[7]

Expert Recommendation: For most applications, especially at scale, borane-dimethyl sulfide (BMS) is the preferred reagent due to its enhanced stability and a more straightforward workup compared to LiAlH4.[8]

Q2: Is it necessary to protect the amine group of the amino acid before reduction?

A: While not always mandatory, N-protection is highly recommended, particularly when using borane reagents.

  • Causality: The lone pair on the nitrogen of a free amine can coordinate with the Lewis acidic borane, forming a stable, unreactive complex. This deactivates both the amine and the borane, hindering the reduction of the carboxylic acid and requiring a large excess of the reducing agent.[7]

  • Benefits of Protection: Protecting the amine, for instance as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) carbamate, prevents this complexation. This leads to a more efficient and stoichiometric reduction. Furthermore, the protected amino alcohol is often less polar and less water-soluble than the free amino alcohol, which significantly simplifies extraction and chromatographic purification. The most common protecting groups are stable to hydride reagents but can be removed under specific, orthogonal conditions after purification.[9][10]

Protecting Group Abbreviation Common Cleavage Conditions Stability to Hydrides
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)Stable
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Stable[11]
BenzyloxycarbonylZ (or Cbz)Catalytic Hydrogenolysis (H₂/Pd-C)Stable

Table 1: Common N-Protecting Groups for Amino Acid Reduction.

Troubleshooting Guide: Specific Purification Problems

This section tackles the specific issues that arise during the workup and purification phases of your experiment.

Issue 1: LiAlH₄ Reaction Workup & Product Extraction

Q: My LiAlH₄ workup has formed a thick, gelatinous precipitate or an intractable emulsion, and I'm losing my product.

A: This is the most common problem with LiAlH₄ reductions and is caused by the formation of insoluble aluminum salts. A carefully controlled quenching procedure, known as the Fieser workup, is essential to produce a granular, easily filterable solid.[12]

  • Underlying Cause: Quenching excess LiAlH₄ with water alone produces aluminum hydroxide (Al(OH)₃), a gelatinous material that traps the product and makes filtration and extraction nearly impossible.

  • Solution: The Fieser Workup. This method involves the sequential, slow addition of specific ratios of water and aqueous base to form a crystalline, granular aluminum salt precipitate.

Protocol 1: Fieser Workup for LiAlH₄ Reactions [12][13]
  • Cool the reaction vessel to 0 °C in an ice bath.

  • For every X grams of LiAlH₄ used in the reaction, add the following reagents sequentially and dropwise with vigorous stirring. Caution: This process is highly exothermic and evolves hydrogen gas.

    • Step 1: Slowly add X mL of water.

    • Step 2: Slowly add X mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • Step 3: Slowly add 3X mL of water.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 30 minutes. The precipitate should change from a gel to a white, free-flowing, granular solid.

  • Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to remove any remaining water.

  • Filter the mixture through a pad of Celite®, washing the solid thoroughly with an appropriate organic solvent (e.g., ether, ethyl acetate). The product will be in the combined filtrate.

cluster_0 LiAlH4 Fieser Workup start Reaction Mixture (0 °C) add_h2o 1. Add X mL H₂O (Slowly!) start->add_h2o For 'X' g LiAlH4 add_naoh 2. Add X mL 15% NaOH(aq) add_h2o->add_naoh add_h2o_2 3. Add 3X mL H₂O add_naoh->add_h2o_2 warm Warm to RT Stir 30 min add_h2o_2->warm filter Filter through Celite® warm->filter product Product in Filtrate filter->product waste Granular Aluminum Salts (Solid Waste) filter->waste cluster_1 Purification Strategy Selection decision decision start Crude Product (Post-Workup) water_sol Highly Water Soluble? start->water_sol salt_out 1. 'Salt Out' with K₂CO₃ 2. Extract with Polar Solvent (DCM) water_sol->salt_out Yes direct_extract Extract with Standard Solvent (EtOAc) water_sol->direct_extract No chromatography Chromatography Required? salt_out->chromatography direct_extract->chromatography streaking Streaking on Silica TLC? chromatography->streaking Yes final_product Pure Amino Alcohol chromatography->final_product No std_silica Standard Silica Gel Chromatography streaking->std_silica No mod_silica Silica Gel with 1% NEt₃ in Eluent streaking->mod_silica Yes std_silica->final_product alt_phase Alternative Phase (Alumina, C18) mod_silica->alt_phase Still Poor Separation mod_silica->final_product alt_phase->final_product

Sources

Strategies for drying (1-Aminocyclopentyl)methanol hydrochloride to remove residual moisture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4). Because amino alcohol hydrochlorides are notoriously prone to moisture retention, achieving a truly anhydrous state requires precise, mechanistically sound interventions.

Below, you will find expertly curated FAQs, diagnostic troubleshooting guides, and self-validating experimental protocols to ensure the scientific integrity of your drying workflows.

Fundamentals & FAQs: Understanding the Material

Q: Why does (1-Aminocyclopentyl)methanol hydrochloride absorb moisture so rapidly? A: The molecular architecture of this compound features a primary amine hydrochloride (


) and a primary alcohol (

) attached to a cyclopentyl ring. This creates a highly polar environment with multiple hydrogen-bond donor and acceptor sites, making it highly susceptible to moisture uptake from the environment[1]. To prevent deliquescence, it must be stored under an inert atmosphere at 2–8 °C[2].

Q: Can I just turn up the heat in the vacuum oven to dry it faster? A: No. Heating amine hydrochlorides excessively (typically above 110–120 °C) can induce thermal degradation, specifically the loss of hydrogen chloride gas due to thermal dissociation[3]. This alters the stoichiometry of the salt and can release the free base, which has completely different solubility and reactivity profiles. Always keep direct drying temperatures below 50 °C unless utilizing azeotropic distillation, where the solvent regulates the thermal transfer.

Troubleshooting Guide: Diagnosing Moisture Issues

Issue 1: The powder has turned into a sticky, gummy paste.
  • Symptom: Upon opening the storage container, the crystalline powder rapidly loses its form and becomes a wet paste.

  • Mechanistic Cause: Deliquescence. When the ambient relative humidity exceeds the critical relative humidity (CRH) of the salt, it absorbs moisture from the air until it dissolves in its own absorbed water[1].

  • Corrective Action: Do not apply direct heat, as this will trap the water within a hardened crust and potentially degrade the compound. Instead, dissolve the paste in a minimal amount of absolute methanol, add anhydrous toluene, and perform an azeotropic distillation (See Protocol A )[4].

Issue 2: Karl Fischer (KF) titration shows >2% water despite 24 hours in a standard vacuum oven.
  • Symptom: The powder appears dry and free-flowing, but analytical testing reveals unacceptable residual moisture.

  • Mechanistic Cause: Entrapped water within the crystal lattice (hydrate formation) or insufficient vacuum depth. Standard vacuum ovens (10–50 mbar) often lack the thermodynamic driving force to break strong hydrogen bonds between the water molecules and the amino alcohol core.

  • Corrective Action: Switch to a dynamic drying method. Use a high-vacuum desiccator (< 1 mbar) equipped with a chemical desiccant like Phosphorus Pentoxide (

    
    ) at a mild temperature (35–40 °C) to chemically drive the moisture equilibrium out of the sample (See Protocol B ).
    

Visualized Decision Workflow

DryingStrategy A Assess Physical State of (1-Aminocyclopentyl)methanol HCl B Free-Flowing but Fails KF Titration (>1% H2O) A->B C Clumped, Gummy, or Deliquescent A->C D Aqueous Solution (Post-Extraction) A->D E High-Vacuum Desiccator (with P2O5, 35°C) B->E Mild Moisture F Azeotropic Distillation (Toluene, Dean-Stark) C->F Heavy Moisture D->F Scalable G Lyophilization (Freeze-Drying) D->G Heat Sensitive H Dry API / Intermediate (<0.5% H2O) E->H F->H G->H

Decision matrix for selecting the optimal drying strategy based on the physical state of the salt.

Step-by-Step Methodologies

Protocol A: Azeotropic Distillation (For Deliquescent/Gummy Samples)

Causality: Toluene forms a minimum-boiling azeotrope with water (boiling at 85 °C, containing 20.2% water). This allows the removal of water at a temperature significantly lower than the boiling point of pure water, preventing thermal degradation of the amine hydrochloride[4].

  • Preparation: Suspend the wet (1-Aminocyclopentyl)methanol hydrochloride in anhydrous toluene (approximately 10 mL per gram of substrate) in a round-bottom flask. If the sample is entirely gummy, add 1-2 mL of absolute methanol to help break up the mass before adding toluene.

  • Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser connected to a nitrogen manifold.

  • Distillation: Heat the mixture to reflux (oil bath at 110 °C). The water-toluene azeotrope will vaporize, condense, and separate in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water droplets collect in the trap (typically 4–6 hours).

  • Isolation (Self-Validation): Cool the suspension to room temperature. The product should precipitate as a fine, free-flowing white powder. Filter the solid under a steady stream of dry nitrogen, wash with cold anhydrous diethyl ether, and dry briefly under vacuum at 35 °C.

Protocol B: High-Vacuum Desiccation (For Mildly Damp Powders)

Causality: Phosphorus pentoxide (


) is a highly aggressive desiccant that irreversibly reacts with water to form phosphoric acid. This chemical consumption of water creates a near-zero humidity environment, driving the thermodynamic equilibrium of moisture out of the crystal lattice without requiring high heat.
  • Surface Area Maximization: Transfer the slightly damp powder into a wide, shallow glass crystallization dish. Spread it into a thin, even layer.

  • Desiccator Setup: Place the dish inside a vacuum desiccator. In the lower chamber of the desiccator, place a fresh dish of

    
     powder.
    
  • Vacuum Application: Apply a high vacuum (< 1 mbar) to the desiccator.

  • Temperature Control: Maintain the ambient temperature of the desiccator at 35–40 °C (using a heated jacket or placing the desiccator in a controlled oven).

  • Recovery (Self-Validation): After 24–48 hours, break the vacuum with dry argon or nitrogen gas . Do not use ambient air, as the highly dried salt will immediately act as a sponge for atmospheric moisture. Immediately cap the vial and perform a Karl Fischer titration to confirm H₂O < 0.5%.

Quantitative Data: Drying Strategy Comparison

Drying StrategyOperating TemperaturePressure / EnvironmentTypical Final Moisture (KF)Processing TimeBest Use Case
Azeotropic Distillation 85–110 °CAtmospheric (N₂ blanket)< 0.2% w/w4–6 hoursDeliquescent, gummy, or heavily wetted solids
High-Vacuum Desiccation 35–50 °C< 1 mbar (with

)
0.3–0.5% w/w24–48 hoursMildly damp, free-flowing powders failing KF
Lyophilization -40 to 20 °C< 0.1 mbar< 0.5% w/w48–72 hoursAqueous solutions, highly heat-sensitive states[5]
Standard Vacuum Oven 50 °C10–50 mbar1.0–2.0% w/w12–24 hoursInitial bulk drying (often insufficient for final use)

References

  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". Taylor & Francis Online. Available at: [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development". PharmTech. Available at: [Link]

  • All About Drugs. "January 2014 - All About Drugs (Azeotropic Distillation Protocols)". All About Drugs Database. Available at: [Link]

  • National Institutes of Health (PMC). "Physical stability of dry powder inhaler formulations". PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimization of Temperature Conditions for (1-Aminocyclopentyl)methanol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (1-Aminocyclopentyl)methanol (also known as cycloleucinol).

Because this building block is a


-amino alcohol, it presents classic chemoselectivity challenges. The spatial proximity of its primary amine and primary alcohol enables competing reaction pathways. This guide provides field-proven troubleshooting strategies, focusing on the critical role of temperature in controlling reaction dynamics, preventing O-N acyl migration, and avoiding oxazolidine dead-ends.

Section 1: Troubleshooting Amide Coupling (Chemoselectivity & Migration)

Q: Why am I seeing a mixture of N-acyl and O-acyl products, or unexpected degradation during purification? A: This is a fundamental chemoselectivity issue governed by temperature and base selection. The primary amine is inherently more nucleophilic than the primary alcohol. At low temperatures (0 °C to 25 °C), the activation energy barrier for N-acylation is easily overcome, making it the kinetic product. However, if the reaction temperature exceeds 30 °C, or if strong acyl-transfer catalysts like DMAP are introduced, the alcohol group becomes highly reactive, leading to O-acylation. Furthermore,


-amino alcohols are notorious for undergoing O-N acyl migration via a 5-membered cyclic transition state when exposed to heat or strong bases .

Q: How do I ensure strict N-acylation? A: Maintain strict kinetic control. Run the coupling at 0 °C and allow it to slowly warm to room temperature. Avoid DMAP entirely. Use mild coupling reagents like EDC·HCl/HOBt or surfactant-in-water technologies which have been proven to tolerate unprotected amino alcohols at ambient temperatures .

Quantitative Data: Temperature & Reagent Effects
Temperature RangeReagent SystemDominant PathwayN-Acyl YieldMechanistic Causality
0 °C to 25 °C EDC·HCl, HOBt, DIPEAN-Acylation (Kinetic)>90%Low thermal energy restricts the reaction to the most nucleophilic site (amine).
> 40 °C HATU, DMAP, DIPEAMixed N-/O- Acylation<50%Thermal energy and DMAP hyper-activation overcome the O-acylation energy barrier.
25 °C to 60 °C NaOH (aq) / THFO-N Acyl MigrationVariableBase and heat drive the thermodynamic shift from O-ester to N-amide via a cyclic intermediate.
Protocol 1: Chemoselective N-Acylation of (1-Aminocyclopentyl)methanol
  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature strictly to 0 °C .

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to prevent exothermic spikes. Stir for 15 minutes.

  • Coupling: Add (1-Aminocyclopentyl)methanol (1.1 eq) followed by dropwise addition of DIPEA (2.0 eq).

  • Temperature Control: Maintain at 0 °C for 2 hours, then remove the ice bath and allow the reaction to slowly reach 20–25 °C over 4 hours. Do not apply external heat.

  • Self-Validation Check: To validate N-selectivity, perform an LC-MS analysis of the crude mixture. The N-acyl product will be stable to mild base washing (e.g., sat. NaHCO3), whereas any formed O-acyl ester will slowly hydrolyze or migrate to the N-acyl form, observable as a shifting peak ratio over time.

AmideCoupling A (1-Aminocyclopentyl)methanol + Carboxylic Acid B N-Acyl Product (Kinetic Target) A->B EDC/HOBt, 0-25°C (Kinetic Control) C O-Acyl Product (Thermodynamic/Side) A->C DMAP, >40°C (O-Acylation) D Cyclic Transition State (O-N Migration) C->D Base / Heat D->B Acyl Transfer

Fig 1: Temperature-dependent chemoselectivity and O-N acyl migration pathway.

Section 2: Troubleshooting Reductive Amination (The Oxazolidine Trap)

Q: My reductive amination is stalling. LC-MS shows a mass corresponding to [M - H2O] instead of the reduced product. What is happening? A: You have fallen into the "oxazolidine trap." When (1-Aminocyclopentyl)methanol condenses with an aldehyde, the initial iminium ion is rapidly attacked by the adjacent hydroxyl group. This forms a stable 5-membered oxazolidine ring . At room temperature, this ring is thermodynamically stable and resists reduction by mild hydride donors like Sodium triacetoxyborohydride (NaBH(OAc)3).

Q: How do I force the reduction of the oxazolidine intermediate? A: You must shift the equilibrium back toward the open iminium ion. This is achieved by elevating the temperature (50–60 °C) or by adding a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4). The thermal energy destabilizes the oxazolidine, exposing the reducible imine/iminium species to the hydride donor .

Protocol 2: Temperature-Assisted Reductive Amination
  • Imine Formation: Combine (1-Aminocyclopentyl)methanol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Lewis Acid Addition: Add Ti(OiPr)4 (1.2 eq) to coordinate the oxygen and inhibit oxazolidine ring closure.

  • Thermal Shift: Heat the reaction mixture to 50 °C for 2 hours to ensure the equilibrium heavily favors the open iminium species.

  • Reduction: Cool the mixture to room temperature and add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for an additional 4 hours.

  • Self-Validation Check: Monitor the reaction via 1H-NMR rather than LC-MS, as the oxazolidine and iminium species share the exact same mass [M - H2O]. In 1H-NMR, the oxazolidine presents a distinct aminal proton singlet (~4.5–5.0 ppm), which disappears entirely upon successful reduction to the N-alkyl product.

ReductiveAmination A Amino Alcohol + Aldehyde B Iminium Ion (Reducible) A->B -H2O, H+ C Oxazolidine (Dead-end Trap) B->C 0-25°C (Ring Closure) D N-Alkyl Product (Target) B->D NaBH(OAc)3 Reduction C->B 50-60°C / Ti(OiPr)4 (Ring Opening)

Fig 2: Temperature-driven equilibrium between the reducible iminium and the oxazolidine trap.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the coupling of (1-Aminocyclopentyl)methanol? A: It is highly discouraged for initial amide couplings. Microwave heating rapidly exceeds the kinetic threshold (25 °C), heavily promoting O-acylation and subsequent O-N migration, resulting in complex, hard-to-purify mixtures. It is only recommended for reductive aminations where breaking the oxazolidine trap is necessary.

Q: What is the ideal storage temperature for (1-Aminocyclopentyl)methanol? A: Store the neat compound at 2–8 °C (refrigerated) under an inert atmosphere (Argon or Nitrogen). Prolonged exposure to ambient room temperatures and atmospheric CO2 can lead to the formation of carbamate salts, which will drastically reduce your coupling efficiency.

References

  • Title: Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology Source: ChemSusChem URL: [Link]

  • Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: ACS Omega URL: [Link]

  • Title: Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products Source: PubMed Central (PMC) URL: [Link]

Validation & Comparative

1H NMR spectrum analysis and interpretation for (1-Aminocyclopentyl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for (1-Aminocyclopentyl)methanol Hydrochloride , a critical chiral building block in drug development (often referred to as Cycloleucinol HCl ).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

(1-Aminocyclopentyl)methanol HCl is a rigid, quaternary amino alcohol used to introduce conformational constraint into peptide mimetics and small molecule drugs. Unlike simple aliphatic amines, the cyclopentane ring creates a unique magnetic environment that complicates spectral interpretation due to ring puckering and diastereotopic protons.

This guide compares the HCl Salt (the stable, commercial form) against its Free Base and Boc-protected precursor , providing a self-validating framework for purity assessment.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following numbering scheme:

  • C1: Quaternary carbon (bearing -NH3+ and -CH2OH).

  • C2/C5: Methylene groups

    
     to the quaternary center.
    
  • C3/C4: Methylene groups

    
     to the quaternary center.
    
  • C6: Exocyclic hydroxymethyl carbon (-CH2OH).

Experimental Protocol: Sample Preparation

Objective: Obtain a high-resolution spectrum with visible exchangeable protons (NH3+, OH) for full structural validation.

Solvent Selection Strategy
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why? It prevents rapid proton exchange, allowing observation of the ammonium (-NH3+) and hydroxyl (-OH) protons as distinct signals. This is critical for confirming salt formation and hydration state.

  • Alternative: D2O (Deuterium Oxide).

    • Why? Useful for strictly analyzing the carbon backbone.

    • Trade-off: All exchangeable protons (NH3+, OH) will disappear (exchange with D), and the HDO peak (~4.79 ppm) may obscure the -CH2OH signal.

Step-by-Step Preparation (DMSO-d6)
  • Dryness Check: Ensure the HCl salt is dry. Hygroscopic water appears at ~3.33 ppm in DMSO, potentially overlapping with the signal of interest.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6.

    • Note: Higher concentrations can cause viscosity broadening; lower concentrations may lose the OH coupling.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the quaternary-adjacent protons.

Spectral Analysis & Interpretation

A. The HCl Salt Spectrum (Target)

Solvent: DMSO-d6 | Freq: 400/500 MHz

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.00 – 8.30 Broad Singlet (s)3H-NH3+ Confirms HCl salt formation. Disappears in D2O.
5.20 – 5.40 Triplet (t) or Broad s1H-OH Coupling (

Hz) to CH2 indicates high purity and dry solvent.
3.45 – 3.55 Doublet (d)2HC6-H (-CH2-O)Shifts downfield from free base (~3.2 ppm) due to -NH3+ inductive effect.
1.75 – 1.95 Multiplet (m)4HC2/C5-H

-ring protons. Deshielded by quaternary ammonium.
1.50 – 1.70 Multiplet (m)4HC3/C4-H

-ring protons. Typically appear as a complex overlapping envelope.
B. Comparative Analysis: HCl Salt vs. Alternatives

Distinguishing the salt from the free base or protected intermediates is a common challenge in synthesis.

1. HCl Salt vs. Free Base
  • Shift of C6-H (Methanol group):

    • HCl Salt: ~3.50 ppm. The positive charge on Nitrogen pulls electron density, deshielding the adjacent CH2.

    • Free Base: ~3.25 – 3.35 ppm. Upfield shift.

  • Nitrogen Protons:

    • HCl Salt: Distinct 3H signal at >8.0 ppm.

    • Free Base: Broad, weak singlet often buried in the baseline or aliphatic region (1.5–2.5 ppm).

2. HCl Salt vs. Boc-Protected Intermediate
  • Boc-Group: Look for a massive singlet (9H) at ~1.35 – 1.45 ppm .

  • Carbamate NH: A sharp doublet or singlet around 6.5 – 7.0 ppm (in DMSO-d6), contrasting with the broad ammonium signal of the salt.

Visualization: Spectral Correlation & Workflow

Figure 1: Structure-Peak Correlation Map

This diagram maps the specific protons of (1-Aminocyclopentyl)methanol HCl to their spectral regions.

G cluster_struct Structure: (1-Aminocyclopentyl)methanol HCl cluster_spec 1H NMR Signals (DMSO-d6) N NH3+ (Ammonium) C1 C1 (Quaternary) N->C1 S_NH 8.0-8.3 ppm (Broad s, 3H) N->S_NH Exchangeable C6 C6-H (CH2-OH) C1->C6 Ring Ring Protons (C2-C5) C1->Ring OH -OH (Hydroxyl) C6->OH S_CH2 3.45-3.55 ppm (d, 2H) C6->S_CH2 Deshielded S_OH 5.2-5.4 ppm (t or br s, 1H) OH->S_OH Exchangeable S_Ring 1.50-1.95 ppm (m, 8H) Ring->S_Ring Complex Multiplet

Caption: Correlation between chemical structure moieties and observed 1H NMR signals in DMSO-d6.

Self-Validating Protocol: Purity Check

Use this logic gate to validate your sample's identity and purity.

  • Integration Check:

    • Set the C6-H (CH2) peak (approx 3.5 ppm) to 2.00 .

    • Pass Criteria: Ring region (1.5–2.0 ppm) must integrate to 8.0 ± 0.4 .

    • Failure Mode: If ring integrates >8.5, suspect residual solvent (THF/Hexane) or starting material (Cycloleucine).

  • Salt Stoichiometry:

    • Measure integration of NH3+ (8.0 ppm).

    • Pass Criteria: Integration should be 3.0 ± 0.3 .

    • Failure Mode: Value <2.5 suggests partial free base (incomplete salt formation) or H/D exchange with wet solvent.

  • Water Content:

    • Check 3.33 ppm (H2O in DMSO).

    • If H2O is large, the -OH signal at 5.3 ppm may broaden or merge with the water peak, and the C6-H doublet may collapse to a singlet.

Troubleshooting Common Artifacts

ObservationRoot CauseCorrective Action
Missing NH3/OH peaks Solvent is D2O or "Wet" DMSODry sample; use fresh ampoule of DMSO-d6.
Extra Singlet ~3.7 ppm Methyl Ester ImpurityIncomplete reduction of the starting ester.
Doublet at 1.1 ppm Isopropyl/EthanolResidual solvent from recrystallization.
Split Ring Signals Restricted RotationUnlikely for this molecule; usually indicates a chiral impurity or diastereomer mixture if the starting material was substituted.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66307, (1-Aminocyclopentyl)methanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org. Chem. 62, 7512-7515. (Standard reference for solvent impurities).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general shift rules of amino alcohols).

Sources

Mass spectrometry (MS) fragmentation patterns of (1-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation behavior of (1-Aminocyclopentyl)methanol , a critical scaffold in medicinal chemistry (e.g., sphingosine-1-phosphate receptor modulators). It compares this 5-membered ring scaffold against its 6-membered analog, (1-Aminocyclohexyl)methanol , to demonstrate how ring size influences spectral fingerprints.

Executive Summary

Product: (1-Aminocyclopentyl)methanol [CAS: 10316-79-7] Core Characteristic: The mass spectrum is dominated by a base peak at m/z 84 , resulting from the characteristic


-cleavage loss of the hydroxymethyl group.
Differentiation:  Unlike acyclic amino alcohols (which fragment to m/z 58) or cyclohexyl analogs (m/z 98), the m/z 84 diagnostic ion is specific to the 1-aminocyclopentyl core, serving as a reliable structural confirmation marker during drug metabolite identification.

Chemical Identity & Properties

FeatureSpecification
IUPAC Name (1-Aminocyclopentyl)methanol
Structure Cyclic amino alcohol (Quaternary Carbon)
Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Monoisotopic Mass 115.0997 Da
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-CH₂OH), Cyclopentane Ring

Fragmentation Mechanics (Mechanistic Insight)

The fragmentation of (1-Aminocyclopentyl)methanol under Electron Ionization (EI, 70 eV) is governed by Stevenson’s Rule and the stability of the resulting iminium ions. The molecule undergoes three primary pathways, with Pathway A being thermodynamically dominant.

Pathway A: Exocyclic -Cleavage (Dominant)

This is the "signature" pathway. The radical cation (


, m/z 115) typically localizes the charge on the nitrogen lone pair. The bond alpha to the amine—specifically the C-C bond connecting the ring to the hydroxymethyl group—cleaves.
  • Mechanism: Homolytic cleavage of the C1-CH₂OH bond.

  • Result: Expulsion of a neutral hydroxymethyl radical (

    
    , 31 Da) and formation of a resonance-stabilized cyclopentaniminium cation .
    
  • Diagnostic Peak: m/z 84 (Base Peak).

Pathway B: Ring -Cleavage (Secondary)

The ring C-C bonds adjacent to the amine can also break. This opens the cyclopentane ring, creating a distonic radical cation.

  • Mechanism: Cleavage of the C1-C2 bond.

  • Result: An acyclic radical cation that may undergo Hydrogen rearrangement (McLafferty-type) or further fragmentation (loss of ethylene).[1]

  • Diagnostic Peaks: Clusters around m/z 42-56 (complex hydrocarbon fragments).

Pathway C: Dehydration (Minor)

Typical of alcohols, the molecular ion can lose water.[2][3]

  • Mechanism: 1,2-elimination or 1,3-elimination of

    
    .
    
  • Result:

    
    .
    
  • Diagnostic Peak: m/z 97 .

Pathway Visualization (DOT Diagram)

FragmentationPathway M_Ion Molecular Ion (M+) [C6H13NO]+. m/z 115 Alpha_Cleavage α-Cleavage (Exocyclic) M_Ion->Alpha_Cleavage Dehydration Dehydration M_Ion->Dehydration Amine_Loss Deamination M_Ion->Amine_Loss Frag_84 Cyclopentaniminium Ion (Base Peak) [C5H8N]+ m/z 84 Alpha_Cleavage->Frag_84 Dominant Path Neutral_31 Loss of •CH2OH (31 Da) Alpha_Cleavage->Neutral_31 Frag_97 Dehydrated Ion [C6H11N]+. m/z 97 Dehydration->Frag_97 Neutral_18 Loss of H2O (18 Da) Dehydration->Neutral_18 Frag_98 Cyclopentylmethanol Cation [C6H11O]+ m/z 98 Amine_Loss->Frag_98

Caption: Mechanistic fragmentation pathways of (1-Aminocyclopentyl)methanol. The green path (m/z 84) represents the most stable and abundant ion formed via alpha-cleavage.

Comparative Analysis: 5-Ring vs. 6-Ring vs. Acyclic

To validate the structure, one must distinguish it from its closest analogs. The table below compares the spectral fingerprints of the subject against (1-Aminocyclohexyl)methanol (a common homolog) and 2-Amino-2-methyl-1-propanol (an acyclic building block).

Parameter(1-Aminocyclopentyl)methanol (Subject)(1-Aminocyclohexyl)methanol (Alternative 1)2-Amino-2-methyl-1-propanol (Alternative 2)
Structure Type 5-Membered Ring6-Membered RingAcyclic (Branched)
Molecular Weight 115.17129.2089.14
Molecular Ion (M+) m/z 115 (Weak)m/z 129 (Weak)m/z 89 (Very Weak)
Base Peak (100%) m/z 84 m/z 98 m/z 58
Mechanism for Base Peak Loss of CH₂OH (-31)Loss of CH₂OH (-31)Loss of CH₂OH (-31)
Secondary Peaks m/z 97 (M-18), m/z 67m/z 111 (M-18), m/z 81m/z 71 (M-18)
Differentiation Logic m/z 84 confirms the 5-carbon ring.m/z 98 indicates a 6-carbon ring expansion.m/z 58 indicates the acyclic dimethyl core.

Application Insight: When analyzing complex mixtures or impurities in synthesis, the shift of the base peak by exactly 14 Da (84 vs 98) is the definitive confirmation of ring expansion or contraction impurities.

Validated Experimental Protocol

To reproduce these patterns, the following GC-MS protocol is recommended. This method minimizes thermal degradation of the amino alcohol prior to ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS Grade) .

  • Derivatization (Optional but Recommended): While the amine can be analyzed directly, TMS (trimethylsilyl) derivatization improves peak shape.

    • Reagent: MSTFA + 1% TMCS.

    • Condition: Incubate at 60°C for 30 mins.

    • Note: If derivatized, the Molecular Ion will shift to m/z 259 (Di-TMS derivative), and the base peak will shift accordingly (Loss of CH₂OTMS). The data below assumes direct injection (underivatized).

Instrument Parameters (GC-MS)
  • System: Agilent 7890/5977 (or equivalent Single Quadrupole).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet:

    • Mode: Split (20:1).

    • Temperature: 250°C . (Avoid higher temps to prevent thermal dehydration).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 mins.

  • MS Source (EI):

    • Energy: 70 eV .[1]

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 30 – 300.

References

  • National Institute of Standards and Technology (NIST). Cyclopentanemethanol, 1-amino- Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66307, (1-Aminocyclopentyl)methanol. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5][6] University Science Books. (Standard reference for Stevenson's Rule and Alpha-Cleavage mechanisms).

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Provides comparative fragmentation logic for cyclic amines). Retrieved from [Link]

Sources

HPLC method development for purity testing of (1-Aminocyclopentyl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Development for Purity Testing of (1-Aminocyclopentyl)methanol HCl

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by small, highly polar, basic molecules. (1-Aminocyclopentyl)methanol HCl is a prime example. Widely utilized as an intermediate in the synthesis of complex N-heterocyclic carboxamides and other targeted therapeutics[1], this cycloaliphatic amino alcohol violates the "sweet spot" of traditional high-performance liquid chromatography (HPLC). It is highly hydrophilic, carries a positive charge at typical mobile phase pH levels, and completely lacks a conjugated


-electron system.

This guide objectively compares legacy Reversed-Phase (RP) approaches against modern Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD), providing the mechanistic causality and experimental data necessary to develop a robust, self-validating purity assay.

Mechanistic Analysis: The Analytical Challenge

Developing a purity method for (1-Aminocyclopentyl)methanol HCl requires overcoming two fundamental hurdles: retention and detection .

Detector Selection: Why UV Falls Short

Because this molecule only contains an amine and an aliphatic alcohol, it lacks a strong chromophore, often requiring complex pre-column derivatization for sensitive UV detection[2]. Direct UV detection is restricted to the low-UV range (205–210 nm). At these wavelengths, trace impurity signals are easily masked by the background absorbance of mobile phase modifiers.

Conversely, Charged Aerosol Detection (CAD) provides a universal response for any non-volatile analyte[3]. CAD measures the charge transferred to analyte particles after the mobile phase is nebulized and evaporated. Because (1-Aminocyclopentyl)methanol is analyzed as a hydrochloride salt, it is highly non-volatile, yielding a strong, uniform CAD signal that is immune to the optical interferences that plague UV detectors.

Column Chemistry: The Failure of C18

Standard C18 (Reversed-Phase) columns rely on hydrophobic interactions. Polar compounds are poorly retained on reversed-phase columns, leading to void elution, matrix interference, and poor sensitivity[4]. To force retention, analysts often use 100% aqueous mobile phases. However, standard C18 phases suffer from ligand folding or "matting" (phase collapse) under highly aqueous conditions, leading to irreproducible retention times[5].

HILIC solves this by inverting the paradigm. HILIC selectively retains polar compounds like amino alcohols that would otherwise elute in the void volume of RP columns[6]. It operates by utilizing a highly organic mobile phase (e.g., >70% Acetonitrile) to create a stagnant, water-enriched layer around a polar stationary phase[7]. The protonated amino alcohol partitions into this aqueous layer and undergoes secondary electrostatic interactions with the stationary phase.

Workflow cluster_detectors Detector Selection cluster_columns Column Chemistry Analyte (1-Aminocyclopentyl)methanol HCl Highly Polar | Basic | No Chromophore UV UV Detection (<210 nm) High Noise | Gradient Limitations Analyte->UV Traditional Approach CAD CAD / ELSD Universal | High Sensitivity | Gradient Ready Analyte->CAD Modern Approach RP Standard C18 (Reversed-Phase) Void Elution | Poor Peak Shape UV->RP Legacy Method HILIC HILIC (Zwitterionic/Amide) Strong Retention | Excellent Symmetry CAD->HILIC Synergistic Pairing

Figure 1: Method development decision matrix for highly polar, non-UV active amino alcohols.

Experimental Protocols: A Self-Validating System

To objectively compare performance, the following protocols must be executed. Each method includes built-in system suitability criteria (SST) to ensure the physical mechanisms of the column are functioning as intended.

Protocol A: The Optimized Standard (HILIC-CAD)

This method leverages the synergy between HILIC (which requires high organic solvent) and CAD (which performs best with highly volatile, organic-rich mobile phases).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.6 with Formic Acid. (Causality: The acidic pH ensures the amine remains fully protonated for consistent electrostatic binding, while the volatile buffer prevents CAD nebulizer fouling).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes. (Note: In HILIC, water is the strong eluting solvent).

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Evaporation Temperature: 35°C, Filter: 3.6s).

  • Self-Validation (SST): HILIC requires extensive equilibration. Flush with 20 column volumes of 90% B prior to the first injection. Inject a toluene void marker; the system is validated if the analyte retention factor (

    
    ) is 
    
    
    
    and peak asymmetry (
    
    
    ) is
    
    
    .

Mechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Partitioning Zone) Mobile->WaterLayer Dynamic Equilibrium Analyte Protonated Amino Alcohol [NH3+] Mobile->Analyte Delivers Analyte StatPhase Polar Stationary Phase (Zwitterionic) WaterLayer->StatPhase Hydration Analyte->WaterLayer Hydrophilic Partitioning Analyte->StatPhase Electrostatic Binding

Figure 2: Multimodal retention mechanism of amino alcohols in HILIC separations.

Protocol B: The Legacy Fallback (RP-UV)

If CAD is unavailable, an Aqueous-C18 (polar-embedded) column must be used to prevent the phase collapse typical of standard C18 columns[5].

  • Column: AQ-C18 (Polar-endcapped), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.05% Phosphoric Acid in Water. (Causality: Phosphoric acid is used because it lacks the UV absorbance of organic acids like TFA or formate at 205 nm).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 98% A / 2% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 205 nm.

  • Self-Validation (SST): The use of 98% aqueous mobile phase risks stationary phase dewetting. System suitability requires monitoring the retention time over 5 consecutive injections. A retention time drift of >2% invalidates the run, indicating phase collapse.

Quantitative Data Summaries

The following tables summarize the expected empirical performance of both methods based on the physicochemical properties of (1-Aminocyclopentyl)methanol HCl.

Table 1: Detector Performance Comparison

ParameterUV Detection (205 nm)Charged Aerosol Detection (CAD)
Detection Mechanism Light absorption (End-absorption only)Particle charge transfer (Mass-based)
Gradient Compatibility Poor (Severe baseline drift from solvents)Excellent (Stable baseline across gradients)
Buffer Restrictions Strict (No acetate, formate, or TFA)Strict (Must use completely volatile buffers)
Relative Sensitivity LowHigh (Universal for non-volatiles)

Table 2: Chromatographic Performance Comparison

MetricProtocol B: RP-UV (AQ-C18)Protocol A: HILIC-CAD (ZIC-HILIC)
Retention Factor (

)
0.5 - 1.2 (Marginal, near void)3.5 - 6.0 (Excellent retention)
Peak Asymmetry (

)
> 2.0 (Severe tailing from silanols)1.0 - 1.2 (Highly symmetrical)
Orthogonality to Impurities Low (Co-elution with polar matrix)High (Excellent separation of polar analogs)
Limit of Quantitation (LOQ) ~0.5% Area (High noise)< 0.05% Area (High signal-to-noise)

Conclusion & Recommendations

For the purity testing of (1-Aminocyclopentyl)methanol HCl, attempting to force retention on a Reversed-Phase system yields compromised data integrity. The analyte's basicity and polarity result in severe peak tailing and dangerous proximity to the void volume, while the necessity of 205 nm UV detection blinds the analyst to underlying impurities.

Recommendation: The HILIC-CAD method (Protocol A) is the definitive choice. By aligning the chromatographic mechanism (hydrophilic partitioning) with the analyte's physical nature, and pairing it with a mass-based universal detector, laboratories can achieve a robust, reproducible, and highly sensitive purity assay suitable for rigorous drug development standards.

References

  • World Intellectual Property Organization. "Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders." Google Patents. Available at:[1]

  • BenchChem. "A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC." Benchchem. Available at:[2]

  • BioPharma Services. "BA Method Development: Polar Compounds." BioPharma Services. Available at:[4]

  • HPLC.eu. "The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases." HPLC.eu. Available at:[5]

  • ACS Publications. "Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook." ACS Publications. Available at:[7]

  • Tosoh Bioscience. "Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column." Tosoh Bioscience. Available at:[6]

  • ResearchGate. "Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry." ResearchGate. Available at:[3]

Sources

Technical Guide: Melting Point Determination and Range for (1-Aminocyclopentyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4) is a critical conformationally restricted amino alcohol building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike its free base form, which is often an oil or low-melting solid prone to oxidation, the hydrochloride salt offers superior stability and crystallinity.

The Challenge: Publicly validated melting point (MP) data for this specific cyclopentyl derivative is often absent from standard safety data sheets (SDS), unlike its cyclopropyl or cyclohexyl analogs. This guide provides a comparative structural analysis to predict the expected range and details a self-validating experimental protocol to determine the precise melting point, serving as a primary purity indicator.

Comparative Analysis: Structural Analogs & Performance

To establish an expected performance baseline, we must analyze the trend of homologous cycloalkane amino alcohols. The melting point of these salts is governed by lattice energy, which is influenced by ring size (conformational flexibility) and hydrogen bonding capability.

Table 1: Homolog Melting Point Comparison

Data aggregated from validated supplier Certificates of Analysis (CoA) and literature.

Ring SizeCompound NameCAS NumberMelting Point Range (°C)Physical State (Free Base)
C3 (1-Aminocyclopropyl)methanol HCl115652-52-3118 – 120 °C [1]Solid/Oil
C4 (1-Aminocyclobutyl)methanol HCl1392213-15-8130 – 132 °C [2]Oil
C5 (1-Aminocyclopentyl)methanol HCl 402752-91-4 135 – 155 °C (Predicted) MP ~20-22 °C [3]
C6 (1-Aminocyclohexyl)methanol HCl5460-68-4161 – 164 °C [4]Solid (MP 34-38 °C)
Technical Insight: The "Ring Strain" Trend

There is a clear linear correlation between ring size and melting point in this series.

  • Lattice Stability: As the ring size increases from C3 to C6, the ring strain decreases, and the hydrophobic surface area increases, generally leading to better packing and higher lattice energy in the crystal structure.

  • Prediction for C5: Based on the interpolation between the Cyclobutyl (130°C) and Cyclohexyl (161°C) analogs, the target Cyclopentyl compound is expected to melt in the 135–155°C range.

    • Note: A melting point significantly below 130°C indicates likely solvent occlusion (solvates) or hydrolysis to the free base.

Experimental Protocol: Precision Determination

Since the specific MP can vary based on the polymorph precipitated (e.g., from EtOH/Et2O vs. iPrOH), the following protocol ensures reproducibility.

Method A: Capillary Melting Point (Standard)

Objective: Routine purity assessment.

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 4 hours to remove surface moisture (hygroscopicity is common in amino alcohol salts).
      
    • Pulverize 5 mg of the salt into a fine powder using an agate mortar.

    • Pack into a glass capillary to a height of 2-3 mm. Ensure tight packing by tapping the capillary on a hard surface (or dropping it through a glass tube).

  • Instrument Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or Buchi).

    • Ramp Rate:

      • Fast Ramp (10°C/min) to 120°C.

      • Slow Ramp (1°C/min ) from 120°C until melt.

  • Observation Criteria:

    • Onset (

      
      ):  First visible liquid droplet.
      
    • Clear Point (

      
      ):  Complete disappearance of solid.
      
    • Decomposition: If the sample darkens/browns before melting, record as

      
      .
      
Method B: Differential Scanning Calorimetry (DSC)

Objective: Definitive characterization for drug master files (DMF).

  • Pan: Aluminum hermetic pan (crimped).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 30°C → Ramp 5°C/min to 200°C.

  • Analysis: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.

Workflow Visualization

The following diagram outlines the decision logic for validating the compound based on thermal behavior.

MP_Determination_Workflow Start Start: (1-Aminocyclopentyl)methanol HCl Sample Received Dry Step 1: Vacuum Dry (Remove Hygroscopic Water) Start->Dry Capillary Step 2: Capillary MP Test Ramp 1°C/min > 120°C Dry->Capillary Decision Observed Melting Range? Capillary->Decision Low < 130°C (Broad Range) Decision->Low Too Low Target 135°C - 155°C (Sharp Range < 2°C) Decision->Target Expected High > 160°C Decision->High Too High Impure Diagnosis: Impure/Solvate Action: Recrystallize (EtOH/Et2O) Low->Impure Pass Diagnosis: High Purity Action: Proceed to NMR/HPLC Target->Pass Wrong Diagnosis: Potential Analog (C6) or Inorganic Salt Contamination High->Wrong Impure->Dry Re-test

Figure 1: Logical workflow for thermal validation of (1-Aminocyclopentyl)methanol HCl. Deviations from the predicted 135-155°C range trigger specific purification or verification steps.

References

  • Sigma-Aldrich. (1-Aminocyclopropyl)methanol hydrochloride Product Page. CAS 115652-52-3.[1] Retrieved from

  • ChemShuttle. (1-Aminocyclobutyl)methanol hydrochloride Properties. CAS 1392213-15-8.[2][3] Retrieved from

  • TCI Chemicals. (1-Aminocyclopentyl)methanol (Free Base) Product Page. CAS 10316-79-7.[4] Retrieved from

  • MilliporeSigma. (1-Aminocyclohexyl)methanol hydrochloride Product Page. CAS 5460-68-4.[5][6] Retrieved from

Sources

Comparative Reactivity Profile: (1-Aminocyclopentyl)methanol vs. (1-Aminocyclohexyl)methanol in Spirocyclic Synthesis and Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on spirocyclic scaffolds to explore novel chemical space, 1,2-aminoalcohols with cycloalkane backbones have emerged as privileged building blocks. This guide provides an in-depth, objective comparison of (1-Aminocyclopentyl)methanol and (1-Aminocyclohexyl)methanol . By analyzing their conformational dynamics, steric environments, and reaction kinetics, researchers can rationally select the appropriate substrate for synthesizing spiro-oxazolidines, spiro-isothiazolidines, and chiral organocatalysts.

Structural and Conformational Dynamics

The core difference between these two substrates lies in the ring size, which dictates the three-dimensional spatial arrangement of the exocyclic amine (-NH₂) and hydroxylmethyl (-CH₂OH) groups. This conformational divergence is the primary driver of their distinct reactivity profiles.

(1-Aminocyclopentyl)methanol (5-Membered Ring)

The cyclopentane ring predominantly adopts an envelope conformation . The internal C-C-C bond angles are compressed (closer to 104°–108°), which inherently causes the exocyclic substituents at the C1 position to splay outward to minimize Bayer strain. This outward splaying reduces the steric crowding around the primary amine and the hydroxyl group. Consequently, the nitrogen lone pair is highly accessible, making it a superior nucleophile for rapid condensation reactions.

(1-Aminocyclohexyl)methanol (6-Membered Ring)

The cyclohexane ring adopts a highly rigid chair conformation . Disubstitution at the C1 position forces one of the functional groups into an axial position and the other into an equatorial position. The axial group inevitably experiences 1,3-diaxial interactions with the axial protons at the C3 and C5 positions[1]. This steric bulk increases the activation energy required for nucleophilic attack. However, this exact steric hindrance is highly advantageous when the substrate is used to create a rigid, stereocontrolling environment, such as in asymmetric organocatalysis[2].

ConformationalLogic A (1-Aminocyclopentyl)methanol (5-Membered Ring) C Envelope Conformation (Outward Splaying, Low Steric Clash) A->C B (1-Aminocyclohexyl)methanol (6-Membered Ring) D Chair Conformation (1,3-Diaxial Interactions) B->D E Higher Nucleophilicity Faster Cyclization Kinetics C->E F Higher Steric Bulk Superior Stereocontrol D->F

Conformational effects on steric hindrance and resulting chemical reactivity.

Comparative Reactivity in Spirocyclization

Both compounds are classic precursors for synthesizing spiro-oxazolidines via condensation with aldehydes or ketones. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, followed by dehydration to an iminium ion, and finally intramolecular trapping by the hydroxyl oxygen[3].

  • Kinetics: (1-Aminocyclopentyl)methanol generally exhibits faster cyclization kinetics. The lack of severe 1,3-diaxial interactions allows the hemiaminal intermediate to form rapidly and transition smoothly into the cyclized product.

  • Thermodynamics & Stability: (1-Aminocyclohexyl)methanol reacts slightly slower but forms highly stable bis-spiro-oxazolidines. The rigid chair conformation locks the spirocyclic system into a deep thermodynamic well, which is highly prized in the synthesis of robust combinatorial libraries for biological screening[4].

Table 1: Physicochemical & Reactivity Comparison
Property / Metric(1-Aminocyclopentyl)methanol(1-Aminocyclohexyl)methanol
CAS Number 10316-79-7[5]4313-56-8[6]
Molecular Weight 115.17 g/mol [5]129.20 g/mol [6]
Ring Conformation EnvelopeChair
Steric Hindrance (C1) Low to ModerateHigh (1,3-diaxial interactions)
Nucleophilicity HighModerate
Primary Application Rapid spirocyclization, Taurine derivatives[7]Bis-spiro-oxazolidines[8], Chiral Organocatalysis[9]

Application in Enantioselective Photocycloaddition

A defining modern application of (1-Aminocyclohexyl)methanol is its role in advanced organocatalysis. Recent breakthroughs have utilized this specific 6-membered aminoalcohol to form N,O-acetals derived from α,β-unsaturated β-aryl aldehydes.

When protonated by a sensitizing chiral Brønsted acid (such as a chiral phosphoric acid with a BINOL backbone), the resulting iminium ions undergo highly enantioselective [2+2] photocycloadditions under visible light irradiation (λ = 459 nm)[9]. The steric bulk of the cyclohexyl ring is an absolute requirement here; it restricts the conformational freedom of the iminium intermediate, ensuring that the triplet energy transfer and subsequent enantioface differentiation occur with exceptional precision (yielding up to 98% ee)[10]. The cyclopentyl analog, being less sterically demanding, often fails to provide the same level of rigid stereocontrol in these specific photochemical cascades.

MechanisticPathway A Aminoalcohol + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Formation (Dehydration) B->C Acid Catalysis D Intramolecular O-Attack (Ring Closure) C->D Cyclization E Spiro-Oxazolidine Product D->E Deprotonation

Mechanistic pathway of spiro-oxazolidine formation via an iminium intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols outline the distinct methodologies for utilizing these compounds. The causality of the reagent choices is embedded within the steps.

Protocol A: Synthesis of Bis-Spiro-Oxazolidines

Objective: Compare the condensation efficiency of both aminoalcohols with a cyclic ketone.

  • Preparation: Dissolve 1.0 equivalent of the chosen aminoalcohol (e.g., (1-Aminocyclohexyl)methanol) in anhydrous methanol (0.2 M concentration).

  • Condensation: Add 1.1 equivalents of N-benzylpiperidone. The slight excess drives the equilibrium toward the hemiaminal formation.

  • Catalysis & Reflux: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) to facilitate the dehydration of the hemiaminal into the iminium ion. Reflux the mixture for 4 to 6 hours. (Note: The cyclopentyl derivative typically reaches completion in ~3 hours due to lower steric hindrance, while the cyclohexyl derivative requires the full 6 hours[4]).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing the reverse hydrolysis reaction. Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Alumina, gradient elution: Petroleum Ether to 10% EtOAc) to yield the bis-spiro-oxazolidine[11].

Protocol B: Preparation of N,O-Acetals for Photocycloaddition

Objective: Utilize the steric bulk of (1-Aminocyclohexyl)methanol for chiral iminium ion generation.

  • Condensation: Combine (1-Aminocyclohexyl)methanol (1.0 eq) and an α,β-unsaturated β-aryl aldehyde (1.0 eq) in a Dean-Stark apparatus using toluene as the solvent.

  • Dehydration: Reflux the mixture until the stoichiometric amount of water is collected, ensuring complete conversion to the N,O-acetal.

  • Photochemical Setup: Transfer the purified N,O-acetal to a Schlenk tube. Add the olefin substrate (3.0 eq) and the chiral phosphoric acid catalyst (10 mol%) in a degassed solvent (e.g., trifluorotoluene)[2].

  • Irradiation: Irradiate the mixture with a 459 nm LED light source at room temperature for 16-24 hours. The chiral Brønsted acid forms a hydrogen-bond assisted ion pair with the iminium ion, facilitating triplet energy transfer and highly enantioselective [2+2] cycloaddition[12].

Conclusion & Selection Guide

  • Choose (1-Aminocyclopentyl)methanol when your synthetic pathway requires high nucleophilicity, rapid reaction times, or when synthesizing tighter, less sterically encumbered spirocyclic systems (e.g., specific taurine derivatives or 5,6-dihydro-[1,2,4]oxadiazines)[13].

  • Choose (1-Aminocyclohexyl)methanol when designing combinatorial libraries that require extreme thermodynamic stability (like bis-spiro-oxazolidines), or when building chiral organocatalytic systems where the 1,3-diaxial steric bulk is necessary for strict enantioface differentiation[9].

References

  • Calleja, J., et al. "Supplementary Materials - The Royal Society of Chemistry." Nat. Chem., 2015. 11

  • "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Combinatorial Science, 2016. 4

  • Pecho, F., et al. "Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid." Journal of the American Chemical Society, 2021. 9

  • "Enantioselective [2+2] Photocycloaddition Reactions Mediated by a Sensitizing Chiral Phosphoric Acid." mediaTUM, 2021. 12

  • "Strategic and Tactical Approaches to the Synthesis of 5,6-Dihydro-[1,2,4]oxadiazines." ResearchGate, 2025. 13

  • "CN101148427A - A kind of preparation method of substituted taurine." Google Patents. 7

  • "An unexpected synthesis of β-amino-α-mesyl-γ-sultams upon mesylation of hindered α-aminonitriles." ResearchGate. 1

  • "Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δ α,β -Butenolides." ResearchGate. 3

  • "4313-56-8 | (1-Aminocyclohexyl)methanol: A Premium Chemical Solution." Japanet. 6

  • "1-Aminocyclopentanemethanol | C6H13NO | CID 66307." PubChem - NIH.5

Sources

Elemental Analysis Standards for (1-Aminocyclopentyl)methanol Hydrochloride Validation: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4) is a highly specialized aliphatic cyclic hydrocarbon derivative utilized as a foundational building block in organic synthesis and drug development[1]. Validating the exact elemental composition of this molecule is not merely a regulatory formality; it is a critical quality attribute. As a Senior Application Scientist, I have structured this guide to objectively compare calibration standards and analytical methodologies, providing a self-validating workflow that ensures strict stoichiometric fidelity in compliance with ICH Q2(R2) guidelines[2].

Part 1: The Analytical Challenge: Stoichiometry and Matrix Effects

Amine hydrochlorides present unique analytical challenges. They are inherently prone to retaining residual solvents (such as methanol or ethyl acetate used during crystallization) and absorbing atmospheric moisture due to their hygroscopicity[3].

If a laboratory relies solely on standard Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis, the data can be dangerously misleading. For example, a sample contaminated with 2% residual methanol will exhibit artificially elevated carbon and hydrogen levels, which may mask sub-stoichiometric hydrochloride salt formation.

To establish a self-validating system , we must employ an orthogonal analytical strategy. By quantifying CHN via dynamic flash combustion and independently quantifying Chloride (Cl⁻) via ion chromatography, the total mass balance (C + H + N + O + Cl) must approximate 100%. This dual-method approach proves both the purity of the sample and the exact 1:1 molar ratio of the amine to the hydrochloric acid.

Part 2: Comparison of Calibration Standards

Selecting the correct calibration standard is the foundation of ICH Q2(R2) compliance. Universal standards often fail to account for the specific combustion dynamics of halogenated salts. Table 1 objectively compares common elemental analysis standards for validating amine hydrochlorides.

Table 1: Comparison of Calibration Standards for Amine Hydrochlorides
Calibration StandardFormula%C%H%N%ClMatrix MatchScientific Recommendation
Acetanilide C₈H₉NO71.096.7110.360.00PoorSuitable for baseline CHN calibration only; lacks halogen validation.
Glucosamine HCl C₆H₁₄ClNO₅33.426.546.5016.44Excellent Primary standard. Structurally mimics amino-alcohol hydrochlorides and validates Cl release.
Sulfanilamide C₆H₈N₂O₂S41.844.6816.270.00PoorNot recommended. Contains sulfur (irrelevant to target) and lacks chlorine.

Part 3: Experimental Methodologies & ICH Q2(R2) Validation

As mandated by ICH Q2(R2), analytical procedures must be validated for Accuracy, Precision, and Linearity[2]. The following step-by-step protocol outlines the optimized, self-validating workflow.

Step-by-Step Analytical Protocol

Step 1: Environmental Control and Micro-Weighing

  • Causality: Due to the hygroscopicity of amine hydrochlorides, weighing in ambient conditions introduces water mass, artificially inflating the Hydrogen and Oxygen signals while depressing Carbon and Nitrogen.

  • Action: Desiccate the (1-Aminocyclopentyl)methanol hydrochloride sample and Glucosamine HCl standards over P₂O₅ under vacuum for 24 hours. Weigh 2.000 ± 0.001 mg into tin capsules using a microbalance in a climate-controlled environment (RH < 30%).

Step 2: Dynamic Flash Combustion (CHN)

  • Causality: Cyclic organic molecules can resist complete thermal degradation, leading to incomplete combustion and skewed data.

  • Action: Drop the sealed tin capsule into a quartz reactor at 1000°C enriched with a pulse of pure O₂. The exothermic oxidation of the tin capsule spikes the localized temperature to ~1800°C, ensuring complete atomization of the sample into CO₂, H₂O, and NOₓ[4].

Step 3: Gas Chromatographic Separation and Detection

  • Causality: NOₓ must be completely reduced to N₂ for accurate nitrogen quantification.

  • Action: Sweep the combustion gases through a copper reduction reactor at 650°C. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD)[4].

Step 4: Orthogonal Halogen Quantification (Cl⁻)

  • Causality: Combustion CHN analysis alone cannot distinguish between the free amine base and the fully formed hydrochloride salt.

  • Action: Dissolve a separate 10.0 mg sample aliquot in 50 mL of 18 MΩ deionized water. Quantify the dissociated Cl⁻ ions using Ion Chromatography (IC). This confirms the stoichiometric 1:1 molar ratio.

Part 4: Experimental Validation Data

To meet stringent publication and regulatory standards, the measured elemental values must fall within ±0.30% to ±0.40% (absolute) of the theoretical calculated values[5]. Table 2 presents the ICH Q2(R2) validation parameters for this specific methodology.

Table 2: ICH Q2(R2) Validation Results for (1-Aminocyclopentyl)methanol HCl
Validation ParameterCarbon (C)Hydrogen (H)Nitrogen (N)Chloride (Cl)ICH Q2(R2) Acceptance Criteria
Theoretical Mass % 47.53%9.31%9.24%23.38%N/A
Experimental Mean (n=6) 47.48%9.35%9.21%23.35%± 0.40% absolute difference[5]
Repeatability (RSD) 0.12%0.18%0.15%0.20%≤ 2.0% RSD[2]
Linearity (R²) 0.99980.99950.99970.9999≥ 0.995[2]

(Note: Oxygen constitutes the remaining 10.55% of the theoretical mass. The sum of the experimental means confirms a mass balance of >99.8%, validating the absence of residual solvents or unreacted precursors).

Part 5: Workflow Visualization

The following diagram illustrates the logical causality of the orthogonal validation strategy, demonstrating how independent analytical streams converge to prove stoichiometric mass balance.

ValidationWorkflow N1 Sample: (1-Aminocyclopentyl)methanol HCl N2 Desiccation & Micro-weighing N1->N2 N3 Combustion Analysis (CHN) N2->N3 N4 Ion Chromatography (Cl⁻) N2->N4 N5 ICH Q2(R2) Linearity & Precision N3->N5 N6 ICH Q2(R2) Accuracy & Specificity N4->N6 N7 Stoichiometric Mass Balance N5->N7 N6->N7 N8 Validated Analytical Report N7->N8

ICH Q2(R2) elemental and halogen validation workflow for amine hydrochlorides.

Part 6: References

  • Title: Validation of Analytical Procedure Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems Source: University of British Columbia (UBC) URL: [Link]

  • Title: Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients Source: PubMed (nih.gov) URL: [Link]

Sources

Advanced Structural Elucidation of 1,1-Disubstituted Amino Alcohol Salts: SCXRD vs. MicroED Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-disubstituted amino alcohols (e.g., diphenylprolinol derivatives, mefloquine analogs) are highly privileged chiral motifs in modern drug discovery and asymmetric synthesis. Determining their absolute configuration with high confidence is a strict regulatory requirement. However, the free bases of these molecules frequently resist crystallization, necessitating salt formation.

This guide objectively compares the two leading platforms for the structural elucidation of these challenging salts: traditional Single-Crystal X-ray Diffraction (SCXRD) and emerging Microcrystal Electron Diffraction (MicroED) . By analyzing the causality behind experimental choices, this guide provides researchers with a definitive framework for selecting the optimal diffraction platform based on crystal yield and sample properties.

Mechanistic Foundation: The Crystallization Challenge

The structural elucidation of 1,1-disubstituted amino alcohols begins with a fundamental physical chemistry hurdle: obtaining a crystal.

The Causality of Salt Formation: The steric bulk of 1,1-disubstitution (e.g., gem-diaryl groups) combined with the conformational flexibility of the ethanolamine backbone often prevents efficient crystal packing, leaving the free base as a viscous oil or amorphous solid. Salt formation (e.g., using hydrochloric acid, L-tartaric acid, or quinaldinic acid) forces the protonation of the amine. This creates a strong hydrogen bond donor (


) that pairs with the counterion, establishing a rigid, directional 3D hydrogen-bonded network (e.g., 

). This dramatically increases the lattice energy, driving the thermodynamic preference for crystallization 1.

Furthermore, when determining absolute configuration, forming a salt with an enantiopure chiral acid (like D-malic acid) introduces a known stereocenter into the asymmetric unit, which can serve as an internal reference point—a critical strategy when anomalous dispersion signals are weak 2.

Platform Comparison: SCXRD vs. MicroED

Once a crystalline salt is obtained, the choice of analytical platform dictates the success of the structural assignment.

Platform A: Single-Crystal X-ray Diffraction (SCXRD) with Cu-Kα Source

SCXRD remains the gold standard for absolute structure determination. Because 1,1-disubstituted amino alcohol salts typically consist only of light atoms (C, H, N, O, Cl), a Cu-Kα X-ray source (


 Å)  must be used instead of Mo-Kα. The longer wavelength of Cu-Kα maximizes the anomalous scattering from oxygen and chlorine atoms, allowing for the precise calculation of the Flack parameter 3. A Flack parameter near 0 (with a standard uncertainty < 0.04) definitively confirms the correct absolute configuration.
  • Limitation: Requires large, high-quality single crystals (>10 µm in all dimensions), which are often impossible to grow for highly flexible amino alcohols.

Platform B: Microcrystal Electron Diffraction (MicroED)

When salt screens yield only nanocrystalline powders, MicroED is the superior alternative. Electrons interact with the electrostatic potential of atoms approximately 1,000 times more strongly than X-rays interact with electron clouds 4. This allows MicroED to extract atomic-resolution data from crystals as small as 100 nm.

  • Absolute Configuration Breakthrough: Historically, MicroED could not determine absolute configuration due to the lack of anomalous scattering in electron diffraction. However, recent advances allow for stereochemical assignment either by co-crystallizing the amino alcohol with a chiral counterion of known absolute configuration, or by utilizing advanced dynamical refinement of continuous rotation data 5.

Quantitative Performance Comparison
ParameterSCXRD (Cu-Kα Source)MicroED (Cryo-EM Platform)
Minimum Crystal Size > 10 µm (10,000 nm)100 nm – 1 µm
Beam Interaction X-ray scattering (Electron cloud)Electron scattering (Electrostatic potential)
Absolute Config. Method Anomalous dispersion (Flack parameter)Dynamical refinement / Chiral salt reference
Data Collection Time 2 – 24 hours< 10 minutes
Sample Preparation Careful crystal mounting in paratone oilDirect dry powder application to carbon grid
Typical Resolution 0.75 – 0.84 Å0.80 – 1.00 Å

Structural Elucidation Workflow

G A 1,1-Disubstituted Amino Alcohol (Free Base) B Salt Formation (e.g., HCl, Tartaric Acid) A->B C Crystallization Screening B->C D Large Crystals (>10 µm) C->D High Yield E Nanocrystalline Powder (<1 µm) C->E Low Yield/Crash out F SCXRD (Cu-Kα) Anomalous Dispersion D->F G MicroED Dynamical Refinement E->G H Absolute Configuration Assigned F->H G->H

Workflow for structural elucidation of amino alcohol salts via SCXRD and MicroED.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Success at each step is physically verifiable before proceeding to the next.

Protocol 1: Chiral Salt Screening & Crystallization

Objective: Convert the flexible amino alcohol free base into a rigid, crystalline lattice.

  • Dissolution: Dissolve 50 mg of the 1,1-disubstituted amino alcohol free base in 0.5 mL of a moderately polar solvent (e.g., isopropyl alcohol or ethyl acetate) at 50°C.

  • Counterion Addition: Add 1.0 equivalent of an acid (e.g., L-tartaric acid for chiral reference, or 1M HCl in ether for standard salts) dropwise while stirring.

    • Validation Check: An immediate localized cloudiness indicates successful salt formation (decrease in solubility).

  • Supersaturation & Growth: Heat the mixture until clear, then cool slowly to room temperature at a rate of 1°C/min. If no crystals form, introduce an antisolvent (e.g., heptane) via vapor diffusion over 48 hours.

  • Birefringence Triage: Examine the resulting solids under a polarized light microscope (PLM).

    • Decision Gate: If crystals extinguish light cleanly upon rotation and are >10 µm, proceed to Protocol 2A (SCXRD) . If the solid appears as an opaque powder with micro-birefringence, proceed to Protocol 2B (MicroED) .

Protocol 2A: SCXRD Data Collection (For Crystals >10 µm)
  • Mounting: Coat a single crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Flash-cool to 100 K in a nitrogen stream.

  • Data Collection: Center the crystal in a Cu-Kα X-ray diffractometer. Collect full-sphere data to a resolution of at least 0.84 Å to ensure sufficient Friedel pairs are measured.

  • Refinement: Integrate the data using software like CrysAlisPro or APEX. Solve the structure using intrinsic phasing (SHELXT) and refine using least-squares (SHELXL).

  • Validation: Calculate the Flack parameter. A value of

    
     validates the absolute configuration. A value near 
    
    
    
    indicates the inverted structure must be refined.
Protocol 2B: MicroED Data Collection (For Nanocrystals <1 µm)
  • Grid Preparation: Apply the dry nanocrystalline powder directly onto a glow-discharged holey carbon TEM grid. Shake off excess powder.

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Locate a target nanocrystal in imaging mode, then switch to diffraction mode. Continuously rotate the stage from -30° to +30° at a constant rate (e.g., 0.5°/s) while recording the diffraction pattern as a movie on a fast camera.

  • Integration: Convert the movie frames to standard crystallographic formats (e.g., SMV) and process using DIALS or XDS.

  • Absolute Structure Assignment: Because kinematical refinement lacks anomalous signals, perform dynamical refinement (accounting for multiple scattering events) on both enantiomeric models. The model yielding the statistically significant lower

    
    -factor validates the correct absolute configuration 5.
    

Conclusion

For 1,1-disubstituted amino alcohols, salt formation is a non-negotiable prerequisite for structural rigidity. While SCXRD utilizing a Cu-Kα source remains the most direct method for absolute configuration determination via the Flack parameter, it is fundamentally bottlenecked by crystal size. MicroED entirely bypasses this bottleneck, allowing drug development professionals to extract atomic-resolution data and absolute stereochemistry directly from crashed-out powders via dynamical refinement.

References

  • Podjed, N., & Modec, B. (2022). "Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study." Molecules, 27(3), 996.[Link]

  • Wang, B., et al. (2022). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications, 58(30), 4711-4714.[Link]

  • Karle, J. M., & Karle, I. L. (2001). "Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity." Antimicrobial Agents and Chemotherapy, 45(9), 2636-2639.[Link]

  • Unge, J., et al. (2025). "Standards for MicroED." Acta Crystallographica Section C: Structural Chemistry, 81, 376-390.[Link]

  • Jones, C. G., et al. (2024). "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." Organic Letters, 26(32), 6750-6754.[Link]

Sources

Bioisosteric comparison of (1-Aminocyclopentyl)methanol and serine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth bioisosteric comparison between (1-Aminocyclopentyl)methanol and Serine derivatives .

Executive Summary

In the rational design of peptidomimetics and small molecule drugs, the replacement of flexible, metabolically labile amino acid residues with conformationally constrained scaffolds is a high-value strategy. (1-Aminocyclopentyl)methanol (ACPM) represents a rigid, lipophilic bioisostere of Serine and its reduced analog Serinol .

By incorporating a cyclopentane ring at the


-carbon, ACPM introduces the Thorpe-Ingold effect  (gem-disubstituent effect), restricting the conformational space of the amino-alcohol pharmacophore. This guide analyzes the structural, physicochemical, and biological implications of replacing Serine derivatives with ACPM, providing actionable protocols for its evaluation in drug discovery campaigns.

Physicochemical & Structural Analysis

The transition from Serine to ACPM involves two critical modifications: cyclization of the side chain (connecting the


-carbon to the 

-carbon mimic) and reduction (if comparing to the amino acid) or rigidification (if comparing to the amino alcohol).
Structural Superposition
  • Serine (Natural): Acyclic, highly flexible (

    
     rotatable), hydrophilic.
    
  • 
    -Methylserine:  Constrained acyclic; restricts 
    
    
    
    but retains some flexibility.
  • ACPM (Cyclic): Cyclic, rigid; the 5-membered ring locks the

    
     geometry, enforcing specific bond angles and reducing the entropic penalty of binding.
    
Comparative Data Table

The following table contrasts the key physicochemical properties of ACPM against Serine and Serinol.

PropertyL-SerineSerinol(1-Aminocyclopentyl)methanol (ACPM)Impact of Replacement
Structure



Rigidification
MW ( g/mol ) 105.0991.11115.17Slight Increase (+10-24 Da)
LogP (Calc) -3.07 (Hydrophilic)-1.8 (Hydrophilic)0.6 (Lipophilic) Major Lipophilicity Gain
TPSA (

)
63.366.546.3Improved Permeability
H-Bond Donors 2 (Amine, OH)32Retained Pharmacophore
Conformational Entropy HighHighLow Increased Binding Affinity
Metabolic Stability Low (Proteolysis/Oxidation)ModerateHigh (Quaternary Carbon) Blockade of Metabolism

Key Insight: The shift in LogP from negative (Serine) to positive (ACPM) suggests that ACPM analogs will exhibit significantly higher passive membrane permeability and blood-brain barrier (BBB) penetration.

Mechanistic Implications[1][2][3][4]

The Thorpe-Ingold Effect (Gem-Disubstituent Effect)

The geminal disubstitution at the C1 position of the cyclopentane ring in ACPM forces the external substituents (amine and hydroxymethyl) closer together. This pre-organizes the molecule into a "bioactive" conformation often required for receptor binding or catalysis, reducing the entropic cost (


) of binding.
Metabolic Blockade

Serine residues are primary targets for:

  • Serine Proteases: Cleavage of the peptide bond.

  • Metabolic Oxidation: Conversion to aldehydes/acids.

  • Racemization: Proton abstraction at the

    
    -carbon.
    

ACPM Advantage: The quaternary C1 carbon in ACPM lacks an


-proton. This renders the molecule immune to racemization  and highly resistant to oxidative deamination pathways that require 

-hydrogen abstraction.

Experimental Protocols

Protocol: Synthesis of ACPM-Containing Peptidomimetics

Since ACPM lacks a carboxylic acid, it functions as a C-terminal cap or a transition state mimic rather than an internal amino acid residue.

Objective: Incorporate ACPM into a peptide sequence (e.g., Boc-Phe-ACPM) to test stability.

Reagents:

  • Boc-L-Phenylalanine (1.0 eq)

  • (1-Aminocyclopentyl)methanol (1.1 eq) [CAS: 10316-79-7]

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Phe-OH in anhydrous DMF (0.1 M). Add DIPEA and stir for 5 min. Add HATU and stir for 10 min at

    
    C to form the activated ester.
    
  • Coupling: Add (1-Aminocyclopentyl)methanol dropwise. The steric bulk of the cyclopentyl ring requires longer reaction times (4–16 h) compared to standard couplings.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the amide formation (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Validation: Verify the absence of racemization (not possible at ACPM, but check Phe) using Chiral HPLC.

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the half-life (


) of a Serine-based lead vs. an ACPM-based analog.
  • Preparation: Prepare 10

    
    M stocks of Test Compound A (Serine-derivative) and Test Compound B (ACPM-derivative) in DMSO.
    
  • Incubation: Incubate compounds with pooled liver microsomes (human/mouse) at

    
    C in phosphate buffer (pH 7.4) containing NADPH regenerating system.
    
  • Sampling: Aliquot samples at

    
     min. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Expectation: ACPM analogs typically show

      
       extension in 
      
      
      
      due to steric protection of the amide bond and lack of
      
      
      -proton.

Visualizations & Logic Pathways

Bioisosteric Decision Logic

The following diagram illustrates the decision process for selecting ACPM as a bioisostere.

BioisostereLogic Start Lead Compound Analysis (Serine/Serinol Residue) Problem Identify Liability Start->Problem Branch1 Metabolic Instability (Proteolysis/Oxidation) Problem->Branch1 Branch2 Low Potency (High Entropic Cost) Problem->Branch2 Branch3 Poor Permeability (Too Polar) Problem->Branch3 Solution Apply (1-Aminocyclopentyl)methanol (ACPM) Scaffold Branch1->Solution Branch2->Solution Branch3->Solution Mech1 Mechanism: Quaternary Carbon (Blocks alpha-H abstraction) Solution->Mech1 Solves Instability Mech2 Mechanism: Thorpe-Ingold Effect (Locks Bioactive Conformation) Solution->Mech2 Solves Potency Mech3 Mechanism: Lipophilic Ring (Increases LogP ~3 units) Solution->Mech3 Solves Permeability Outcome Optimized Lead: High Stability, Potency, & Permeability Mech1->Outcome Mech2->Outcome Mech3->Outcome

Caption: Decision matrix for replacing Serine with ACPM to address specific drug developability issues.

Structural Overlay Concept

The diagram below conceptualizes the steric overlap.

StructureOverlay cluster_0 Bioisosteric Interface Serine Serine Side Chain (-CH2OH, H) Interaction Pharmacophore Overlap (Amine + Hydroxyl) Serine->Interaction Flexible (High Entropy) ACPM ACPM Scaffold (Cyclopentyl Ring) ACPM->Interaction Rigid (Low Entropy)

Caption: Structural relationship showing how ACPM rigidly mimics the Serine pharmacophore.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18425465, 1-Amino-1-cyclopentylmethanol. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996).[1][2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link]

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

Sources

Structural Validation of (1-Aminocyclopentyl)methanol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For synthetic chemists and drug development professionals, validating the exact molecular architecture of small-molecule building blocks is a non-negotiable step before downstream integration. (1-Aminocyclopentyl)methanol (CAS: 10316-79-7), often referred to as cycloleucinol, is a sterically constrained, non-natural amino alcohol frequently utilized in peptidomimetic drug design[1].

Validating this specific structure presents a unique analytical challenge. The molecule features a high degree of symmetry within its cyclopentyl ring and contains a sterically congested quaternary carbon (C1) bonded to both an amine and a hydroxymethyl group. This guide objectively compares standard analytical techniques and provides a self-validating, step-by-step


C NMR protocol to unambiguously confirm its structure.

The Analytical Challenge: Comparing Validation Techniques

Relying on a single analytical method often leads to structural ambiguity, especially for cyclic aliphatic compounds. Table 1 compares the diagnostic utility of Mass Spectrometry (MS),


H NMR, and 

C NMR for validating (1-Aminocyclopentyl)methanol.
Table 1: Comparative Analytical Performance for (1-Aminocyclopentyl)methanol
Analytical TechniquePrimary Data YieldLimitations for this Specific MoleculeVerdict
ESI-Mass Spectrometry Confirms exact mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

116.1

)[2].
Cannot differentiate structural isomers (e.g., 2-aminocyclohexanol). Provides no connectivity data.Insufficient standalone. Use only for initial formula confirmation.

H NMR Spectroscopy
Quantifies proton ratios. Identifies the isolated -CH

OH group.
Ring protons (C2-C5) collapse into a highly overlapping multiplet (1.4–1.8 ppm). C1 is invisible as it lacks protons.Incomplete. Fails to map the quaternary center or ring symmetry.

C NMR Spectroscopy
Maps the exact carbon skeleton. Reveals molecular symmetry.Requires higher sample concentration. Quaternary carbons require optimized relaxation delays[3].Gold Standard. Unambiguously resolves the 4 unique carbon environments.

While 2 confirms the molecular weight[2], it is


C NMR  that takes advantage of the molecule's 

plane of symmetry. The 6 carbon atoms of (1-Aminocyclopentyl)methanol collapse into exactly 4 distinct resonance signals , providing a definitive structural fingerprint.

Deep Dive: C NMR vs. DEPT-135

The primary bottleneck in interpreting the


C NMR spectrum of this compound is distinguishing the quaternary carbon (C1) from the hydroxymethyl carbon (C6). Because C1 is bonded to an electronegative nitrogen and C6 is bonded to an electronegative oxygen, both signals experience significant deshielding and appear in the same chemical shift region (~60–70 ppm)[4].

To resolve this, we employ DEPT-135 (Distortionless Enhancement by Polarization Transfer). This technique filters carbon signals based on their protonation state:

  • Quaternary carbons (C1) yield no signal[4].

  • CH

    
     carbons (C2, C3, C4, C5, C6)  appear as negative (inverted) peaks[4].
    

Because (1-Aminocyclopentyl)methanol contains only CH


 groups and one quaternary carbon, a DEPT-135 spectrum will uniquely show all signals pointing downwards, while the C1 signal completely vanishes.
Table 2: C NMR & DEPT-135 Signal Assignments
Carbon PositionEnvironmentExpected Shift (ppm)DEPT-135 PhaseStructural Rationale
C1 Quaternary (C-NH

)
~62 - 65Disappears Deshielded by nitrogen; lacks attached protons.
C6 CH

-OH
~66 - 70Negative (Down) Deshielded by oxygen; identified as a CH

group.
C2 & C5 Ring CH

(Adjacent)
~35 - 38Negative (Down) Equivalent due to symmetry; slightly deshielded by C1 proximity.
C3 & C4 Ring CH

(Distal)
~23 - 25Negative (Down) Equivalent due to symmetry; furthest from heteroatoms.

Experimental Protocol: A Self-Validating System

To achieve the assignments in Table 2, the NMR acquisition parameters must be strictly controlled. The following step-by-step methodology ensures a self-validating workflow.

Step 1: Sample Preparation
  • Weigh exactly 30–40 mg of synthesized (1-Aminocyclopentyl)methanol.

  • Dissolve the sample in 0.6 mL of DMSO-

    
     (or CDCl
    
    
    
    with a drop of CD
    
    
    OD).
  • Causality: High concentration is mandatory due to the low natural abundance (1.1%) of the

    
    C isotope.5 to disrupt strong intermolecular hydrogen bonding between the amine and hydroxyl groups, which can otherwise cause signal broadening[5].
    
Step 2: 1D C NMR Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Load a standard proton-decoupled

    
    C pulse sequence (e.g., zgpg30).
    
  • Critical Parameter - Relaxation Delay (D1): Set D1 to 3.0 seconds (standard is often 1.0s).

  • Causality: Quaternary carbons (like C1) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for

    
     relaxation[3]. A short D1 will saturate the C1 nuclei, causing the quaternary peak to disappear prematurely and leading to a false structural interpretation.
    
  • Set Number of Scans (NS) to 1024 to ensure a high signal-to-noise ratio for C1.

Step 3: DEPT-135 Acquisition
  • Load the dept135 pulse sequence.

  • Causality: This experiment transfers magnetization from the highly sensitive

    
    H nuclei to the 
    
    
    
    C nuclei[4]. Because C1 has no protons, it receives no magnetization transfer and is intentionally filtered out, allowing you to unambiguously differentiate the C1 quaternary carbon from the C6 hydroxymethyl carbon.

Workflow Visualization

The logical progression of this structural validation is mapped in the diagram below.

Validation_Workflow Start Sample: (1-Aminocyclopentyl)methanol Formula: C6H13NO Prelim MS & 1H NMR Confirm Mass (116 m/z) & Purity Start->Prelim C13 1D 13C NMR Observe 4 distinct carbon signals Prelim->C13 Proceed to Carbon Skeleton DEPT DEPT-135 Experiment Filter by protonation state C13->DEPT Resolve C1 vs C6 overlap Quat Signal Disappears? Assigned to C1 (Quaternary) DEPT->Quat CH2 Negative Signals (Down) Assigned to C2-C6 (CH2 groups) DEPT->CH2 Valid Structure Unambiguously Validated Quat->Valid CH2->Valid

Figure 1: Analytical decision tree for the structural validation of (1-Aminocyclopentyl)methanol.

Conclusion

While Mass Spectrometry and


H NMR provide foundational data, they are insufficient for the rigorous structural validation of highly symmetric, sterically congested amino alcohols. By leveraging the physical principles of nuclear relaxation and polarization transfer, a combined 

C NMR and DEPT-135 workflow
creates a self-validating system. It successfully exploits the molecule's

symmetry to reduce the carbon count to four signals, while definitively isolating the elusive quaternary center from the oxygen-bearing aliphatic chain.

References

  • PubChem. "1-Aminocyclopentanemethanol | C6H13NO | CID 66307".
  • Google Patents (WO2021055630A1).
  • PNAS.
  • Steelyard Analytics, Inc. "13C NMR analysis of peptides and amino acids".
  • ResearchGate. "Identification of an Alcohol with 13C NMR Spectroscopy".
  • MDPI.

Sources

Safety Operating Guide

(1-Aminocyclopentyl)methanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Action Plan: (1-Aminocyclopentyl)methanol Hydrochloride Disposal

Part 1: Immediate Hazard Assessment & Characterization

Before initiating any disposal procedure, the chemical nature of (1-Aminocyclopentyl)methanol hydrochloride must be understood to prevent reactive hazards in the waste stream.[1]

Chemical Identity & Safety Profile

  • CAS Number: 402752-91-4[1][2][3]

  • Formula: C₆H₁₄ClNO[2]

  • Molecular Weight: 151.63 g/mol [2][4]

  • Physical State: Solid (White to off-white powder)[1]

  • Acidity: Weakly acidic in solution (Amine HCl salt)

Critical Hazard Data (GHS)

Hazard Class Code Description Operational Implication
Acute Toxicity H302 Harmful if swallowed DO NOT dispose of down the drain.[1]
Skin Irritation H315 Causes skin irritation Double nitrile gloves required.
Eye Irritation H319 Causes serious eye irritation Safety goggles (ANSI Z87.1) mandatory.

| STOT-SE | H335 | Respiratory irritation | Handle in a fume hood to prevent dust inhalation.[5] |

Part 2: Waste Characterization & Segregation Strategy

The "Amine Salt" Factor: As a hydrochloride salt, this compound is stable but hygroscopic.[1] A critical error in disposal is mixing amine salts with strong bases (e.g., Sodium Hydroxide waste).[1]

  • Risk: Mixing with high pH waste liberates the free amine ((1-Aminocyclopentyl)methanol), which may be volatile and malodorous.[1]

  • Rule: Segregate from "Caustic/Basic" waste streams. Maintain a neutral to slightly acidic pH (pH 4–7) in liquid waste containers.

Disposal Decision Tree The following workflow dictates the correct disposal stream based on the physical state of the waste.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Substance (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Solution (Reaction Mix/Mother Liquor) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Hazardous Debris (Separate from Sharps) Debris->DebrisBin OrgStream Organic Waste Stream (Halogenated or Non-Halogenated) SolventCheck->OrgStream >10% Organics AqStream Aqueous Waste Stream (Toxic/Heavy Metal Free) SolventCheck->AqStream Mostly Water (<10% Org)

Figure 1: Decision logic for segregating (1-Aminocyclopentyl)methanol hydrochloride waste streams.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers if moisture is present to prevent corrosion from the chloride ion.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(1-Aminocyclopentyl)methanol hydrochloride"[1][2][4][6]

    • Hazards: Toxic, Irritant.[1]

  • Procedure:

    • Transfer the solid into the waste container inside a fume hood.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) as amines can form unstable byproducts.[1]

    • Seal the lid tightly immediately (hygroscopic nature will cause clumping if left open).

Scenario B: Disposal of Liquid Solutions
  • Organic Solutions (e.g., Methanol, DCM):

    • Combine with compatible organic solvents in the "Organic Waste" carboy.

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" stream.[1] If only alcohols/ethyl acetate, use "Non-Halogenated".[1]

  • Aqueous Solutions:

    • Check pH. If highly basic (pH > 10), neutralize with dilute acid (e.g., HCl) to pH 6-8 before adding to the aqueous waste container to prevent amine volatilization.[1]

    • Never pour down the sink. Despite being a salt, the organic moiety is not classified as readily biodegradable for municipal sewer systems without specific permit authorization.[1]

Scenario C: Empty Containers & Contaminated Debris
  • Triple Rinse Rule:

    • Rinse the empty original container three times with a small volume of solvent (ethanol or water).[5]

    • Collect the Rinsate: Pour all three rinses into the Liquid Hazardous Waste container. Do not pour rinsate down the drain.[5]

    • Deface: Cross out the original label or remove it.

    • Disposal: The triple-rinsed, dry container can be discarded in regular trash (check local institutional policy, as some require all chemical bottles to go to glass recycling or specific trash).[1]

  • Debris: Gloves, paper towels, and weigh boats should be placed in a clear hazardous waste bag, sealed, and boxed for incineration.[1]

Part 4: Emergency Contingencies (Spills)

Spill Response Workflow In the event of a powder spill outside the fume hood:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles, N95/Respirator, Gloves) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Dispose 5. Disposal (Label as Haz Waste) Clean->Dispose

Figure 2: Immediate response protocol for solid spills.

Specific Cleanup Notes:

  • Dampen: Because it is a powder, cover the spill with a paper towel dampened with water or ethanol to prevent dust generation before sweeping.[1]

  • Decontamination: Wipe the surface with water and a mild detergent. The salt is water-soluble, making aqueous cleanup effective.[1]

Part 5: Regulatory Compliance (US Focus)

  • RCRA Classification:

    • This compound is not specifically listed on the EPA P-list or U-list.

    • However, it must be evaluated for characteristics.[1] It is not ignitable, corrosive, or reactive.[1] It falls under "Process Waste" due to toxicity.

    • Best Practice: Manage as a Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents), but incinerate via a licensed facility to ensure destruction.[1]

  • Drain Disposal: Strictly prohibited under the Clean Water Act for non-biodegradable organic amines without a specific permit.

References

  • Sigma-Aldrich. (2025).[7] (1-Aminocyclopentyl)methanol hydrochloride Safety Data Sheet. Retrieved from [1]

  • PubChem. (2025).[8] Compound Summary: (1-Aminocyclopentyl)methanol.[1][2] National Library of Medicine. Retrieved from [1]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Identification Guidelines (RCRA). Retrieved from [1]

  • BenchChem. (2025). Disposal Procedures for Amine Hydrochlorides. Retrieved from [1]

Sources

Personal protective equipment for handling (1-Aminocyclopentyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safety, PPE, and Handling Protocols for (1-Aminocyclopentyl)methanol hydrochloride

(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4) is a critical aliphatic cyclic building block frequently utilized in pharmaceutical synthesis and drug discovery workflows[1]. As a hydrochloride salt, it presents specific physicochemical properties—namely hygroscopicity and the potential to generate irritating dust—that necessitate strict adherence to specialized handling protocols[2].

As a Senior Application Scientist, I have designed this guide to provide researchers with a causality-driven framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal strategies. This protocol ensures both operator safety and the scientific integrity of the compound.

Physicochemical Profile and Hazard Assessment

Before executing any synthetic workflow, it is imperative to understand the inherent risks of the compound. The following table summarizes the quantitative data and Global Harmonized System (GHS) hazard designations that dictate our engineering controls and PPE selection.

Property / Hazard DesignationValue / DescriptionOperational Implication
CAS Number 402752-91-4[1]Unique identifier for accurate SDS retrieval and inventory tracking.
Molecular Weight 151.63 g/mol [1]Essential for stoichiometric calculations in synthetic workflows.
Storage Conditions 2-8°C[1], Inert Atmosphere[2]Requires cold-chain management and desiccation to prevent degradation.
H302 / H332 Harmful if swallowed or inhaled[2]Mandates primary containment (fume hood) to prevent aerosol ingestion/inhalation.
H315 / H319 Causes skin and serious eye irritation[2]Dictates strict dermal barrier protection and sealed ocular shielding.
H335 May cause respiratory irritation[2]Precludes open-bench handling; requires active ventilation.

Causality-Driven PPE Selection

In laboratory safety, PPE should never be selected arbitrarily. Every piece of equipment must directly mitigate a specific physicochemical risk to create a self-validating safety system.

  • Hand Protection (Nitrile Gloves, Min. 4 mil): Hydrochloride salts of amines can dissociate when exposed to the natural moisture of human skin, creating localized acidic micro-environments that cause contact dermatitis (H315)[2]. Nitrile is selected over latex because it provides superior chemical resistance to polar, ionic compounds and prevents moisture permeation. Best Practice: Double-gloving is recommended during bulk transfers to allow for rapid doffing if the outer glove becomes contaminated.

  • Eye Protection (ANSI Z87.1 Sealed Goggles): Because this compound is handled as a dry powder, standard safety glasses with side shields are insufficient. Fine particulates can become aerosolized and bypass standard glasses, leading to serious eye irritation (H319)[2]. Tightly are mandatory.

  • Respiratory Protection & Engineering Controls: The primary defense against inhalation hazards (H332, H335) is a certified chemical fume hood operating at a face velocity of 80-120 feet per minute (fpm) according to [2]. If a fume hood is temporarily unavailable or a spill occurs outside containment, a NIOSH-approved N95 or P100 particulate respirator must be worn to filter out irritating dust particles.

HazardLogic cluster_Hazards Identified Hazards (CAS 402752-91-4) cluster_Controls Required Controls & PPE H_Resp Inhalation Hazard (H332, H335) C_Hood Chemical Fume Hood (Primary) H_Resp->C_Hood C_Resp N95/P100 Respirator (Secondary) H_Resp->C_Resp H_Derm Dermal/Eye Irritant (H315, H319) C_Glove Nitrile Gloves (Min 4 mil) H_Derm->C_Glove C_Eye Sealed Goggles (ANSI Z87.1) H_Derm->C_Eye

Logical mapping of GHS hazard statements to specific engineering controls and PPE.

Operational Workflow: Step-by-Step Handling Protocol

To maintain the scientific integrity of (1-Aminocyclopentyl)methanol hydrochloride while ensuring operator safety, follow this procedural workflow.

Step 1: Equilibration (Critical Step)

  • Action: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening[1].

  • Causality: Opening a cold vial exposes the hygroscopic salt to ambient laboratory humidity. Condensation will immediately form on the powder, leading to clumping, inaccurate weighing, and potential hydrolytic degradation.

Step 2: PPE Donning and Workspace Preparation

  • Action: Inspect nitrile gloves for pinholes. Don lab coat, double gloves, and sealed safety goggles. Ensure the fume hood sash is positioned at the certified working height.

  • Action: Place an anti-static mat or use a static eliminator (ionizing blower) near the analytical balance.

  • Causality: Dry hydrochloride powders are highly susceptible to static charge accumulation, which causes the powder to scatter unpredictably during transfer, increasing exposure risk.

Step 3: Transfer and Weighing

  • Action: Open the vial inside the fume hood. If available, perform the transfer under a gentle stream of inert gas (Argon or Nitrogen)[2].

  • Action: Use a grounded, stainless-steel micro-spatula to transfer the compound into a pre-tared, anti-static weigh boat.

  • Action: Immediately reseal the vial, flush the secondary container with inert gas, and return it to 2-8°C storage.

Step 4: Decontamination and Doffing

  • Action: Wipe down the spatulas, balance pan, and surrounding hood surface with a damp 70% isopropanol wipe.

  • Causality: Wet-wiping captures residual microscopic dust particles, preventing them from becoming airborne. Dry sweeping must never be performed.

  • Action: Remove the outer pair of gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water after removing the inner gloves.

Workflow Equilibrate 1. Equilibrate to RT (Prevents Condensation) DonPPE 2. Don Nitrile Gloves & Safety Goggles Equilibrate->DonPPE Hood 3. Transfer in Fume Hood (Controls Aerosols) DonPPE->Hood Decon 4. Wet-Wipe Surfaces (Captures Dust) Hood->Decon Dispose 5. Solid Waste Container (Sealed) Decon->Dispose

Sequential operational workflow for handling hygroscopic hydrochloride salts safely.

Spill Response and Waste Disposal Plan

Proper logistical planning for end-of-life chemical disposal and accidental spills is a cornerstone of laboratory safety.

Immediate Spill Response (Dry Powder)

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Protect: Don a P100 respirator, double nitrile gloves, and safety goggles.

  • Contain: Do not sweep the powder. Gently cover the spilled material with damp, inert absorbent pads (moistened with water or isopropanol) to suppress aerosolization.

  • Collect: Use a non-sparking, disposable scoop to transfer the damp material into a sealable, chemically resistant hazardous waste bag.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse.

Waste Disposal Logistics

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, spatulas, and outer gloves) must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Aqueous Waste: If the compound is dissolved in an aqueous solvent, the resulting solution will be slightly acidic due to the hydrochloride salt. Do not discharge into the municipal sewer. Collect in a designated, compatible aqueous waste carboy and arrange for collection by a certified environmental health and safety (EHS) vendor.

References

  • Occupational Safety and Health Administration (OSHA). "Chemical Fume Hood Standards and Face Velocity." OSHA, 1999. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Eye Safety - Eye Protection for Infection Control." CDC, 2013. Available at:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.